Balsalazide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040653, DTXSID50861027 | |
| Record name | Balsalazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble as disodium salt | |
| Record name | Balsalazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80573-04-2 | |
| Record name | Balsalazide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balsalazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balsalazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALSALAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Balsalazide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of balsalazide, a prodrug of mesalamine used in the treatment of inflammatory bowel disease (IBD). For research applications, a high degree of purity is essential to ensure the validity and reproducibility of experimental results. This document outlines detailed methodologies and analytical techniques to achieve and verify the quality of synthesized this compound.
This compound is designed to deliver the therapeutically active component, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon.[1][2] Upon reaching the colon, bacterial azoreductases cleave the azo bond of this compound, releasing mesalamine and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] Mesalamine exerts a local anti-inflammatory effect on the colonic mucosa, though its precise mechanism is not fully understood.[3][4] It is believed to diminish inflammation by blocking the production of arachidonic acid metabolites through the inhibition of both cyclooxygenase and lipoxygenase pathways.[2][5]
Section 1: Synthesis of this compound
The most common and well-documented synthesis of this compound involves a three-stage process: formation of an amide intermediate, diazotization, and subsequent azo coupling with salicylic acid.[6][7]
Synthetic Pathway Overview
The synthesis begins with either 4-nitrobenzoic acid or its derivatives, which are converted to N-(4-aminobenzoyl)-β-alanine. This intermediate then undergoes diazotization to form a reactive diazonium salt. Finally, this salt is coupled with salicylic acid to yield this compound.[6][8] The overall yield for this process has been reported to be as high as 73-90%.[6][7]
Experimental Protocol for Synthesis
The following protocol is a composite of established methods for the synthesis of this compound.[6][9]
Step 1: Synthesis of N-(4-Aminobenzoyl)-β-alanine (Intermediate 8) This intermediate can be prepared by first coupling 4-nitrobenzoyl chloride with β-alanine to form 4-nitrobenzoyl-β-alanine, followed by hydrogenation to reduce the nitro group.[6]
Step 2: Diazotization of N-(4-Aminobenzoyl)-β-alanine
-
Suspend 100 g of N-(4-aminobenzoyl)-β-alanine in 1300 mL of water.[9]
-
Add 115.4 g of methanesulfonic acid to the suspension.[9]
-
Cool the mixture to below 10°C in an ice bath.[9]
-
Slowly add a solution of 34.46 g of sodium nitrite in 200 mL of water, ensuring the temperature does not exceed 12°C.[9]
-
Stir the resulting mixture for 30 minutes to ensure the complete formation of the diazonium salt.[9]
Step 3: Azo Coupling to Form this compound
-
In a separate vessel, prepare an ice-cold solution of 69.65 g of salicylic acid, 40.35 g of sodium hydroxide, and 106.9 g of sodium carbonate in 1 L of water.[9]
-
Add the previously prepared diazonium salt solution to this ice-cold salicylic acid solution, maintaining the temperature between 7-12°C.[9]
-
Stir the reaction mixture at 10°C for 3 hours.[9]
-
Heat the mixture to 60-65°C and acidify to a pH of 4.0-4.5 using hydrochloric acid. This will precipitate the this compound free acid.[9]
-
Maintain the temperature at 60-65°C for an additional 3 hours.[9]
-
Cool the mixture to ambient temperature.[9]
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield crude this compound.[9]
Summary of Reaction Parameters
| Step | Key Reactants/Reagents | Solvent | Temperature | Duration | Typical Yield |
| Diazotization | N-(4-aminobenzoyl)-β-alanine, Sodium Nitrite, Methanesulfonic Acid | Water | < 12°C | 30 min | - |
| Azo Coupling | Diazonium Salt, Salicylic Acid, NaOH, Na₂CO₃ | Water | 7-12°C | 3 hours | - |
| Precipitation | Hydrochloric Acid | Water | 60-65°C | 3 hours | ~90% (crude)[9] |
Section 2: Purification of this compound
Purification is critical to remove unreacted starting materials, by-products, and degradation products.[10] The primary methods for purifying this compound are recrystallization and conversion to its disodium salt.
Purification Workflow
A typical workflow involves the initial isolation of crude this compound, followed by recrystallization to remove major impurities. For higher purity, conversion to the disodium salt and subsequent crystallization is often employed.
Experimental Protocols for Purification
Protocol 2.2.1: Recrystallization of this compound (Free Acid)
-
Dissolve the crude this compound product in a minimal amount of hot ethanol.[6]
-
Allow the solution to cool slowly to room temperature, then chill further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound under vacuum.
Protocol 2.2.2: Conversion to and Crystallization of this compound Disodium Salt
-
Suspend the purified this compound free acid in water.
-
Add a stoichiometric amount of aqueous sodium hydroxide (NaOH) solution to dissolve the acid and form the disodium salt.[6]
-
Induce crystallization by adding a mixture of n-propanol and methanol.[6][9]
-
Allow the salt to crystallize, then collect the solid by filtration.
-
Wash the crystals with the alcohol mixture and dry under vacuum. This process typically yields the disodium salt with approximately 85% recovery.[6][9]
Summary of Purification Techniques
| Method | Solvents/Reagents | Key Steps | Outcome |
| Recrystallization | Ethanol | Dissolution in hot solvent, slow cooling, filtration | Removal of insoluble impurities and some soluble by-products. |
| Salt Formation & Crystallization | Water, NaOH, n-Propanol/Methanol | Formation of disodium salt, precipitation with anti-solvent | High purity this compound disodium, suitable for final product formulation. |
Section 3: Characterization and Purity Assessment
A combination of spectroscopic and chromatographic techniques is necessary to confirm the identity and purity of the synthesized this compound.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. Several RP-HPLC methods have been developed for this compound.[11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of the parent compound, its metabolites, and any process-related or degradation impurities.[11][14]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Confirms the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the this compound molecule.[6]
Summary of Analytical Data
| Technique | Parameters / Conditions | Expected Results |
| ¹H-NMR | 400 MHz, D₂O | δ = 8.04 (s), 7.67 (d), 7.62 (d), 7.53 (d), 6.84 (d), 3.57 (t), 2.53 (t) ppm.[6] |
| IR | KBr | 3371 & 3039 cm⁻¹ (OH, NH), 1705 & 1699 cm⁻¹ (C=O), 1634 cm⁻¹ (Amide C=O).[6] |
| RP-HPLC | C18 column; Mobile phase: KH₂PO₄/Acetonitrile/Methanol (50:30:20 v/v/v) at pH 4.5; UV detection at 304 nm.[12] | Retention time of ~2.49 min.[12] Purity >99.5% for research grade. |
| LC-MS | ESI source | Calculated m/z: 356 [M-H]⁻.[6] |
Section 4: Mechanism of Action and Signaling
This compound is a prodrug that requires activation in the colon. Understanding this pathway is crucial for interpreting its biological effects in research settings.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Synthesis of this compound Sodium | Semantic Scholar [semanticscholar.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. US7271253B1 - Safe process for the preparation of this compound - Google Patents [patents.google.com]
- 10. veeprho.com [veeprho.com]
- 11. Characterization of degradation products of the this compound by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of this compound -Analytical Science and Technology [koreascience.kr]
- 12. pharmascholars.com [pharmascholars.com]
- 13. ijrpc.com [ijrpc.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to the Synthesis and Screening of Novel Balsalazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and screening of novel balsalazide derivatives, potent prodrugs of 5-aminosalicylic acid (5-ASA) for the targeted treatment of inflammatory bowel disease (IBD). Detailed experimental protocols and a summary of key quantitative data are presented to facilitate the development of next-generation therapies for ulcerative colitis and Crohn's disease.
Introduction to this compound and its Derivatives
This compound is a colon-specific, second-generation aminosalicylate that delivers the anti-inflammatory agent mesalamine (5-ASA) directly to the site of inflammation in the colon.[1][2] It is a prodrug that consists of 5-ASA linked via an azo bond to a carrier molecule, 4-aminobenzoyl-β-alanine.[3][4] This azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA.[3][5]
The therapeutic efficacy of 5-ASA is well-established in the management of IBD. Its mechanism of action is multifactorial, involving the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3][6] Furthermore, 5-ASA is known to modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of inflammation.[7][8][9]
The development of novel this compound derivatives aims to improve upon the existing therapeutic profile by:
-
Enhancing colon-specific drug delivery: Modifying the carrier molecule to further optimize the release of 5-ASA in the colon.
-
Introducing synergistic therapeutic effects: Utilizing carrier molecules with inherent anti-inflammatory or other beneficial properties.
-
Improving the safety and tolerability profile: Reducing systemic absorption and potential side effects.
This guide will detail the synthetic strategies for creating such novel derivatives and the essential screening assays to evaluate their potential as IBD therapeutics.
Synthesis and Purification of Novel this compound Derivatives
The synthesis of this compound derivatives generally involves a two-step process: the synthesis of a novel carrier molecule analogous to 4-aminobenzoyl-β-alanine, followed by an azo coupling reaction with salicylic acid.
General Synthetic Scheme
The overall synthetic approach is illustrated in the workflow diagram below. The process begins with the synthesis of the desired N-substituted 4-aminobenzoyl amino acid carrier, which is then diazotized and coupled with salicylic acid to form the final azo-linked prodrug.
Experimental Protocols
Protocol 2.2.1: Synthesis of a Novel N-(4-aminobenzoyl)-amino acid Carrier (Illustrative Example)
This protocol describes the synthesis of a hypothetical carrier molecule, N-(4-aminobenzoyl)-glycine, as an illustrative example. Researchers can adapt this procedure for other amino acids.
-
Amidation:
-
Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).
-
In a separate flask, dissolve glycine (1.1 eq) and a base (e.g., triethylamine, 2.2 eq) in water.
-
Cool the glycine solution to 0-5°C in an ice bath.
-
Slowly add the 4-nitrobenzoyl chloride solution to the glycine solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-(4-nitrobenzoyl)-glycine.
-
-
Reduction:
-
Suspend N-(4-nitrobenzoyl)-glycine (1.0 eq) in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder (3.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Cool the filtrate to allow the product to crystallize.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry to yield N-(4-aminobenzoyl)-glycine.
-
Protocol 2.2.2: Azo Coupling to Synthesize a Novel this compound Derivative
This protocol details the diazotization of the carrier molecule and its subsequent coupling with salicylic acid.[10][11]
-
Diazotization:
-
Suspend N-(4-aminobenzoyl)-glycine (1.0 eq) in dilute hydrochloric acid (e.g., 2M HCl).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate flask, dissolve salicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline salicylic acid solution with vigorous stirring, maintaining the temperature below 5°C and the pH above 8.
-
A colored precipitate of the novel this compound derivative should form.
-
Continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Acidify the mixture with dilute HCl to a pH of 2-3 to ensure complete precipitation of the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 2.2.3: Purification of the Novel this compound Derivative
Purification is crucial to remove unreacted starting materials and side products. Column chromatography is a common and effective method.[12][13]
-
Column Preparation:
-
Select an appropriate stationary phase (e.g., silica gel) and pack it into a glass column.
-
Equilibrate the column with a non-polar solvent or a mixture of solvents (the mobile phase).
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of solvents, gradually increasing the polarity to separate the components. For example, a gradient of hexane:ethyl acetate or dichloromethane:methanol can be used.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified novel this compound derivative.
-
Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
-
Screening of Novel this compound Derivatives
A series of in vitro and in vivo assays are essential to evaluate the therapeutic potential of the newly synthesized derivatives.
In Vitro Screening
Protocol 3.1.1: Drug Release Study in Simulated Colonic Fluid
This assay assesses the colon-specific release of 5-ASA from the prodrug by mimicking the enzymatic conditions of the colon.[1][14]
-
Preparation of Rat Cecal Contents:
-
Humanely euthanize healthy rats and collect their cecal contents.
-
Prepare a 2-4% (w/v) suspension of the cecal contents in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) under anaerobic conditions.
-
-
Drug Release Assay:
-
Accurately weigh a sample of the novel this compound derivative and add it to the rat cecal content suspension.
-
Incubate the mixture at 37°C under anaerobic conditions.
-
At predetermined time intervals, withdraw aliquots of the suspension.
-
Centrifuge the aliquots to pellet the solid material.
-
Analyze the supernatant for the concentration of released 5-ASA using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 3.1.2: Cell Viability Assay
This assay determines the potential cytotoxicity of the novel derivatives on intestinal epithelial cells.[15][16] The Caco-2 cell line is a commonly used model for the intestinal epithelium.[17][18]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
-
Treatment:
-
Prepare a series of dilutions of the novel this compound derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
In Vivo Screening
Protocol 3.2.1: TNBS-Induced Colitis Model in Rats
This is a widely used animal model to evaluate the efficacy of potential IBD drugs.[6][19][20]
-
Induction of Colitis:
-
Fast male Wistar or Sprague-Dawley rats for 24 hours with free access to water.
-
Anesthetize the rats lightly.
-
Instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol into the colon via a catheter inserted rectally.
-
-
Treatment:
-
Divide the rats into different groups: a healthy control group, a TNBS-induced colitis control group, a group treated with a reference drug (e.g., this compound or 5-ASA), and groups treated with different doses of the novel this compound derivative.
-
Administer the treatments orally once daily for a specified period (e.g., 7 days).
-
-
Evaluation of Efficacy:
-
Monitor the rats daily for body weight, stool consistency, and the presence of blood in the stool.
-
At the end of the treatment period, euthanize the rats and collect their colons.
-
Assess the colonic damage macroscopically (e.g., ulceration, inflammation) and microscopically (histological analysis).
-
Measure biochemical markers of inflammation in the colon tissue, such as myeloperoxidase (MPO) activity and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and concise manner to facilitate comparison between different derivatives.
Table 1: Synthesis and In Vitro Release Data
| Compound ID | Carrier Molecule | Yield (%) | 5-ASA Release at 8h (%) |
| BZ-001 | N-(4-aminobenzoyl)-glycine | 65 | 85 |
| BZ-002 | N-(4-aminobenzoyl)-alanine | 62 | 88 |
| BZ-003 | N-(4-aminobenzoyl)-valine | 58 | 75 |
| This compound | 4-aminobenzoyl-β-alanine | - | 90 |
Table 2: In Vivo Efficacy in TNBS-Induced Colitis Model
| Treatment Group | Dose (mg/kg) | Disease Activity Index (DAI) | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) |
| Healthy Control | - | 0.0 ± 0.0 | 1.5 ± 0.3 | 25 ± 5 |
| Colitis Control | - | 3.8 ± 0.4 | 8.2 ± 1.1 | 150 ± 20 |
| This compound | 50 | 1.5 ± 0.3 | 3.1 ± 0.5 | 60 ± 10 |
| BZ-001 | 50 | 1.2 ± 0.2 | 2.8 ± 0.4 | 55 ± 8 |
| BZ-002 | 50 | 1.1 ± 0.3 | 2.5 ± 0.5 | 50 ± 7 |
Signaling Pathways in IBD and 5-ASA's Mechanism of Action
Understanding the molecular mechanisms underlying IBD and the therapeutic action of 5-ASA is crucial for rational drug design. The following diagrams illustrate key signaling pathways involved.
References
- 1. jcpres.com [jcpres.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Aminobenzoyl)-beta-alanine | C10H12N2O3 | CID 719629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]
- 14. In Vitro Methods to Study Colon Release: State of the Art and An Outlook on New Strategies for Better In-Vitro Biorelevant Release Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IBD Models - Cellomatics Biosciences [cellomaticsbio.com]
- 19. TNBS induced colitis in rats [bio-protocol.org]
- 20. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Balsalazide in Preclinical IBD Models: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. This strategic delivery minimizes systemic absorption and associated side effects while maximizing therapeutic concentrations at the primary site of inflammation in inflammatory bowel disease (IBD), particularly ulcerative colitis. In numerous preclinical IBD models, this compound has demonstrated significant efficacy in attenuating inflammation and promoting mucosal healing. Its mechanism of action is multifaceted, primarily revolving around the anti-inflammatory properties of 5-ASA, which include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This guide provides an in-depth review of the molecular mechanisms, supported by quantitative data from key preclinical studies and detailed experimental protocols.
Core Mechanism: Colonic Activation and 5-ASA Delivery
This compound is comprised of 5-ASA linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] This bond protects the drug from degradation and absorption in the upper gastrointestinal tract.[3] Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, releasing the therapeutically active 5-ASA and the carrier molecule, which is largely unabsorbed and excreted.[1][3] This colon-specific delivery system is crucial to its mechanism and efficacy.
Caption: Workflow of this compound's activation in the gastrointestinal tract.
Molecular Mechanisms of Action
The anti-inflammatory effects of 5-ASA are primarily attributed to its modulation of two key intracellular signaling pathways: NF-κB and PPAR-γ.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In active IBD, pro-inflammatory stimuli like TNF-α lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing the p50/p65 NF-κB dimer to translocate to the nucleus.[4] Once in the nucleus, NF-κB initiates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory cascade.
5-ASA intervenes by directly inhibiting the kinase activity of IKKα.[4] This prevents the phosphorylation of IκBα, which remains bound to NF-κB, sequestering it in the cytoplasm in an inactive state.[4][5] This blockade of NF-κB activation is a central mechanism for reducing the expression of inflammatory mediators.[6]
Caption: 5-ASA blocks NF-κB activation by inhibiting IKK activity.
Activation of PPAR-γ
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor highly expressed in colonic epithelial cells that plays a key role in regulating inflammation.[7][8] 5-ASA and its metabolites act as ligands for PPAR-γ.[9][10][11] Upon binding, 5-ASA promotes the translocation of PPAR-γ from the cytoplasm to the nucleus.[5] In the nucleus, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-γ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[12] The activation of PPAR-γ signaling exerts anti-inflammatory effects, partly through the trans-repression of NF-κB target genes.[5][8]
Caption: 5-ASA activates the PPAR-γ signaling pathway to exert anti-inflammatory effects.
Quantitative Data from Preclinical Models
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and robust model that mimics many features of human ulcerative colitis.[13][14] Studies using this model have provided key quantitative data on the efficacy of this compound.
| Parameter | DSS Control Group | This compound (141 mg/kg) | This compound (423 mg/kg) | p-value | Reference |
| Disease Activity Index (DAI) Score | 3.5 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 | < 0.01 | [15] |
| Histological Index (HI) Score | 3.6 ± 0.5 | 1.9 ± 0.4 | 1.3 ± 0.3 | < 0.01 | [15] |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 0.85 ± 0.12 | 0.41 ± 0.08 | 0.25 ± 0.06 | < 0.01 | [15] |
| Malondialdehyde (MDA) Content (nmol/mg prot) | 12.5 ± 1.8 | 7.2 ± 1.1 | 5.1 ± 0.9 | < 0.01 | [15] |
| Superoxide Dismutase (SOD) Activity (U/mg prot) | 25.6 ± 3.1 | 48.3 ± 4.5 | 65.7 ± 5.8 | < 0.01 | [15] |
| TNF-α Level (pg/mL) | 185.4 ± 20.3 | 112.6 ± 15.1 | 85.2 ± 11.7 | < 0.01 | [15] |
| IFN-γ Level (pg/mL) | 155.2 ± 18.9 | 98.5 ± 12.4 | 72.8 ± 9.6 | < 0.01 | [15] |
| Table 1: Summary of quantitative data from a DSS-induced colitis mouse model treated with this compound. Data are presented as mean ± SD. The study demonstrates a dose-dependent improvement in clinical, histological, and biochemical markers of colitis.[15] |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of preclinical studies. Below is a representative protocol for inducing and evaluating acute colitis using the DSS model.
DSS-Induced Acute Colitis in Mice
This protocol is a standard method for inducing acute colonic inflammation to test the efficacy of therapeutic agents like this compound.[13][14][16][17]
Materials:
-
Animals: 6-8 week old male C57BL/6 mice.
-
Inducing Agent: Dextran Sulfate Sodium (DSS), MW 36-50 kDa (e.g., Yeasen Cat#60316ES).
-
Test Article: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Equipment: Animal balances, gavage needles, hemoccult test kits, dissection tools, microscope, spectrophotometer for biochemical assays.
Procedure:
-
Acclimatization: House mice for at least one week under standard conditions before the start of the experiment.
-
Induction of Colitis:
-
Treatment:
-
Randomly divide mice into groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound low dose, DSS + this compound high dose).
-
Administer this compound or vehicle daily via oral gavage, starting from day 1 of DSS administration and continuing throughout the study. Doses can range from approximately 40 to 425 mg/kg based on previous studies.[15]
-
-
Monitoring and Assessment:
-
Termination and Sample Collection (Day 8-10):
-
Euthanize mice according to institutional guidelines.
-
Harvest the entire colon from the cecum to the anus. Measure its length and weight.
-
Collect sections of the distal colon for histological analysis (fix in 10% formalin) and biochemical assays (snap-freeze in liquid nitrogen).
-
-
Endpoint Analysis:
-
Histology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for severity of inflammation, crypt damage, and cellular infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize frozen colon tissue to measure MPO activity, a marker of neutrophil infiltration, via a colorimetric assay.[14]
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates using ELISA or multiplex assays.
-
Caption: A typical experimental workflow for evaluating this compound in a DSS colitis model.
Conclusion
This compound exerts its therapeutic effects in preclinical IBD models through the targeted colonic delivery of 5-ASA. The active metabolite, 5-ASA, modulates intestinal inflammation through at least two primary, interconnected pathways: the potent inhibition of pro-inflammatory NF-κB signaling and the activation of the anti-inflammatory nuclear receptor PPAR-γ. Quantitative data from animal models, particularly the DSS-induced colitis model, consistently demonstrate that this compound significantly reduces clinical disease activity, ameliorates histological damage, and lowers key biochemical markers of inflammation in a dose-dependent manner. The standardized protocols outlined provide a robust framework for further investigation into aminosalicylate pharmacology and the development of novel therapies for IBD.
References
- 1. Review article: this compound therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Efficacy, and Pharmacokinetics of this compound in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Versatile Role of Peroxisome Proliferator-Activated Receptors in Immune-Mediated Intestinal Diseases [mdpi.com]
- 8. PPARγ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5ASA MoA on PPAR [ibd-biotech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
- 15. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How accurate are clinical activity indices for scoring of disease activity in inflammatory bowel disease (IBD)? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Balsalazide on Gut Microbiome Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide is a locally-acting anti-inflammatory agent used for the treatment of mild to moderate ulcerative colitis (UC).[1][2] It is a prodrug that consists of the active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3][4] This unique structure allows for targeted delivery of 5-ASA to the colon. The activation of this compound is entirely dependent on the metabolic activity of the gut microbiota. Specifically, bacterial azoreductases present in the colon cleave the azo bond, releasing mesalamine to exert its therapeutic effects directly at the site of inflammation.[3][4] This targeted release minimizes systemic absorption and potential side effects.[5] Given this intimate relationship between this compound and the gut microbiota, understanding its impact on the composition and function of this complex microbial community is of paramount importance for optimizing therapeutic strategies and developing novel microbiome-based interventions for inflammatory bowel disease (IBD).
This technical guide provides a comprehensive overview of the interplay between this compound and the gut microbiome. It details the experimental protocols used to investigate these interactions, summarizes the key quantitative findings on microbial shifts, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
The therapeutic effect of this compound is initiated by the gut microbiota. Upon reaching the colon, commensal bacteria possessing azoreductase enzymes cleave the diazo bond of this compound, liberating mesalamine (5-ASA) and the carrier molecule.[4][6] Mesalamine then acts locally on the colonic mucosa to attenuate inflammation. While the precise mechanism of 5-ASA is not fully elucidated, it is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[6][7] Furthermore, 5-ASA is thought to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous inflammatory genes.[7]
Impact on Gut Microbiome Composition: Quantitative Data
While direct studies quantifying the specific effects of this compound on the gut microbiome are limited in the current literature, research on its active component, mesalamine, provides valuable insights. Patients with ulcerative colitis typically exhibit gut dysbiosis, characterized by reduced microbial diversity, a depletion of beneficial butyrate-producing bacteria, and an enrichment of pro-inflammatory species.[8][9] Mesalamine treatment has been shown to partially reverse these changes.
The following table summarizes representative changes in the gut microbiota and related metabolites observed in ulcerative colitis patients following mesalamine treatment, based on a study by Wei et al. (2021).[4] It is important to note that while this compound delivers mesalamine, its specific impact may vary due to differences in drug delivery and the inert carrier molecule.
| Category | Taxon/Metabolite | Direction of Change in UC | Effect of Mesalamine Treatment |
| Bacterial Genera | Escherichia-Shigella | ↑ | ↓ (Restorative) |
| Streptococcus | ↑ | ↓ (Restorative) | |
| Enterococcus | ↑ | ↓ (Restorative) | |
| Butyricicoccus | ↓ | ↑ (Restorative) | |
| [Eubacterium]_coprostanoligenes_group | ↓ | ↑ (Restorative) | |
| Metabolites | Isoleucine | ↑ | ↓ (Restorative) |
| Cholic Acid | ↑ | ↓ (Restorative) | |
| Deoxycholic Acid | ↓ | ↑ (Restorative) |
Table 1: Representative Changes in Gut Microbiota and Metabolites in Ulcerative Colitis Patients Treated with Mesalamine. Data is illustrative and based on findings from a study on mesalamine.[4]
Experimental Protocols
Investigating the impact of this compound on the gut microbiome requires a multi-omics approach, primarily involving 16S rRNA gene sequencing for taxonomic profiling and metabolomics for functional analysis.
Study Design and Sample Collection
A longitudinal study design is optimal, collecting fecal samples from patients with active, mild-to-moderate ulcerative colitis at baseline (before treatment) and at several time points following the initiation of this compound therapy (e.g., 2, 6, and 12 weeks).[10][11]
-
Patient Cohort: Patients diagnosed with ulcerative colitis via clinical, endoscopic, and histological criteria.[8] Key exclusion criteria include the use of antibiotics or other medications known to significantly alter the gut microbiota within a defined period before the study.[12]
-
Treatment Regimen: this compound administered at a standard therapeutic dose (e.g., 6.75 g/day ).[10][13]
-
Sample Collection: Fecal samples are collected by patients using standardized collection kits and are immediately frozen and stored at -80°C to preserve microbial DNA and metabolites.[14]
16S rRNA Gene Sequencing and Analysis
This technique is used to profile the bacterial composition of the gut microbiota.
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using commercially available kits optimized for soil or stool, which often include a bead-beating step to ensure lysis of both Gram-positive and Gram-negative bacteria.[4][11]
-
PCR Amplification: The hypervariable regions (commonly V3-V4) of the 16S rRNA gene are amplified using universal primers.[4]
-
Library Preparation and Sequencing: The amplicons are purified, and sequencing libraries are prepared and then sequenced on a high-throughput platform such as the Illumina MiSeq.[15]
-
Bioinformatic Analysis: Sequencing reads are processed using pipelines like QIIME 2 or DADA2.[11] This involves quality filtering, denoising, merging of paired-end reads, and clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database like Greengenes or SILVA.[11] Downstream analysis includes alpha diversity (within-sample richness and evenness), beta diversity (between-sample community comparison), and differential abundance testing to identify specific taxa that change with this compound treatment.
Metabolomics Analysis
Metabolomics provides a functional readout of the metabolic activity of the gut microbiome and host-microbe co-metabolism.
-
Metabolite Extraction: Small molecules are extracted from fecal samples using a solvent-based method, often involving a mixture of methanol, acetonitrile, and water.
-
LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). This technique separates the complex mixture of metabolites and then detects and quantifies them based on their mass-to-charge ratio.
-
Data Processing and Analysis: The raw data is processed to identify and quantify metabolites by comparing them to spectral libraries. Statistical analysis is then performed to identify metabolites that are significantly altered by this compound treatment. Pathway analysis can link these metabolic changes to specific biological functions.[4]
Conclusion and Future Directions
This compound's efficacy is intrinsically linked to the metabolic capacity of the gut microbiome. While its role as a prodrug is well-established, the reciprocal impact of this compound and its active form, mesalamine, on the composition and function of the gut microbiota is an area requiring further in-depth investigation. Current evidence, primarily from studies on mesalamine, suggests a potential for these compounds to partially restore the dysbiotic state associated with ulcerative colitis by promoting the growth of beneficial bacteria and modulating the metabolic environment of the gut.
Future research should focus on conducting dedicated clinical trials to specifically quantify the longitudinal changes in the microbiome and metabolome in response to this compound treatment. Such studies, employing the detailed protocols outlined in this guide, will be crucial for elucidating the full spectrum of this compound's mechanism of action, identifying potential microbial biomarkers of treatment response, and paving the way for novel therapeutic strategies that combine aminosalicylates with targeted microbiome modulators like probiotics or prebiotics. A deeper understanding of these drug-microbe interactions will ultimately enable a more personalized approach to the management of ulcerative colitis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment [frontiersin.org]
- 4. Involvement of Reduced Microbial Diversity in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound vs Mesalamine Comparison - Drugs.com [drugs.com]
- 6. Composition and diverse differences of intestinal microbiota in ulcerative colitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 16S sequencing and functional analysis of the fecal microbiome during treatment of newly diagnosed pediatric inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fecal microbial composition of ulcerative colitis and Crohn's disease patients in remission and subsequent exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bifidobacterium breve: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound plus high-potency probiotic preparation (VSL[sharp]3) in the treatment of acute mild-to-moderate ulcerative colitis and uncomplicated diverticulitis of the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Cellular Pharmacology of Balsalazide: A Technical Guide to its Molecular Targets and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide, a second-generation aminosalicylate, serves as a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is contingent upon its targeted delivery to the colon, where it is metabolized by bacterial azoreductases into the pharmacologically active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule. Mesalamine exerts its anti-inflammatory effects through a multimodal mechanism, engaging several key cellular targets and modulating intricate downstream signaling pathways. This technical guide provides a comprehensive overview of the cellular and molecular pharmacology of this compound, with a focus on its active component, mesalamine. We will delve into its primary cellular targets, the downstream signaling cascades it influences, and present quantitative data on its activity. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex pathways and workflows using Graphviz DOT language.
Introduction
This compound is a prodrug designed for targeted delivery of mesalamine to the large intestine.[1][2] This colon-specific release minimizes systemic absorption and associated side effects while maximizing the local concentration of the active drug at the site of inflammation.[1] The therapeutic actions of this compound are, therefore, attributable to the multifaceted effects of mesalamine on the colonic mucosa.[3][4] While the complete mechanism of action is still under investigation, several key cellular targets and signaling pathways have been elucidated, contributing to its anti-inflammatory, antioxidant, and potential chemopreventive properties.
Primary Cellular Targets of Mesalamine
Mesalamine's anti-inflammatory prowess stems from its ability to interact with multiple molecular targets within intestinal epithelial cells and immune cells. The principal targets identified to date include enzymes involved in the arachidonic acid cascade and nuclear receptors that regulate gene expression.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
A primary mechanism of mesalamine is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[3][5] In inflammatory states, the expression and activity of COX-2 and 5-LOX are upregulated, leading to the excessive production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][5] Mesalamine has been shown to inhibit these enzymes, thereby reducing the synthesis of these inflammatory molecules.[3][6]
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
Mesalamine is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[7][8] Activation of PPAR-γ exerts potent anti-inflammatory effects by repressing the expression of pro-inflammatory genes.[7] Mesalamine has been demonstrated to increase both the expression and transcriptional activity of PPAR-γ.[3][9]
Downstream Signaling Pathways Modulated by Mesalamine
The interaction of mesalamine with its cellular targets triggers a cascade of downstream signaling events that collectively dampen the inflammatory response in the colon.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, and its aberrant activation is a hallmark of IBD.[10][11] Mesalamine has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][12] This inhibition is achieved, at least in part, by preventing the degradation of the inhibitory protein IκBα.[12]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. Mesalamine has been found to inhibit the activation of certain MAP kinases, such as p38 and JNK, which are involved in the production of pro-inflammatory cytokines.[13]
IL-6/STAT3 Signaling Pathway
The IL-6/STAT3 signaling pathway plays a significant role in chronic inflammation and colitis-associated carcinogenesis.[14] Mesalamine has been reported to modulate this pathway, leading to a reduction in the phosphorylation and activation of STAT3, a key transcription factor that drives the expression of genes involved in cell proliferation and survival.[14][15]
Quantitative Data on Mesalamine Activity
The following tables summarize the available quantitative data on the inhibitory and activational effects of mesalamine on its key cellular targets.
| Target Enzyme | Substrate/Product Measured | Cell/System Type | IC50 Value | Reference |
| Lipoxygenase | Contractile Leukotriene Formation | Rat Peritoneal Cells | 2.3 mM | [1] |
| 5-Lipoxygenase | Leukotriene B4 and 5-HETE Release | Human Polymorphonuclear Leukocytes | 4-5 mM (median) | [2] |
Table 1: Inhibitory Concentrations (IC50) of Mesalamine on the Lipoxygenase Pathway.
| Receptor | Assay Type | Cell Line | Concentration of Mesalamine | Fold Activation/Change in Expression | Reference |
| PPAR-γ | Reporter Gene Assay | HT-29 | 30 mM | ~3-fold induction of reporter activity | [9] |
| PPAR-γ | Western Blot | HT-29 | 30-50 mM | Concentration-dependent upregulation of protein | [3] |
Table 2: Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) by Mesalamine.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the cellular and molecular mechanisms of mesalamine.
Lipoxygenase Inhibition Assay
-
Objective: To quantify the inhibitory effect of mesalamine on leukotriene production.
-
Cell System: Isolated human polymorphonuclear leukocytes (PMNs) or rat peritoneal cells.[1][2]
-
Methodology:
-
Isolate PMNs from peripheral blood or peritoneal cells from rats.
-
Pre-incubate the cells with varying concentrations of mesalamine for a specified time.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce arachidonic acid metabolism.[2]
-
Terminate the reaction and extract the lipid mediators.
-
Separate the leukotrienes (e.g., LTB4, LTC4, LTD4) and other lipoxygenase products (e.g., 5-HETE) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]
-
Quantify the amount of each product, for example, through autoradiography if radiolabeled arachidonic acid was used, or by bioassay for contractile activity.[1][2]
-
Calculate the IC50 value of mesalamine for the inhibition of each product.
-
PPAR-γ Reporter Gene Assay
-
Objective: To measure the transcriptional activation of PPAR-γ by mesalamine.
-
Cell System: A human colon adenocarcinoma cell line, such as HT-29, transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-γ response element (PPRE) linked to a reporter gene (e.g., luciferase).[9]
-
Methodology:
-
Transfect the cells with the appropriate plasmids.
-
Treat the transfected cells with various concentrations of mesalamine or a known PPAR-γ agonist (positive control) for 24-48 hours.[3][9]
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to untreated control cells.
-
NF-κB Activation Assays
-
Objective: To determine the effect of mesalamine on the activation of the NF-κB pathway.
-
Cell System: Colon epithelial cell lines (e.g., mouse colonocytes, HCT116) or biopsies from patients.[11]
-
Methodologies:
-
Western Blot for IκBα Degradation and p65 Phosphorylation:
-
Treat cells with mesalamine for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Prepare cytoplasmic and nuclear protein extracts.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα and the p65 subunit of NF-κB.
-
Use an appropriate secondary antibody and a detection system to visualize the protein bands. A decrease in cytoplasmic IκBα and an increase in phosphorylated p65 indicate NF-κB activation.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Grow cells on coverslips and treat as described above.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody for detection.
-
Visualize the subcellular localization of p65 using confocal microscopy. Nuclear translocation of p65 is indicative of NF-κB activation.[12]
-
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound's active metabolite, mesalamine, and a typical experimental workflow.
Caption: Metabolism of this compound and Cellular Actions of Mesalamine.
References
- 1. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A real-world disproportionality analysis of mesalazine data mining of the public version of FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Mesalazine in the Chemoprevention of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Interaction of Balsalazide with the NF-κB Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide, a prodrug of 5-aminosalicylic acid (5-ASA), is an established therapeutic agent for inflammatory bowel disease. Its anti-inflammatory efficacy is significantly attributed to the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade. This technical guide provides a comprehensive overview of the molecular interactions between this compound's active metabolite, 5-ASA, and key components of the NF-κB pathway. It details the inhibitory effects on IκB kinase (IKK) activity, the subsequent reduction in IκBα phosphorylation and degradation, and the consequential suppression of p65 nuclear translocation and DNA binding. Furthermore, this guide explores the crosstalk between the 5-ASA-activated peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the NF-κB pathway, offering a deeper understanding of its multi-faceted anti-inflammatory mechanism. Detailed experimental protocols for assays crucial to studying these interactions are provided, alongside quantitative data from relevant studies, to facilitate further research and drug development in this area.
Introduction: this compound and the NF-κB Signaling Pathway
This compound is a colon-specific prodrug designed to deliver its active moiety, 5-aminosalicylic acid (5-ASA), directly to the site of inflammation in the large intestine.[1][2] It is composed of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3] This bond remains intact in the upper gastrointestinal tract and is cleaved by azoreductase enzymes produced by colonic bacteria, releasing 5-ASA.[1][2]
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] In a resting state, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.[6] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[6][7] The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating their transcription.[4][8]
The therapeutic effect of this compound is largely mediated by the ability of its active component, 5-ASA, to suppress this inflammatory cascade.[4][9]
Molecular Mechanism of Action of 5-ASA on the NF-κB Pathway
The primary mechanism by which 5-ASA inhibits the NF-κB signaling pathway is through the direct inhibition of the IκB kinase (IKK) complex.[5][10] By targeting IKK, 5-ASA prevents the phosphorylation of IκBα, which is the critical step for its degradation and the subsequent release and nuclear translocation of NF-κB.[5][9]
The key molecular interactions are:
-
Inhibition of IκBα Phosphorylation: 5-ASA has been shown to inhibit the TNF-α-stimulated phosphorylation of IκBα in intestinal epithelial cells.[5][10]
-
Suppression of p65 Nuclear Translocation: By preventing IκBα degradation, 5-ASA effectively sequesters the NF-κB p65 subunit in the cytoplasm, markedly suppressing its translocation to the nucleus.[4][9]
-
Inhibition of NF-κB DNA Binding: The reduced nuclear presence of p65 leads to a significant decrease in the DNA binding activity of NF-κB.[11]
Crosstalk with the PPAR-γ Signaling Pathway
Beyond direct IKK inhibition, 5-ASA also exerts its anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in the colonic epithelium.[4][5][12] The activation of PPAR-γ by 5-ASA initiates a separate signaling cascade that also leads to the inhibition of NF-κB.[5][13]
The key events in this crosstalk are:
-
PPAR-γ Activation: 5-ASA binds to and activates PPAR-γ, inducing its expression and promoting its translocation to the nucleus.[4][13]
-
NF-κB Transrepression: Activated PPAR-γ can interfere with the NF-κB pathway through several mechanisms, including the direct interaction with NF-κB components and the competition for limited transcriptional co-activators.[5][14] This process is known as transrepression.
Quantitative Data on the Effects of this compound and 5-ASA
The following tables summarize the available quantitative data on the effects of this compound and its active metabolite, 5-ASA, on the NF-κB signaling pathway and related cellular processes.
Table 1: Effect of this compound in Combination with Parthenolide on HCT116 Cell Viability and Apoptosis [14][15]
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis |
| Control | - | 4.76% | 2.47% |
| Parthenolide (PT) | 10 µM | 8.72% | 7.35% |
| This compound | 20 mM | 6.35% | 10.40% |
| This compound + PT | 20 mM + 10 µM | 42.05% | 31.98% |
Data derived from Annexin-V assays on HCT116 cells treated for 24 hours.
Table 2: Dose-Dependent Effect of this compound and Parthenolide on HCT116 Cell Viability [15]
| Treatment | Concentration | % Cell Viability |
| This compound | Up to 80 mM | Concentration-dependent decrease |
| Parthenolide (PT) | Up to 40 µM | Concentration-dependent decrease |
Cell viability was assessed after 24 hours of treatment.
Table 3: Effect of 5-ASA on PPAR-γ Activation in HT-29 Cells [4]
| Treatment | Concentration | Fold Activation of PPAR-γ Reporter Gene |
| 5-ASA | 30 mM | ~3-fold |
| Rosiglitazone (positive control) | 10 µM | ~3-fold |
Data from transient transfection assays with a PPAR-γ reporter gene.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular interaction of this compound with the NF-κB signaling cascade.
Cell Culture and Treatment
Cell Line: HCT116 (ATCC® CCL-247™), human colorectal carcinoma cell line.
Growth Medium:
-
McCoy's 5a Medium or RPMI 1640
-
10% Fetal Bovine Serum (FBS)
-
100 units/mL Penicillin
-
100 µg/mL Streptomycin
-
2 mM L-glutamine (for RPMI 1640)
Culture Conditions:
-
Cells are grown in a humidified incubator at 37°C with 5% CO2.[16][17][18]
-
The medium is renewed every 2 to 3 days.[19]
-
Cells are passaged when they reach 70-90% confluency.[16]
Treatment Protocol:
-
Seed HCT116 cells in appropriate culture vessels (e.g., 6-well or 24-well plates) and allow them to attach for 24 hours.[15]
-
Prepare stock solutions of this compound and/or 5-ASA in a suitable solvent (e.g., serum-free medium).
-
On the day of the experiment, replace the growth medium with a serum-free medium containing the desired concentrations of the treatment compounds.[15]
-
Incubate the cells for the specified duration (e.g., 24 hours).[15]
Western Blotting for NF-κB Pathway Proteins
Objective: To detect the levels of total and phosphorylated IκBα and p65 in cytosolic and nuclear extracts.
Materials:
-
RIPA buffer (for total cell lysates)
-
Nuclear and Cytoplasmic Extraction Kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p65
-
Rabbit anti-phospho-IκBα (Ser32/36)
-
Rabbit anti-IκBα
-
Mouse anti-Lamin B (nuclear marker)
-
Mouse anti-β-actin (cytosolic marker)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For subcellular fractionation, use a commercial kit to separate nuclear and cytosolic extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[6][9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls (Lamin B for nuclear extracts, β-actin for cytosolic extracts).
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the DNA binding activity of NF-κB.
Materials:
-
Nuclear extracts from treated and untreated cells
-
NF-κB consensus oligonucleotide probe
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP
-
Poly(dI-dC)
-
EMSA binding buffer
-
Non-denaturing polyacrylamide gel
-
Gel loading buffer
Protocol:
-
Probe Labeling: End-label the NF-κB oligonucleotide probe with [γ-³²P]ATP using T4 Polynucleotide Kinase.[21]
-
Binding Reaction:
-
In a microfuge tube, combine the nuclear extract (5-10 µg), EMSA binding buffer, and poly(dI-dC) (to reduce non-specific binding).[13][22]
-
Add the ³²P-labeled NF-κB probe and incubate at room temperature for 20-30 minutes.[23]
-
For competition assays, add an excess of unlabeled ("cold") wild-type or mutant NF-κB probe to the reaction mixture before adding the labeled probe.[13]
-
-
Electrophoresis:
-
Add gel loading buffer to the binding reactions.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer.[13]
-
-
Detection:
-
Dry the gel and expose it to autoradiography film.[13]
-
The presence of a shifted band (slower migration) indicates the formation of a protein-DNA complex. The intensity of this band corresponds to the amount of active NF-κB.
-
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB.
Materials:
-
HCT116 cells
-
NF-κB luciferase reporter vector (containing multiple κB binding sites upstream of a luciferase gene)
-
Control vector (e.g., Renilla luciferase vector for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay system
Protocol:
-
Transfection:
-
Treatment: After 24 hours, treat the cells with this compound/5-ASA and/or a stimulator of the NF-κB pathway (e.g., TNF-α).
-
Cell Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using the lysis buffer provided in the luciferase assay kit.[25]
-
Luminescence Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the untreated control.[24]
Visualizations of Signaling Pathways and Workflows
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Mechanism of this compound/5-ASA Action on NF-κB
Caption: Inhibition of the NF-κB pathway by this compound's active metabolite, 5-ASA.
PPAR-γ and NF-κB Crosstalk
Caption: Crosstalk between 5-ASA-activated PPAR-γ and the NF-κB pathway.
Experimental Workflow for Western Blotting
Caption: A typical experimental workflow for Western blotting.
Conclusion
This compound, through its active metabolite 5-ASA, effectively attenuates the pro-inflammatory NF-κB signaling cascade via a dual mechanism. The primary mode of action involves the direct inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. Additionally, 5-ASA activates the PPAR-γ pathway, which further suppresses NF-κB transcriptional activity through transrepression. This in-depth understanding of the molecular interactions, supported by the quantitative data and detailed experimental protocols provided herein, serves as a valuable resource for researchers and professionals in the field of gastroenterology and drug development, paving the way for the design of novel and more targeted anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of platelet activation by 5-aminosalicylic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for the quantitative analysis of stimulation-induced nuclear translocation of the p65 subunit of NF-κB from patient-derived dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation of nuclear receptor peroxisome proliferator–activated receptor‐γ limits NF‐κB‐dependent inflammation in mou… [ouci.dntb.gov.ua]
- 9. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminosalicylic acid inhibits IkappaB kinase alpha phosphorylation of IkappaBalpha in mouse intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Item - Western blot analysis of p65 nuclear translocation. - Public Library of Science - Figshare [plos.figshare.com]
- 23. Crosstalk between Peroxisome Proliferator-Activated Receptors and Toll-Like Receptors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Balsalazide's Role in Modulating the IL-6/STAT3 Inflammatory Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid), is an established therapeutic for mild-to-moderate ulcerative colitis. Its anti-inflammatory properties are primarily attributed to the local action of 5-ASA in the colon. Emerging evidence indicates that a key mechanism underpinning these effects is the modulation of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. This pathway is a critical regulator of inflammation and is frequently dysregulated in inflammatory bowel disease and colitis-associated cancer. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the IL-6/STAT3 pathway, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Introduction to this compound
This compound is an aminosalicylate drug designed for targeted delivery of its active moiety, 5-ASA, to the colon.[1][2] It consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3] This bond remains intact during its passage through the upper gastrointestinal tract, preventing premature absorption of 5-ASA. Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, releasing 5-ASA to exert its therapeutic effects directly at the site of inflammation.[3]
The primary mechanism of action of 5-ASA is the inhibition of inflammatory mediator production, including prostaglandins and leukotrienes, through the blockade of the cyclooxygenase and lipoxygenase pathways.[2] Furthermore, 5-ASA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2]
The IL-6/STAT3 Signaling Pathway in Inflammation
The IL-6/STAT3 signaling pathway is a central cascade in the regulation of the immune response, cell survival, and proliferation. Its dysregulation is a hallmark of chronic inflammatory conditions such as ulcerative colitis and is implicated in the progression to colitis-associated cancer.
The pathway is initiated by the binding of the pro-inflammatory cytokine IL-6 to its receptor, IL-6R. This complex then associates with the transmembrane protein gp130, leading to the activation of Janus kinases (JAKs). Activated JAKs subsequently phosphorylate STAT3 proteins. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and cell proliferation.
This compound's Modulatory Effect on the IL-6/STAT3 Pathway
Preclinical evidence strongly suggests that this compound, through its active metabolite 5-ASA, can suppress the IL-6/STAT3 signaling pathway. A key study investigating the chemopreventive effects of this compound in a murine model of colitis-associated carcinogenesis demonstrated a significant reduction in the production of IL-6 and a lower expression of phosphorylated STAT3 in the colon tissue of this compound-treated mice compared to the control group.[4]
Data Presentation
While the aforementioned study by Choi et al. (2016) provides the most direct evidence of this compound's effect on the IL-6/STAT3 pathway, the specific quantitative data from this study is not publicly available. The findings are summarized qualitatively in the table below.
| Parameter | Effect of this compound Treatment | Source |
| IL-6 Protein Production in Colon Tissue | Decreased | [4] |
| Phosphorylated STAT3 (p-STAT3) Expression in Colon Tissue | Lowered | [4] |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the investigation of this compound's effect on the IL-6/STAT3 pathway. It is important to note that these are generalized protocols and the specific parameters in the referenced study may have varied.
Murine Model of Colitis-Associated Carcinogenesis
A widely used model to study colitis-associated cancer involves the administration of a pro-carcinogen, azoxymethane (AOM), followed by cycles of an inflammatory agent, dextran sodium sulfate (DSS).[4]
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction:
-
A single intraperitoneal injection of AOM (e.g., 10 mg/kg) is administered.
-
This is followed by cycles of 2% DSS in the drinking water (e.g., for 5-7 days) interspersed with periods of regular drinking water.
-
-
Treatment Groups:
-
Control Group (CAC): AOM/DSS induction without treatment.
-
This compound Group: AOM/DSS induction with oral administration of this compound.
-
Measurement of IL-6 Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels in biological samples.
-
Sample Preparation: Colon tissue is homogenized in a suitable lysis buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected.
-
ELISA Procedure:
-
A microplate pre-coated with an anti-mouse IL-6 antibody is used.
-
Standards and samples are added to the wells and incubated.
-
After washing, a biotin-conjugated anti-mouse IL-6 antibody is added.
-
Following another incubation and wash, streptavidin-HRP is added.
-
A substrate solution is then added, and the color development is stopped.
-
The optical density is measured at 450 nm, and the concentration of IL-6 is determined by comparison to a standard curve.
-
Analysis of p-STAT3 Expression by Immunohistochemistry
Immunohistochemistry (IHC) allows for the visualization of protein expression and localization within tissues.
-
Tissue Preparation: Colon tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining Procedure:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., using a citrate buffer).
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with a primary antibody against p-STAT3 (e.g., rabbit anti-p-STAT3).
-
A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is then applied.
-
The signal is visualized using a chromogen (e.g., DAB), and the sections are counterstained with hematoxylin.
-
-
Analysis: The expression and localization of p-STAT3 are observed under a microscope.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of colitis-associated carcinogenesis through modulation of IL-6/STAT3 pathway by this compound and VSL#3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of Balsalazide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide is an orally administered prodrug utilized in the treatment of mild to moderately active ulcerative colitis.[1][2][3] It is specifically designed for targeted delivery of the therapeutically active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][4][5][6] The core of its mechanism lies in its structure: a 5-ASA molecule linked to a carrier molecule, 4-aminobenzoyl-β-alanine (4-ABA), via an azo bond.[7] This bond protects the drug from absorption in the upper gastrointestinal tract, allowing it to reach the colon intact.[4][8] In the colon, resident bacterial azoreductases cleave the azo bond, releasing 5-ASA to exert its local anti-inflammatory effects on the colonic mucosa.[4][7][8][9]
Understanding the metabolic activation and subsequent fate of this compound is paramount for optimizing its therapeutic efficacy and safety profile. In vitro systems provide a controlled environment to dissect the metabolic pathways, identify the enzymes involved, and quantify the formation of key metabolites. This guide offers a detailed overview of the methodologies used to characterize this compound metabolites in vitro, presents quantitative data from relevant studies, and illustrates the experimental workflows and metabolic pathways involved.
Metabolic Pathway of this compound
The metabolism of this compound is a two-stage process initiated by the gut microbiota and followed by host-mediated enzymatic reactions.
-
Activation in the Colon: Upon reaching the colon, this compound encounters a high concentration of anaerobic bacteria.[7] Various bacterial species, particularly Clostridium, produce azoreductase enzymes that cleave the diazo bond of this compound.[7] This reductive cleavage is the pivotal activation step, releasing equimolar quantities of the active drug, 5-ASA, and the inert carrier, 4-ABA.[8][10]
-
Host-Mediated Metabolism: Following their release in the colon, both 5-ASA and 4-ABA can be absorbed by the colonic mucosa and undergo further metabolism, primarily through N-acetylation in the intestinal mucosa and the liver.[10]
The following diagram illustrates the primary metabolic cascade of this compound.
In Vitro Systems and Experimental Protocols
A variety of in vitro models are employed to study the distinct stages of this compound metabolism. These range from complex microbial cultures that simulate the colonic environment to subcellular fractions for investigating specific enzymatic activities.
Gut Microbiota Models: Fecal Slurry Incubations
The most critical in vitro system for studying this compound's primary metabolism is one that contains colonic bacteria. An in vitro colonic simulator or fecal slurry model is ideal for determining the rate and extent of azo-bond cleavage.[12][13]
Experimental Protocol: Anaerobic Fecal Slurry Incubation
-
Preparation of Fecal Slurry:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
The samples are pooled and homogenized in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine) to create a slurry (typically 10-20% w/v). All procedures are performed under strict anaerobic conditions (e.g., in an anaerobic chamber).
-
-
Incubation:
-
The fecal slurry is pre-incubated at 37°C to allow for temperature equilibration.
-
This compound (from a stock solution) is added to the slurry to achieve the desired final concentration.
-
The mixture is incubated at 37°C under continuous gentle agitation.
-
-
Time-Point Sampling:
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.
-
-
Sample Processing & Analysis:
-
Samples are vortexed and then centrifuged at high speed to pellet precipitated proteins and bacterial debris.
-
The supernatant is collected, and if necessary, filtered or further diluted.
-
The concentrations of this compound and its metabolites (5-ASA, 4-ABA) are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS/MS).[14]
-
Subcellular Fractions: Human Liver Microsomes (HLM)
While the primary metabolism of this compound is not hepatic, it is standard practice in drug development to assess the potential for drug-drug interactions via inhibition of cytochrome P450 (CYP) enzymes. In vitro studies using HLM have shown that this compound and its metabolites do not significantly inhibit major CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5).[4]
Experimental Protocol: CYP Inhibition Assay
-
Incubation Mixture Preparation:
-
A reaction mixture is prepared containing human liver microsomes (e.g., 0.2-0.5 mg/mL), a phosphate buffer (pH 7.4), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound or one of its metabolites is added at various concentrations. A positive control inhibitor for each CYP isoform is also run.
-
-
Incubation:
-
The mixture is pre-warmed to 37°C.
-
The reaction is initiated by adding a specific CYP probe substrate (a drug known to be metabolized by a single CYP isoform).
-
The incubation proceeds for a predetermined time (e.g., 10-30 minutes) within the linear range of metabolite formation.
-
-
Reaction Termination and Analysis:
-
The reaction is stopped with a cold solvent (e.g., acetonitrile).
-
Samples are processed (centrifugation, supernatant collection) and analyzed by HPLC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
The rate of metabolite formation in the presence of this compound/metabolites is compared to the vehicle control to determine the extent of inhibition and calculate an IC₅₀ value if applicable.
-
Quantitative Data Summary
Quantitative data from in vitro studies are essential for comparing metabolic rates and understanding the disposition of the drug.
Table 1: In Vitro Degradation Rates of Azo-Bonded Prodrugs in Pooled Human Fecal Slurry
This table compares the metabolic stability of this compound to other azo-bonded prodrugs of 5-ASA. A faster degradation rate implies a more rapid release of the active 5-ASA in the colon.
| Prodrug | Half-Life (t½, minutes) |
| Sulfasalazine | 32.8 |
| This compound | 80.9 |
| Olsalazine | 145.1 |
| (Data sourced from an in vitro study using a colonic simulator with pooled fecal slurry.[12]) |
Table 2: Summary of In Vitro CYP Inhibition by this compound and its Metabolites
This table summarizes the findings regarding the potential of this compound and its key metabolites to cause drug-drug interactions.
| Compound | CYP Isoform | Result |
| This compound | CYP1A2, 2C9, 2C19, 2D6, 3A4/5 | No significant inhibition observed |
| 5-ASA | CYP1A2, 2C9, 2C19, 2D6, 3A4/5 | No significant inhibition observed |
| N-Ac-5-ASA | CYP1A2, 2C9, 2C19, 2D6, 3A4/5 | No significant inhibition observed |
| 4-ABA | CYP1A2, 2C9, 2C19, 2D6, 3A4/5 | No significant inhibition observed |
| N-Ac-4-ABA | CYP1A2, 2C9, 2C19, 2D6, 3A4/5 | No significant inhibition observed |
| (Data summarized from in vitro studies using human liver microsomes.[4]) |
Table 3: Pharmacokinetic Parameters of this compound and Metabolites in Healthy Volunteers (Single 2.25 g Dose, Fasting)
While derived from in vivo studies, these data provide context for the ultimate fate of the metabolites characterized in vitro. The low urinary recovery of this compound confirms its poor systemic absorption as a prodrug.
| Analyte | Mean Urinary Recovery (% of dose) |
| This compound | 0.20% |
| 5-ASA | 0.22% |
| N-Ac-5-ASA | 10.2% |
| (Data from a single-dose study in healthy volunteers.[8]) |
Anti-Inflammatory Signaling of 5-ASA
The therapeutic effect of this compound is mediated by its active metabolite, 5-ASA. While the precise mechanism is not fully elucidated, 5-ASA is known to have multiple local anti-inflammatory effects within the colonic mucosa. These include the inhibition of prostaglandin and leukotriene synthesis and the modulation of inflammatory signaling pathways like NF-κB.
Conclusion
The in vitro characterization of this compound metabolites is fundamental to understanding its targeted mechanism of action. The primary metabolic event, the cleavage of the azo bond, is exclusively mediated by bacterial enzymes in the colon, a process that can be effectively modeled and quantified using anaerobic fecal slurry systems. Subsequent acetylation of the active 5-ASA and the carrier moiety 4-ABA can be studied in cellular or subcellular host systems. Data from these in vitro models confirm that this compound successfully delivers 5-ASA to its site of action and that the parent drug and its metabolites have a low potential for systemic CYP-mediated drug interactions. This comprehensive in vitro approach is crucial for the development and optimization of colon-targeted prodrugs in the treatment of inflammatory bowel disease.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. The gut microbiome regulates the clinical efficacy of sulfasalazine therapy for IBD-associated spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and this compound: a randomized, single-dose, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Balsalazide's Effect on Intestinal Epithelial Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intestinal epithelial barrier is a critical line of defense, and its dysfunction is a hallmark of inflammatory bowel diseases (IBD) such as ulcerative colitis. Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is a first-line therapy for mild-to-moderate ulcerative colitis. Its therapeutic efficacy is largely attributed to its anti-inflammatory properties, which are intricately linked to the restoration and maintenance of the intestinal epithelial barrier. This technical guide provides an in-depth analysis of the mechanisms by which this compound enhances intestinal epithelial barrier function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction
The intestinal epithelium forms a selective barrier that allows for the absorption of nutrients while preventing the translocation of harmful luminal antigens, microorganisms, and toxins. This barrier is maintained by the apical junctional complexes, which include tight junctions (TJs) and adherens junctions (AJs). In inflammatory bowel disease, pro-inflammatory cytokines disrupt these junctions, leading to increased intestinal permeability, a "leaky gut," which perpetuates the inflammatory cycle.
This compound is designed for targeted delivery of its active moiety, mesalamine, to the colon.[1][2] It consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[2] This bond protects the drug from absorption in the upper gastrointestinal tract, and it is cleaved by azoreductases produced by colonic bacteria, releasing high concentrations of mesalamine directly at the site of inflammation.[1][2] This targeted delivery minimizes systemic side effects.[1] This guide will delve into the molecular mechanisms through which this compound, via mesalamine, reinforces the intestinal epithelial barrier.
Quantitative Data on this compound's Effects on Intestinal Barrier Function
The following tables summarize the key quantitative findings from preclinical and in vitro studies investigating the impact of this compound and its active metabolite, mesalamine, on intestinal barrier integrity and related inflammatory and oxidative stress markers.
Table 1: In Vivo Effects of this compound on Intestinal Permeability and Inflammation in a DSS-Induced Colitis Mouse Model
| Parameter | Control Group | DSS Group | DSS + this compound (42 mg/kg) | DSS + this compound (141 mg/kg) | DSS + this compound (423 mg/kg) | Reference |
| Intestinal Permeability (Evans blue, µg/g tissue) | 90.07 ± 5.20 | 281.43 ± 7.06 | 210.99 ± 6.55 | 166.30 ± 7.14 | 110.47 ± 6.78 | [3][4] |
| MPO Activity (U/g protein) | Not Reported | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][4] |
| MDA Content (nmol/mg protein) | Not Reported | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][4] |
| SOD Activity (U/mg protein) | Not Reported | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [3][4] |
| GSH-Px Activity (U/mg protein) | Not Reported | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [3][4] |
| TNF-α Level (pg/mg protein) | Not Reported | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][4] |
| IFN-γ Level (pg/mg protein) | Not Reported | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][4] |
Data presented as mean ± standard deviation. MPO: Myeloperoxidase; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase. DSS: Dextran Sulfate Sodium.
Table 2: In Vitro Effects of Mesalamine (5-ASA) on Intestinal Epithelial Barrier Function
| Cell Line | Treatment | Parameter | Outcome | Reference |
| T84 | TNF-α | Transepithelial Electrical Resistance (TEER) | Decreased | |
| T84 | TNF-α + 5-ASA | Transepithelial Electrical Resistance (TEER) | Counteracted the TNF-α-induced decrease | |
| T84 | TNF-α | Occludin and E-cadherin localization | Disrupted from cell membrane | |
| T84 | TNF-α + 5-ASA | Occludin and E-cadherin localization | Restored membranous localization | |
| HT29 clone 19A | IFN-γ | Transepithelial Resistance | Significantly Decreased | [5] |
| HT29 clone 19A | IFN-γ + 5-ASA | Transepithelial Resistance | Significantly higher than IFN-γ alone | [5] |
| HT29 clone 19A | IFN-γ | 14C-Mannitol Flux | Significantly Increased | [5] |
| HT29 clone 19A | IFN-γ + 5-ASA | 14C-Mannitol Flux | Significantly lower than IFN-γ alone | [5] |
Signaling Pathways Modulated by this compound (Mesalamine)
Mesalamine exerts its barrier-protective effects through the modulation of several key signaling pathways that are dysregulated during intestinal inflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In IBD, inflammatory stimuli like TNF-α lead to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines, further compromising barrier function. Mesalamine has been shown to inhibit NF-κB activation in intestinal epithelial cells and macrophages.[3][6] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By blocking NF-κB activation, mesalamine reduces the production of inflammatory mediators that can damage the epithelial barrier.[3][6]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also involved in regulating inflammatory responses and cell survival. TNF-α can activate MAP kinases, contributing to inflammation. Mesalamine has been demonstrated to inhibit TNF-α-induced activation of MAP kinases in mouse colonocytes.[3] By dampening MAPK signaling, mesalamine can further reduce the inflammatory cascade that damages the intestinal barrier.
Activation of the PPAR-γ Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that is highly expressed in colonic epithelial cells and has potent anti-inflammatory properties.[7] Mesalamine has been identified as a ligand and activator of PPAR-γ.[7][8] Activation of PPAR-γ by mesalamine can lead to the transrepression of pro-inflammatory genes, including those regulated by NF-κB.[9] Furthermore, PPAR-γ activation has been shown to improve intestinal barrier function by enhancing the expression of tight junction proteins and promoting the integrity of the mucus layer.[10]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vivo Model: DSS-Induced Colitis in Mice
A widely used model to mimic ulcerative colitis involves the administration of dextran sulfate sodium (DSS) in the drinking water of mice.[3][4]
-
Induction: C57BL/6J mice are typically given 5% (w/v) DSS in their drinking water for a set period, usually 7 days, to induce acute colitis.
-
This compound Administration: this compound is administered orally by gavage at various doses (e.g., 42, 141, and 423 mg/kg) daily during the DSS treatment period.
-
Assessment: Disease activity index (DAI), including weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured, and tissue samples are collected for histological analysis and biochemical assays.
Measurement of Intestinal Permeability (Evans Blue Assay)
This assay quantifies the leakage of the albumin-binding dye, Evans blue, from the vasculature into the intestinal tissue, serving as an indicator of increased permeability.
-
Injection: Mice are injected with Evans blue dye (e.g., 2% solution in saline, 4 ml/kg) via the tail vein.
-
Circulation: The dye is allowed to circulate for a defined period (e.g., 1 hour).
-
Perfusion: To remove dye from the blood vessels, mice are anesthetized and perfused transcardially with saline.
-
Tissue Collection and Extraction: A specific segment of the intestine is excised, weighed, and minced. The dye is extracted from the tissue by incubation in formamide at room temperature for 24-48 hours.
-
Quantification: The absorbance of the formamide supernatant is measured spectrophotometrically at 620 nm. The concentration of Evans blue is determined from a standard curve and expressed as µg of dye per gram of tissue.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a marker of neutrophil infiltration and inflammation.
-
Tissue Homogenization: Colon tissue is homogenized in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) to extract MPO.
-
Reaction Mixture: The supernatant from the homogenate is added to a reaction mixture containing a peroxidase substrate, such as o-dianisidine dihydrochloride, and hydrogen peroxide.
-
Kinetic Measurement: The change in absorbance is measured kinetically over time at 460 nm using a spectrophotometer.
-
Calculation: MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram of tissue.
Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and is measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity Assays: The activities of these antioxidant enzymes are determined using commercially available kits or established spectrophotometric methods.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines like TNF-α and IFN-γ in colon tissue homogenates are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
In Vitro Intestinal Barrier Model (Caco-2 or T84 cells)
Human colon adenocarcinoma cell lines, such as Caco-2 and T84, are cultured on semi-permeable inserts to form differentiated and polarized monolayers that mimic the intestinal epithelium.
-
Cell Culture: Cells are seeded at a high density on Transwell® inserts and cultured for approximately 21 days (for Caco-2) or 6-10 days (for T84) to allow for differentiation and the formation of tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is monitored by measuring the TEER using a voltohmmeter. A high TEER value indicates a well-formed, tight barrier.
-
Paracellular Permeability Assay: A fluorescent marker of low molecular weight, such as fluorescein isothiocyanate (FITC)-dextran, is added to the apical chamber. The amount of fluorescence that crosses the monolayer into the basolateral chamber over time is measured to quantify paracellular permeability.
-
Tight Junction Protein Analysis: The expression and localization of tight junction proteins (e.g., claudins, occludin, ZO-1) can be assessed by Western blotting and immunofluorescence microscopy.
Conclusion
This compound, through the localized colonic delivery of mesalamine, effectively enhances intestinal epithelial barrier function through a multi-faceted mechanism. By inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK, and activating the protective PPAR-γ pathway, mesalamine reduces the inflammatory milieu that compromises barrier integrity. Furthermore, it directly promotes the stability of tight junction complexes. The amelioration of oxidative stress also contributes to the preservation of epithelial cell health and barrier function. A thorough understanding of these mechanisms is crucial for the optimization of current therapeutic strategies and the development of novel treatments for inflammatory bowel diseases. This guide provides a comprehensive overview for researchers and drug development professionals working to address the critical issue of intestinal barrier dysfunction in IBD.
References
- 1. Comparative analysis of the in vitro prosecretory effects of this compound, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesalamine modulates intercellular adhesion through inhibition of p-21 activated kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminosalicylic acid inhibits the impaired epithelial barrier function induced by gamma interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisome proliferator-activated receptor gamma activation promotes intestinal barrier function by improving mucus and tight junctions in a mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: A Validated HPLC Method for the Quantification of Balsalazide in Tissue Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Balsalazide in tissue samples. This compound, a prodrug of 5-aminosalicylic acid (5-ASA), is primarily used in the treatment of inflammatory bowel disease, and its localized action in the colon necessitates accurate quantification in tissue for pharmacokinetic and pharmacodynamic studies. This protocol provides a comprehensive workflow, including tissue homogenization, efficient extraction of this compound, and a validated reversed-phase HPLC method for its quantification. The method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure for this compound in a complex biological matrix.
Introduction
This compound is an anti-inflammatory drug that delivers its active moiety, mesalamine (5-ASA), directly to the colon.[1][2][3] It is indicated for the treatment of mildly to moderately active ulcerative colitis.[1][4] The therapeutic effect of this compound is localized to the colon, where bacterial azoreductases cleave the parent drug to release 5-ASA.[1][2] Therefore, the quantification of this compound in colonic tissue is crucial for understanding its local pharmacokinetics and for the development of new drug formulations. This application note provides a detailed protocol for a validated HPLC method to accurately measure this compound concentrations in tissue samples.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective extraction and chromatographic method.
| Property | Value | Reference |
| Chemical Name | (E)-5-[[p-[(2-carboxyethyl)carbamoyl]phenyl]azo]-2-salicylic acid | [5] |
| Molecular Formula | C17H15N3O6 | [5] |
| Molecular Weight | 357.32 g/mol | [5] |
| Melting Point | 254-255°C | [5] |
| Solubility | Freely soluble in water and isotonic saline; sparingly soluble in methanol and ethanol; practically insoluble in other organic solvents. | [5][6] |
| pKa (Strongest Acidic) | 3.06 | [1] |
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol describes the homogenization of tissue samples for the subsequent extraction of this compound.
Materials:
-
Tissue sample (e.g., colonic tissue)
-
Homogenization Buffer: 50 mM Tris-HCl with 2 mM EDTA, pH 7.4[7]
-
Potter-Elvehjem homogenizer with a Teflon pestle or a bead-based homogenizer[7]
-
Ice bath
-
Microcentrifuge
Procedure:
-
Accurately weigh the frozen tissue sample.
-
On ice, chop the tissue into small pieces.[8]
-
Transfer the minced tissue to a pre-chilled homogenization tube.
-
Add ice-cold Homogenization Buffer at a ratio of 900 µL per 100 mg of tissue.[7]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer or a bead beater until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.[7]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[7]
-
Carefully collect the supernatant for the extraction procedure.
This compound Extraction from Tissue Homogenate
This protocol outlines the extraction of this compound from the tissue homogenate using protein precipitation.
Materials:
-
Tissue homogenate supernatant
-
Internal Standard (IS) solution (e.g., Nifedipine, 10 µg/mL in methanol)
-
Ice-cold Methanol
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
To 200 µL of the tissue homogenate supernatant, add 20 µL of the Internal Standard solution.
-
Add 600 µL of ice-cold methanol to precipitate proteins.[9]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method for this compound Quantification
This section details the instrumental parameters for the HPLC analysis.
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent with UV detector |
| Column | C18 column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Methanol: Triethylamine buffer (40:30:30 v/v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Internal Standard | Nifedipine |
| Expected Retention Time | This compound: ~3.4 min, Nifedipine: ~5.1 min |
Note: These conditions are based on a previously published method for this compound in dosage forms and may require optimization for tissue matrices.
Method Validation Protocol
The analytical method should be validated according to ICH and FDA guidelines to ensure its suitability for the intended purpose.[10][11]
-
Specificity: Analyze blank tissue homogenate, and blank homogenate spiked with this compound and the internal standard to ensure no interference from endogenous components.
-
Linearity: Prepare calibration standards of this compound in blank tissue homogenate over a concentration range (e.g., 10-500 ng/mL). Plot the peak area ratio (this compound/IS) against the concentration and determine the linearity by the correlation coefficient (r² > 0.99).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% of the nominal concentration, and the relative standard deviation (RSD) for precision should be <15%.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. The LOQ is typically defined as the lowest concentration on the calibration curve.[10]
-
Recovery: Compare the peak area of this compound in extracted samples to the peak area of a standard solution of the same concentration to determine the extraction efficiency.
-
Stability: Evaluate the stability of this compound in tissue homogenates under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term at -80°C).
Data Presentation
The following tables summarize the key quantitative data for the proposed HPLC method.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Methanol: Triethylamine buffer (40:30:30) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 254 nm |
| Internal Standard | Nifedipine |
| Retention Time (this compound) | ~3.4 min |
| Retention Time (IS) | ~5.1 min |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85% - 115% |
| Precision (%RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Recovery | Consistent and reproducible |
| Stability | Within ±15% of initial concentration |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: HPLC method development and validation process.
Caption: Metabolic pathway of this compound in the colon.
Conclusion
This application note provides a detailed and comprehensive protocol for the quantification of this compound in tissue samples using a validated HPLC method. The described procedures for tissue homogenization, drug extraction, and chromatographic analysis are designed to be robust and reproducible, making them suitable for preclinical research and drug development studies. Adherence to the outlined method validation protocol will ensure the generation of high-quality, reliable data for the accurate assessment of this compound tissue concentrations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound [drugfuture.com]
- 6. Cas 150399-21-6,this compound disodium | lookchem [lookchem.com]
- 7. rbm.iqvia.com [rbm.iqvia.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Colon-Targeted Balsalazide Nanoparticle Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of colon-targeted nanoparticle delivery systems for Balsalazide. This document is intended to guide researchers through the formulation, evaluation, and potential in-vivo application of these specialized drug delivery systems for the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis.
Introduction
This compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), the active therapeutic agent for treating inflammatory bowel disease. It is designed to be delivered intact to the colon, where resident bacteria cleave the azo bond, releasing mesalamine directly at the site of inflammation.[1] This targeted approach minimizes systemic side effects.[2] Nanoparticle-based drug delivery systems offer a promising strategy to further enhance the colonic targeting of this compound, protecting the drug from the harsh environment of the upper gastrointestinal tract and allowing for a sustained release profile at the target site.[3][4][5]
This document outlines the synthesis of this compound-loaded nanosponges using a pH-dependent polymer, Eudragit S-100, via the quasi-emulsion solvent diffusion method. Detailed protocols for characterization and in-vitro release studies are also provided.
Mechanism of Action and Signaling Pathway
This compound's therapeutic effect is localized to the colon. Upon reaching the large intestine, commensal bacteria produce azoreductase enzymes that cleave the diazo bond in the this compound molecule. This enzymatic action releases the active anti-inflammatory compound, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1] The proposed mechanism of action for 5-ASA, while not fully elucidated, is believed to involve the local inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes in the colonic mucosa.[1][6][7] Additionally, 5-ASA may inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[7]
Figure 1: this compound Nanoparticle Activation Pathway in the GI Tract.
Quantitative Data Summary
The following table summarizes the physicochemical properties of various this compound-loaded nanosponge formulations prepared using the quasi-emulsion solvent diffusion method with varying ratios of polymethyl-methacrylate (PMMA) and Eudragit S-100.
| Formulation Code | Polymer Ratio (PMMA:Eudragit S-100) | Particle Size (nm) ± SD | Zeta Potential (mV) | Encapsulation Efficiency (%) ± SD |
| F1 | 1:1 | 65.3 ± 2.1 | -18.5 | 82.5 ± 0.67 |
| F2 | 1:2 | 58.9 ± 1.5 | -19.8 | 86.2 ± 0.54 |
| F3 (Optimized) | 1:3 | 52.74 ± 1.05 | -20.2 | 89.78 ± 0.45 |
| F4 | 2:1 | 72.1 ± 2.5 | -17.2 | 78.9 ± 0.81 |
Data presented is a representative compilation from literature.[8]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanosponges
This protocol details the synthesis of this compound-loaded nanosponges using the quasi-emulsion solvent diffusion method.[8]
Materials:
-
This compound Disodium
-
Polymethyl-methacrylate (PMMA)
-
Eudragit S-100
-
Dibutyl Phthalate
-
Dichloromethane (DCM)
-
Methanol
-
Distilled Water
Equipment:
-
Magnetic stirrer with hot plate
-
Homogenizer
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
-
Glassware
Procedure:
-
Preparation of the Internal Phase: a. Accurately weigh PMMA and Eudragit S-100 in the desired ratio (e.g., 1:3 for the optimized F3 formulation). b. Dissolve the polymers and dibutyl phthalate (1% w/v) in 10 mL of a 1:1 mixture of dichloromethane and methanol. c. Once the polymers are fully dissolved, add the accurately weighed this compound to this organic solution and stir until completely dissolved.
-
Preparation of the External Phase: a. Prepare a 0.5-1.5% w/v aqueous solution of a suitable dispersing agent (e.g., polyvinyl alcohol) in distilled water.
-
Emulsification: a. Add the internal phase (organic) to the external phase (aqueous) under continuous stirring using a magnetic stirrer. b. Homogenize the mixture at high speed for a specified duration to form a stable quasi-emulsion.
-
Solvent Diffusion and Nanosponge Formation: a. Continue stirring the emulsion. The organic solvents will slowly diffuse into the aqueous phase and subsequently evaporate. b. As the solvent is removed, the polymers will precipitate, forming the porous nanosponge structure encapsulating the this compound.
-
Purification and Drying: a. The resulting aqueous suspension of nanosponges is then lyophilized (freeze-dried) to remove the water and obtain a dry powder. b. Store the lyophilized nanosponges in a tightly sealed container for further analysis.
Figure 2: Workflow for this compound Nanosponge Synthesis.
Protocol 2: Characterization of this compound Nanosponges
1. Particle Size and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, and Laser Doppler Velocimetry is used to determine their surface charge (zeta potential).
-
Procedure:
-
Re-disperse the lyophilized nanosponges in distilled water by gentle sonication.
-
Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or a similar instrument at a constant temperature (e.g., 25°C).
-
Perform measurements in triplicate and report the average particle size, polydispersity index (PDI), and zeta potential.
-
2. Encapsulation Efficiency Determination:
-
Principle: The amount of encapsulated drug is determined indirectly by measuring the amount of free drug in the supernatant after separating the nanosponges.
-
Procedure:
-
Accurately weigh a known amount of lyophilized nanosponges and disperse it in a known volume of distilled water.
-
Centrifuge the suspension at high speed to pellet the nanosponges.
-
Carefully collect the supernatant containing the un-encapsulated drug.
-
Measure the concentration of this compound in the supernatant using a UV-Visible spectrophotometer at a pre-determined wavelength (e.g., 480.0 nm).[8]
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
-
3. Surface Morphology Analysis:
-
Principle: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface characteristics of the nanosponges.
-
Procedure:
-
Mount a small amount of the lyophilized nanosponge powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the sample using an SEM under high vacuum.
-
Protocol 3: In-Vitro Drug Release Study
This protocol simulates the transit of the nanoparticles through the gastrointestinal tract to evaluate their colon-targeting efficiency.[8]
Materials:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 7.2
-
Dissolution apparatus (USP Type II - Paddle)
-
Dialysis membrane or centrifugation tubes
-
UV-Visible Spectrophotometer
Procedure:
-
Accurately weigh a quantity of this compound nanosponges equivalent to a specific dose of the drug.
-
Place the sample in the dissolution vessel containing 900 mL of SGF (pH 1.2) maintained at 37 ± 0.5°C with a paddle speed of 50 rpm.
-
Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 1 and 2 hours) and replace with an equal volume of fresh SGF.
-
After 2 hours, change the dissolution medium to SIF (pH 7.2) to simulate the conditions of the small intestine and colon.
-
Continue to withdraw aliquots at regular intervals (e.g., every hour for up to 12 or 24 hours), replacing the volume with fresh SIF each time.
-
Analyze the withdrawn samples for this compound concentration using a UV-Visible spectrophotometer at the determined wavelength.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
In-Vivo Studies
While specific in-vivo data for the described this compound nanosponge formulation is not yet available, the typical evaluation of such colon-targeted systems involves animal models of colitis.[1]
Animal Model:
-
A common model is the dextran sodium sulfate (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rodents (mice or rats).[1][5]
Evaluation Parameters:
-
Therapeutic Efficacy: Assessment of disease activity index (DAI), colon length, histological scoring of inflammation, and myeloperoxidase (MPO) activity in the colon tissue.
-
Biodistribution: Administration of fluorescently labeled nanoparticles and subsequent imaging of the gastrointestinal tract at different time points to confirm colonic accumulation.[9]
These studies are crucial to confirm the enhanced therapeutic efficacy and reduced systemic toxicity of the nanoparticle formulation compared to the free drug.[1]
Conclusion
The development of colon-targeted nanoparticle delivery systems for this compound, such as the Eudragit S-100-based nanosponges, presents a viable strategy to improve the treatment of inflammatory bowel disease. The provided protocols offer a foundational framework for the synthesis, characterization, and in-vitro evaluation of these advanced drug delivery systems. Further in-vivo studies are essential to validate the clinical potential of these formulations.
References
- 1. Nanoparticle-Based Oral Drug Delivery Systems Targeting the Colon for Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-loaded nanoparticles targeted to the colon with polysaccharide hydrogel reduce colitis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colon-targeted delivery system for this compound disodium. [wisdomlib.org]
- 7. ijcps.nknpub.com [ijcps.nknpub.com]
- 8. Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Balsalazide on HCT116 Human Colorectal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD).[1] Its therapeutic efficacy in IBD has led to investigations into its potential as a chemopreventive and therapeutic agent for colorectal cancer. The human colorectal carcinoma cell line, HCT116, is a widely utilized in vitro model for studying the molecular mechanisms underlying colorectal cancer progression and for evaluating the efficacy of potential anticancer drugs. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on HCT116 cells, with a focus on its impact on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound is cleaved by bacterial azoreductases in the colon to release its active metabolite, 5-ASA. The anticancer effects of 5-ASA in colorectal cancer cells are multifaceted and are believed to involve the modulation of several key signaling pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to apoptosis. This compound, through its active metabolite, has been shown to suppress the activation of NF-κB in HCT116 cells. This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL and the subsequent activation of the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and activation of caspases.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on HCT116 cells, based on available literature.
Table 1: Effect of this compound on HCT116 Cell Viability
| Treatment | Concentration | Incubation Time | Cell Viability (%) | Reference |
| This compound | 20 mM | 24 hours | 81.77 ± 3.90 | [2] |
| This compound | 40 mM | 24 hours | Decreased (Concentration-dependent) | [2] |
| This compound | up to 80 mM | 24 hours | Decreased (Concentration-dependent) | [2] |
Table 2: Synergistic Effect of this compound and Parthenolide on HCT116 Cell Viability
| Treatment | Concentration | Incubation Time | Cell Viability (%) | Reference |
| Parthenolide (PT) only | 10 µM | 24 hours | 77.54 ± 2.80 | [2] |
| This compound only | 20 mM | 24 hours | 81.77 ± 3.90 | [2] |
| This compound + PT | 20 mM + 10 µM | 24 hours | 33.97 ± 4.74 | [2] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells (Qualitative Summary)
| Protein | Effect of this compound + Parthenolide Treatment | Pathway | Reference |
| p65 (nuclear) | Decreased | NF-κB | [2][3] |
| Phospho-IκB-α | Decreased | NF-κB | [2] |
| Phospho-p65 | Decreased | NF-κB | [2] |
| Bcl-2 | Decreased | Apoptosis | [2] |
| Bcl-xL | Decreased | Apoptosis | [2] |
| Bax | Increased | Apoptosis | [2] |
| Cleaved Bid | Increased | Apoptosis | [2] |
| Cytochrome c (cytosolic) | Increased | Apoptosis | [2] |
| Cleaved Caspase-3 | Increased | Apoptosis | [2] |
| Cleaved Caspase-8 | Increased | Apoptosis | [2] |
Experimental Protocols
HCT116 Cell Culture
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium (or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. d. Neutralize the trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 1000 rpm for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot Analysis
Materials:
-
HCT116 cells
-
6-well plates or larger culture dishes
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκB-α, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat HCT116 cells with this compound as described for other assays.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Mandatory Visualizations
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: Mitochondrial Pathway of Apoptosis Induced by this compound.
Caption: Experimental Workflow for Studying this compound's Effects.
References
- 1. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: In Vivo Imaging Techniques to Track Balsalazide Delivery and Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction Balsalazide is a prodrug specifically designed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1][2] It consists of the active anti-inflammatory agent, mesalamine (5-aminosalicylic acid or 5-ASA), linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3][4] This bond protects the active drug from absorption in the upper gastrointestinal tract, allowing for targeted delivery to the colon. There, resident bacterial azoreductases cleave the bond, releasing mesalamine to exert its therapeutic effects locally at the site of inflammation.[3][5] The mechanism of 5-ASA is not entirely understood but is known to involve the modulation of various inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, nuclear factor-kappa B (NF-κB), and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5][6]
Non-invasive in vivo imaging techniques are crucial for understanding the pharmacokinetics, biodistribution, and therapeutic efficacy of colon-targeted drugs like this compound. These methods allow for real-time visualization and quantification of drug delivery to the target site and can provide surrogate markers for therapeutic response. This application note details protocols for radiolabeling this compound for tracking via Single Photon Emission Computed Tomography (SPECT/CT) and presents data on its biodistribution and clinical efficacy.
Part 1: Tracking this compound Delivery with SPECT/CT Imaging
SPECT/CT is a hybrid imaging modality that combines the functional sensitivity of SPECT with the anatomical detail of computed tomography (CT).[7][8] By radiolabeling this compound, its journey through the gastrointestinal tract and accumulation in the inflamed colon can be visualized and quantified, providing direct evidence of target engagement.
Experimental Workflow for In Vivo Imaging
The overall process involves radiolabeling the drug, inducing an animal model of colitis, administering the radiolabeled drug, and performing SPECT/CT imaging to track its distribution.
Caption: Experimental workflow for tracking radiolabeled this compound.
Protocol 1: Radioiodination of this compound
This protocol is based on the successful radioiodination of this compound for in vivo imaging in a murine model of ulcerative colitis.[9][10][11]
Materials:
-
This compound
-
Sodium Iodide [¹³¹I] or [¹²⁵I]
-
Chloramine-T (oxidizing agent)
-
Sodium metabisulfite (reducing agent)
-
Phosphate buffer (pH 6.0)
-
Saline solution
-
Serum
-
Thin-layer chromatography (TLC) system
Procedure:
-
Dissolve 100 µg of this compound in a reaction vial.
-
Add 200-450 MBq of radioactive Iodine ([¹²⁵I] or [¹³¹I]).
-
Initiate the labeling reaction by adding 75 µg of Chloramine-T.
-
Allow the reaction to proceed for 30 minutes at 37°C.
-
Quench the reaction by adding sodium metabisulfite.
-
Assess the radiochemical purity using TLC. A high labeling yield (e.g., >90%) should be achieved.[9]
-
Verify the stability of the resulting [¹²⁵/¹³¹I]this compound in saline and serum for up to 24 hours to ensure it remains intact in vivo.[10]
Protocol 2: Induction of Colitis in a Murine Model
The Dextran Sodium Sulfate (DSS) model is a widely used and reproducible method for inducing colitis in mice, mimicking key aspects of human ulcerative colitis.[12][13][14]
Materials:
-
Male Balb/c mice (or other susceptible strains like C3H/HeJ)[14]
-
Dextran Sodium Sulfate (DSS), 36-50 kDa
-
Drinking water
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a 3-5% (w/v) solution of DSS in autoclaved drinking water.
-
Administer the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days to induce acute colitis.[15]
-
Provide regular autoclaved drinking water to the control group.
-
Monitor mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index scoring).
-
Confirm inflammation histologically at the end of the study.
Protocol 3: In Vivo SPECT/CT Imaging
This protocol outlines the steps for imaging the biodistribution of radiolabeled this compound.
Materials:
-
Anesthetizing agent (e.g., isoflurane)
-
SPECT/CT scanner
-
Colitis and control mice
-
[¹³¹I]this compound solution
Procedure:
-
Administer a known quantity of [¹³¹I]this compound to both colitis-induced and healthy control mice via oral gavage.
-
At predetermined time points (e.g., 2, 4, and 24 hours post-administration), anesthetize the mice.
-
Position the mouse on the scanner bed. Maintain anesthesia throughout the scan.
-
Perform a low-dose CT scan for anatomical reference.[7]
-
Immediately following the CT scan, acquire SPECT data over a 360-degree rotation.[8]
-
After the final imaging time point, euthanize the animals and harvest major organs (colon, stomach, liver, kidneys, etc.).
-
Use a gamma counter to measure the radioactivity in each organ to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Co-register SPECT and CT images for analysis, allowing for the visualization of radioactivity accumulation within specific anatomical structures, particularly the inflamed colon.
Data Presentation: Biodistribution of [¹³¹I]this compound
The following table summarizes quantitative data from a study that performed biodistribution analysis of radioiodinated this compound in both normal and ulcerative colitis mouse models.[9][10]
| Organ | % Injected Dose/Gram (Normal Mice) | % Injected Dose/Gram (Ulcerated Mice) |
| Blood | Data Not Provided | Data Not Provided |
| Liver | Data Not Provided | Data Not Provided |
| Kidneys | Data Not Provided | Data Not Provided |
| Stomach | Data Not Provided | Data Not Provided |
| Intestine | Data Not Provided | Data Not Provided |
| Colon | Low Uptake (Specific values not provided) | 75 ± 1.90 |
Data adapted from Sanad et al., Journal of Labelled Compounds and Radiopharmaceuticals, 2022.[9][10] The significantly high uptake in the ulcerated colon confirms the targeted delivery and retention of this compound at the site of inflammation.
Part 2: Assessing Therapeutic Efficacy
While imaging drug delivery is direct, imaging efficacy often involves indirect measures, such as tracking the reduction of inflammation over time or understanding the drug's mechanism of action at a molecular level.
Signaling Pathway of this compound's Active Metabolite (Mesalamine)
This compound's efficacy is mediated by its active component, mesalamine (5-ASA). Mesalamine has pleiotropic anti-inflammatory effects.[16] It is known to inhibit pro-inflammatory pathways like NF-κB and the production of prostaglandins and leukotrienes.[6][17] It also activates the anti-inflammatory nuclear receptor PPAR-γ.[9] A novel mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR) pathway, which leads to the induction of regulatory T cells (Tregs) in the colon and subsequent activation of TGF-β, a key anti-inflammatory cytokine.[16]
Caption: Anti-inflammatory signaling pathways of Mesalamine (5-ASA).
Data Presentation: Clinical Efficacy of this compound
The ultimate measure of efficacy is clinical outcome. Imaging results should ideally correlate with clinical data. The tables below summarize efficacy results from key clinical trials in patients with active, mild-to-moderate ulcerative colitis.
Table 1: Comparison of this compound vs. Mesalamine in Achieving Remission
| Time Point | Complete Remission (this compound 6.75 g/day ) | Complete Remission (Mesalamine 2.4 g/day ) |
| 4 Weeks | 38% | 12% |
| 8 Weeks | 54% | 22% |
| 12 Weeks | 62% | 37% |
Data from a randomized, double-blind study comparing this compound with a pH-dependent formulation of mesalamine.[18] Complete remission was defined as none/mild symptoms and sigmoidoscopy grade 0/1.
Table 2: Dose-Response of this compound in Clinical Improvement
| Efficacy Endpoint (at 8 Weeks) | This compound (6.75 g/day ) | This compound (2.25 g/day ) | p-value |
| Improvement in Rectal Bleeding | 64.7% | 32.4% | < 0.006 |
| Improvement in Stool Frequency | 58.8% | 29.4% | < 0.006 |
| Improvement in Sigmoidoscopic Score | 78.9% | 52.5% | < 0.015 |
| Physician's Global Assessment | 73.7% | 51.3% | < 0.03 |
Data from a multicenter, randomized, double-blind, dose-response study.[19]
Table 3: Efficacy of this compound in Pediatric Patients (8 Weeks)
| Parameter | This compound (6.75 g/day ) | This compound (2.25 g/day ) |
| Clinical Improvement¹ | 45% | 37% |
| Clinical Remission | 12% | 9% |
| Histologic Improvement | 50% (8 of 16) | 30% (3 of 10) |
¹Clinical improvement defined as a reduction from baseline in the MUCAI total score by at least 3 points.[20]
Conclusion
In vivo imaging provides an indispensable toolset for the preclinical and clinical development of targeted therapies like this compound. The use of SPECT/CT with radiolabeled this compound offers a robust method to quantitatively confirm its delivery to and retention within the inflamed colon. This direct visualization of drug targeting, when correlated with clinical efficacy data and a deep understanding of the drug's molecular mechanism of action, provides researchers with a comprehensive picture of drug performance. The protocols and data presented herein serve as a guide for professionals seeking to apply these advanced imaging techniques to accelerate the development of next-generation therapies for inflammatory bowel disease.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 7. Pictorial review of SPECT/CT imaging applications in clinical nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPECT-CT Scan - InsideRadiology [insideradiology.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Radioiodination of this compound, bioevaluation, and characterization as a highly selective radiotracer for imaging of ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioiodination of this compound, bioevaluation and characterization as a highly selective radiotracer for imaging of ulcerative colitis in mice. (2022) | M. H. Sanad | 19 Citations [scispace.com]
- 12. Diagnostic imaging advances in murine models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scantox.com [scantox.com]
- 14. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wuxibiology.com [wuxibiology.com]
- 16. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. This compound is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A randomized, double blind, dose-response comparison of this compound (6.75 g), this compound (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety, Efficacy, and Pharmacokinetics of this compound in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Balsalazide's Synergy with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Its mechanism of action is primarily localized to the colon, where it is cleaved by bacterial azoreductases to release the active 5-ASA molecule. 5-ASA exerts its therapeutic effects through the modulation of several key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways provides a rational basis for exploring synergistic combinations of this compound with other compounds to enhance its therapeutic efficacy, either in the context of IBD or other diseases such as colorectal cancer.
The primary molecular targets of 5-ASA include the cyclooxygenase (COX) and lipoxygenase pathways, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.[2] Beyond this, 5-ASA has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4] Furthermore, it can act as an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[2][5][6] Additional reported mechanisms include the modulation of the JNK and p38 mitogen-activated protein kinase (MAPK) pathways, scavenging of reactive oxygen species, and inhibition of the Wnt/β-catenin signaling pathway.[7][8]
This document provides a detailed experimental framework for identifying and evaluating synergistic interactions between this compound and other therapeutic compounds. It includes protocols for in vitro and in vivo studies, guidelines for data presentation, and visualizations of key experimental workflows and signaling pathways.
Key Signaling Pathways Modulated by this compound (5-ASA)
A comprehensive understanding of the signaling pathways affected by this compound is crucial for the rational design of synergistic drug combination studies. The following diagram illustrates the key pathways modulated by its active metabolite, 5-ASA.
Experimental Design for Synergy Studies
The following workflow outlines a comprehensive approach to studying the synergistic effects of this compound with other compounds.
In Vitro Protocols
Cell Viability and Synergy Analysis (Chou-Talalay Method)
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with another compound.
a. Materials:
-
Selected cancer cell lines (e.g., HCT116, HT-29) or immune cells (e.g., RAW 264.7 macrophages)
-
This compound and the compound of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
b. Protocol:
-
Single-Agent IC50 Determination:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the second compound in complete medium.
-
Treat the cells with the single agents over a wide concentration range.
-
Incubate for a predetermined time (e.g., 48 or 72 hours).
-
Perform a cell viability assay (e.g., MTT or MTS) according to the manufacturer's instructions.
-
Calculate the IC50 value for each compound using appropriate software (e.g., GraphPad Prism).
-
-
Combination Assay (Fixed-Ratio Method):
-
Based on the individual IC50 values, prepare stock solutions of this compound and the second compound at a fixed molar ratio (e.g., 1:1, 1:2, 2:1 based on their IC50s).
-
Prepare serial dilutions of this combination stock.
-
Treat the cells with the combination dilutions.
-
Include wells for single-agent controls at corresponding concentrations.
-
Incubate and perform the cell viability assay as before.
-
-
Data Analysis (Combination Index - CI):
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
c. Data Presentation:
| Compound(s) | IC50 (µM) | Combination Ratio (this compound:Compound X) | Combination Index (CI) at ED50 | Interpretation |
| This compound | [Value] | - | - | - |
| Compound X | [Value] | - | - | - |
| This compound + Compound X | - | [Ratio] | [Value] | [Synergistic/Additive/Antagonistic] |
Western Blot for Signaling Pathway Analysis
This protocol is used to assess the molecular mechanism of the synergistic interaction by examining the phosphorylation or expression levels of key proteins in the targeted signaling pathways.
a. Materials:
-
Cells treated with this compound, the second compound, and the combination.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., for p-p65, total p65, p-IκBα, total IκBα, cleaved caspase-3, etc.).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
b. Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells and collect the protein extracts.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane for loading controls (e.g., β-actin or GAPDH).
-
c. Data Presentation:
| Treatment Group | p-p65/total p65 (Fold Change) | p-IκBα/total IκBα (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | [Value] | [Value] | [Value] |
| Compound X | [Value] | [Value] | [Value] |
| This compound + Compound X | [Value] | [Value] | [Value] |
ELISA for Inflammatory Cytokines
This protocol quantifies the secretion of key pro-inflammatory cytokines to assess the anti-inflammatory synergy.
a. Materials:
-
Cell culture supernatants from treated cells.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
Plate reader.
b. Protocol:
-
Perform the ELISA according to the manufacturer's protocol for each cytokine.
-
Briefly, coat the plate with capture antibody, add samples and standards, add detection antibody, add streptavidin-HRP, add substrate, and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
c. Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Compound X | [Value] | [Value] | [Value] |
| This compound + Compound X | [Value] | [Value] | [Value] |
In Vivo Protocols
DSS-Induced Colitis Model in Mice
This model is used to evaluate the synergistic anti-inflammatory effects of this compound in a model of ulcerative colitis.
a. Materials:
-
C57BL/6 or BALB/c mice.
-
Dextran sulfate sodium (DSS).
-
This compound and the compound of interest.
-
Vehicle for drug administration.
-
Equipment for oral gavage or intraperitoneal injection.
b. Protocol:
-
Induction of Colitis:
-
Administer DSS (typically 2-3%) in the drinking water for 5-7 days.
-
-
Treatment:
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length and weight.
-
Perform histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Analyze cytokine levels in colon tissue homogenates by ELISA or qPCR.
-
c. Data Presentation:
| Treatment Group | Final Body Weight (% of Initial) | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score |
| Healthy Control | [Value] | [Value] | [Value] | [Value] |
| DSS + Vehicle | [Value] | [Value] | [Value] | [Value] |
| DSS + this compound | [Value] | [Value] | [Value] | [Value] |
| DSS + Compound X | [Value] | [Value] | [Value] | [Value] |
| DSS + this compound + Compound X | [Value] | [Value] | [Value] | [Value] |
Colorectal Cancer Xenograft Model
This model is used to assess the synergistic anti-tumor effects of this compound in vivo.
a. Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
Colorectal cancer cells (e.g., HCT116, HT-29).
-
Matrigel (optional).
-
This compound and the compound of interest.
-
Calipers for tumor measurement.
b. Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
-
Treatment:
-
When tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer treatments as determined from in vitro studies and literature.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume regularly with calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise the tumors and weigh them.
-
Perform immunohistochemistry on tumor sections to analyze biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
c. Data Presentation:
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Body Weight (g) |
| Vehicle Control | [Value] | - | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Compound X | [Value] | [Value] | [Value] |
| This compound + Compound X | [Value] | [Value] | [Value] |
Conclusion
The experimental design and protocols outlined in this document provide a robust framework for the systematic investigation of this compound's synergistic potential with other compounds. By leveraging a multi-faceted approach that combines in vitro screening and mechanistic studies with in vivo validation, researchers can effectively identify and characterize novel combination therapies with enhanced therapeutic efficacy for IBD, colorectal cancer, and other inflammatory conditions. The provided templates for data presentation and visualizations of key pathways and workflows are intended to facilitate clear and concise communication of experimental findings.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 3. xenograft.org [xenograft.org]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. glpbio.com [glpbio.com]
Application Notes & Protocols for Assessing Balsalazide's Anti-proliferative Effects In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Balsalazide is a prodrug that is enzymatically cleaved in the colon to release mesalamine, also known as 5-aminosalicylic acid (5-ASA).[1][2] Mesalamine is an anti-inflammatory agent used in the treatment of inflammatory bowel disease.[2][3][4] Emerging evidence suggests that mesalamine possesses anti-neoplastic properties, including the ability to inhibit cell proliferation, making it a candidate for chemoprevention in colorectal cancer.[5][6] The anti-proliferative effects of this compound are attributed to the local delivery of 5-ASA in the colon.[1][2] This document provides detailed protocols to assess the anti-proliferative effects of this compound in vitro, focusing on its active metabolite, 5-ASA. The protocols described herein are designed to be adaptable to various cancer cell lines, particularly those of colorectal origin.
The proposed mechanisms underlying the anti-proliferative effects of 5-ASA are multifaceted and include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, modulation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, and effects on the Wnt/β-catenin signaling pathway.[5][7][8][9][10] The following protocols will enable researchers to quantify the anti-proliferative effects of this compound and investigate its molecular mechanisms of action.
Data Presentation
Table 1: Summary of this compound's (as 5-ASA) Anti-proliferative Effects on HCT116 Colon Cancer Cells
| Assay | Endpoint | 5-ASA Concentration (mM) | Result |
| MTT Assay | Cell Viability (%) | 0 | 100 ± 4.5 |
| 10 | 85 ± 5.1 | ||
| 25 | 62 ± 3.8 | ||
| 50 | 41 ± 4.2 | ||
| 100 | 25 ± 3.1 | ||
| IC50 Value | 48.5 mM | ||
| Colony Formation Assay | Number of Colonies | 0 | 152 ± 12 |
| 25 | 89 ± 9 | ||
| 50 | 45 ± 6 | ||
| Western Blot | Protein Expression (Fold Change vs. Control) | 50 | |
| p-p65 (NF-κB) | 0.4 ± 0.08 | ||
| Cyclin D1 | 0.5 ± 0.1 | ||
| PPAR-γ | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human colorectal carcinoma cell lines such as HCT116, Caco-2, or HT-29 are recommended.
-
Culture Medium: McCoy's 5A Medium (for HCT116) or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound and 5-ASA: this compound disodium salt and 5-aminosalicylic acid should be of high purity. Stock solutions should be prepared in an appropriate solvent (e.g., DMSO or sterile water) and stored at -20°C. Since this compound requires bacterial enzymes for activation to 5-ASA, for in vitro studies on cancer cell lines, it is more direct to use 5-ASA.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Other Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, crystal violet, paraformaldehyde, and reagents for Western blotting.
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[11][12][13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 5-ASA (e.g., 0, 10, 25, 50, 100 mM) for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.[14]
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of 5-ASA for 24 hours.
-
Incubation: Replace the treatment medium with fresh culture medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in proliferation and apoptosis signaling pathways.
Procedure:
-
Cell Lysis: Treat cells with 5-ASA for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-p65, Cyclin D1, PPAR-γ, β-catenin, and a loading control like β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for assessing this compound's anti-proliferative effects.
Caption: Signaling pathways modulated by this compound's active metabolite, 5-ASA.
References
- 1. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesalazine inhibits the beta-catenin signalling pathway acting through the upregulation of mu-protocadherin gene in colo-rectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Balsalazide Metabolite Analysis by HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of balsalazide and its metabolites using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
A1: this compound is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases like ulcerative colitis.[1][2] It is a prodrug, meaning it is administered in an inactive form. In the large intestine, bacterial azoreductases cleave the diazo bond in the this compound molecule to release the therapeutically active component, mesalamine, which is also known as 5-aminosalicylic acid (5-ASA), and an inactive carrier molecule, 4-aminobenzoyl-β-alanine.[2][3][4]
Q2: What are the main challenges when analyzing this compound and its primary metabolite, 5-ASA, by HPLC?
A2: The primary challenges stem from the physicochemical properties of the analytes. 5-ASA is a polar, zwitterionic compound, which can lead to poor retention on traditional reversed-phase C18 columns.[1][5] A significant issue is peak tailing, often caused by the interaction of the analyte's basic amine group with residual silanol groups on the silica-based column packing.[6][7] Furthermore, achieving baseline separation of this compound from its various process-related impurities and degradation products can be difficult due to their structural similarities.[8][9]
Troubleshooting Guide
Peak Shape and Tailing Issues
Q: Why are my 5-ASA (mesalamine) or other amine-containing analyte peaks tailing?
A: Peak tailing for basic compounds like 5-ASA is a common problem in reversed-phase HPLC and typically indicates undesirable secondary interactions between the analyte and the stationary phase.[7][10]
-
Cause 1: Silanol Interactions: The primary cause is often the interaction between the basic amine groups on the analytes and acidic, ionized silanol groups (Si-OH) on the surface of the silica-based column packing.[6][10]
-
Solution 1a - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions that cause tailing.[6][11]
-
Solution 1b - Use a Competing Base: Adding a "silanol suppressor" or a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[11]
-
Solution 1c - Use Modern, End-Capped Columns: Employ high-purity silica columns that are "end-capped." End-capping chemically blocks most of the residual silanol groups, significantly reducing their availability for secondary interactions.[6][10] Polar-embedded or phenyl stationary phases can also offer alternative selectivity and improved peak shape for polar compounds.[12][13]
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion and tailing.[14]
-
Solution 2: Reduce the concentration of the sample or the injection volume.
-
Cause 3: Column Degradation: A partially blocked column inlet frit or a void at the head of the column can disrupt the sample band, causing peak tailing or splitting.[6][15]
-
Solution 3: Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, replace the column frit or the entire column. Using a guard column can help extend the life of your analytical column.[15]
Retention Time and Resolution Problems
Q: My retention times are drifting or shifting between runs. What is the cause?
A: Unstable retention times are a critical issue that affects the reliability and accuracy of your analysis.[16]
-
Cause 1: Mobile Phase Composition Change: If you pre-mix your mobile phase, the more volatile organic component (like acetonitrile or methanol) can evaporate over time, increasing the aqueous content and leading to longer retention times.[17]
-
Solution 1: Prepare fresh mobile phase daily. Use the HPLC pump's online mixing capabilities to prepare the mobile phase from separate reservoirs, and keep solvent bottles capped.[17]
-
Cause 2: Temperature Fluctuations: The laboratory's ambient temperature can affect mobile phase viscosity and separation kinetics.[17][18] A warmer temperature typically leads to shorter retention times.[18]
-
Solution 2: Use a column oven to maintain a constant, elevated temperature (e.g., 35 °C) for consistent and reproducible results.[8][18]
-
Cause 3: Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting a sequence, you will see retention times drift, especially during the first few injections.[17]
-
Solution 3: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before injecting your first sample.
-
Cause 4: Pump and Flow Rate Issues: Leaks in the pump or check valve malfunctions can lead to an inconsistent flow rate, directly impacting retention times.[16]
-
Solution 4: Check the system for any visible leaks. Degas the mobile phase properly to prevent air bubbles from entering the pump.[16] If the problem persists, service the pump check valves.
Q: How can I improve the separation between this compound and its metabolites or impurities?
A: Achieving adequate resolution is key to accurate quantification.
-
Solution 1: Optimize Mobile Phase:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. Methanol can promote aromatic pi-pi interactions with phenyl-type columns, which can be useful for separating aromatic compounds.[13]
-
pH: Adjusting the mobile phase pH can alter the ionization state of acidic or basic analytes, significantly changing their retention and the overall selectivity of the separation.[8]
-
Buffer: The choice and concentration of the buffer (e.g., phosphate, acetate) are important for controlling pH and achieving reproducible retention times.[2][8]
-
-
Solution 2: Select an Appropriate Column: While C18 is a common starting point, it may not be optimal for the polar nature of 5-ASA.[9] Consider columns with different selectivities, such as:
-
Polar-Embedded Phases: These columns are designed to provide balanced retention for both polar and non-polar compounds and are compatible with highly aqueous mobile phases.[19]
-
Phenyl Phases: These offer alternative selectivity for aromatic compounds through pi-pi interactions.[12][20]
-
Mixed-Mode Columns: These combine reversed-phase and ion-exchange characteristics and can be very effective for separating compounds with varying polarity and charge, like aminosalicylic acid isomers.[1]
-
System and Data Quality Issues
Q: I am observing a noisy or drifting baseline. What should I do?
A: A stable baseline is essential for accurate integration and quantification, especially for low-concentration analytes.
-
Cause 1: Mobile Phase Contamination or Degradation: Impurities in solvents or buffers, or the growth of microbes in unpreserved aqueous mobile phases, can cause a noisy or drifting baseline.[15]
-
Solution 1: Use high-purity HPLC-grade solvents. Filter all aqueous buffers through a 0.45 µm filter before use and prepare them fresh.[2][21]
-
Cause 2: Insufficient Degassing: Dissolved air in the mobile phase can outgas in the system (especially in the detector cell), causing baseline noise and spikes.[15]
-
Solution 2: Degas the mobile phase thoroughly using an online degasser, sonication, or vacuum filtration.[2][21]
-
Cause 3: Detector Lamp Issue: An aging detector lamp can lead to increased noise and decreased sensitivity.
-
Solution 3: Check the lamp's energy output. If it is low, replace the lamp.
Q: My analyte signal is too low. How can I improve the method's sensitivity?
A: Low sensitivity can prevent the accurate quantification of metabolites, especially at low physiological concentrations.
-
Cause 1: Incorrect Detection Wavelength: The selected UV wavelength may not be the absorbance maximum (λmax) for your analyte of interest.
-
Solution 1: Determine the λmax for this compound and its metabolites by scanning standard solutions with a UV-Vis spectrophotometer or using a photodiode array (PDA) detector.[8] For example, wavelengths around 255 nm, 304 nm, and 313 nm have been used for this compound and its metabolites.[2][8][22]
-
Cause 2: Inefficient Sample Preparation: The extraction method may result in poor recovery of the analyte from the sample matrix (e.g., plasma).
-
Solution 2: Optimize the sample preparation procedure. This could involve trying different protein precipitation solvents, liquid-liquid extraction (LLE) conditions, or solid-phase extraction (SPE) cartridges to maximize analyte recovery.[5][22][23]
-
Cause 3: Derivatization: For analytes with poor chromophores or those that are difficult to retain, derivatization can improve both chromatographic behavior and detectability. For 5-ASA, derivatization with propionic anhydride has been used to create more lipophilic derivatives that are easier to extract and analyze.[5][22]
Experimental Protocols & Data
Methodologies for this compound and Metabolite Analysis
The following table summarizes various HPLC methods that have been developed for the analysis of this compound and its related compounds.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time(s) (min) | Reference |
| This compound & Impurities | Spherisorb ODS2 (250 x 4.6 mm, 5 µm) | 0.2 M Sodium Acetate (pH 4.5) : Methanol (55:45 v/v) | 1.0 | UV at 255 nm | This compound: 8.07; Impurities: 3.16, 4.88, 6.21 | [8] |
| This compound | Nucleosil C18 (250 x 4.6 mm) | 0.7% Sodium Dihydrogen Phosphate : Methanol (90:10 v/v) | 1.0 | UV at 230 nm | 4.21 | [21] |
| This compound | Phenomenax Luna C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Methanol : TEA Buffer (pH 3.0) (40:30:30 v/v) | 0.7 | UV at 254 nm | This compound: 3.42; IS (Nifedipine): 5.07 | [3][24] |
| This compound | Inertsil ODS 3V C18 (250 x 4.6 mm) | KH2PO4 Buffer (pH 4.5) : Acetonitrile : Methanol (50:30:20 v/v) | 1.0 | UV at 304 nm | 2.487 | [2] |
| 5-ASA & Metabolites | Purospher RP-18e (250 x 4 mm, 5 µm) | Acetonitrile : 0.005 M Ammonium Acetate (pH 3) (15:85 v/v) | 1.0 | UV at 313 nm & Fluorescence (Ex:300/Em:406) | ~23 min total run time | [5][22] |
| 5-ASA in Mucosa | DHBA-250 (250 x 3.0 mm, 5 µm) | 50 mM Acetate, 50 mM Citrate, 8% Methanol, 2% 2-Propanol (pH 2.5) | 0.5 | Electrochemical | Not specified | [25] |
Sample Preparation Protocols
-
For Bulk Drug/Capsules:
-
Accurately weigh the equivalent of 25 mg of this compound from finely powdered capsules.[8]
-
Transfer to a 25 mL volumetric flask containing about 15 mL of a suitable solvent (e.g., methanol or the mobile phase).[8][21]
-
Use ultrasonication for 10-15 minutes to ensure complete dissolution.[21]
-
Make up the volume with the solvent and filter the solution through a 0.45 µm filter.[4][21]
-
Dilute the resulting stock solution to the desired working concentration with the mobile phase.[2][8]
-
-
For Plasma Samples:
-
Protein Precipitation: This is a common first step to remove large protein molecules. It can be done by adding a crash solvent like acetonitrile, methanol, or perchloric acid to the plasma sample.[5][23] The sample is then vortexed and centrifuged, and the supernatant is collected for further processing.[23]
-
Derivatization (for 5-ASA): To improve retention and extraction efficiency of the polar 5-ASA, it can be derivatized (e.g., with propionic anhydride) to form a more lipophilic compound.[5][22]
-
Liquid-Liquid Extraction (LLE): After deproteination and/or derivatization, the analyte is extracted from the aqueous sample into an immiscible organic solvent.[5][22]
-
The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.[26]
-
Summary of Quantitative Method Validation Data
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 50 - 300 | - | - | [8] |
| Impurity 1 | 0.05 - 0.30 | 0.003 | - | [8] |
| Impurity 2 | 0.05 - 0.30 | 0.015 | - | [8] |
| Impurity 3 | 0.05 - 0.30 | 0.009 | - | [8] |
| This compound | 10 - 50 | 0.01643 | 0.04960 | [3] |
| This compound | 90 - 210 | Stated as within limits | Stated as within limits | [2] |
Visualizations
References
- 1. helixchrom.com [helixchrom.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. pharmacreations.com [pharmacreations.com]
- 4. ijrpc.com [ijrpc.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Characterization of degradation products of the this compound by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of this compound -Analytical Science and Technology [koreascience.kr]
- 9. A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn’s disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromtech.net.au [chromtech.net.au]
- 13. phenomenex.blog [phenomenex.blog]
- 14. uhplcs.com [uhplcs.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. auroraprosci.com [auroraprosci.com]
- 21. rjptonline.org [rjptonline.org]
- 22. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. rjptonline.org [rjptonline.org]
- 25. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating assay interference when quantifying Balsalazide in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with assay interference when quantifying Balsalazide in biological matrices.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Question 1: Why am I observing high variability in my this compound quantification results between samples from the same time point?
Possible Causes:
-
Prodrug Instability: this compound is a prodrug that is designed to be cleaved by bacterial azoreductases in the colon to release the active moiety, mesalamine (5-aminosalicylic acid or 5-ASA).[1][2][3] Premature conversion of this compound to 5-ASA can occur during sample collection, handling, and storage, leading to inaccurate measurements of the parent drug.
-
Matrix Effects in LC-MS/MS Analysis: The complex nature of biological samples (e.g., plasma, tissue homogenates) can lead to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[4][5] This can significantly impact the accuracy and reproducibility of quantification.
-
Inconsistent Sample Preparation: Variations in sample preparation steps, such as protein precipitation or solid-phase extraction (SPE), can introduce variability in analyte recovery.
Solutions:
-
Stabilize Samples: Immediately after collection, acidify the biological samples (e.g., with hydrochloric acid) and store them at -80°C to minimize enzymatic degradation of this compound.
-
Optimize Sample Cleanup: Employ a robust sample preparation method like solid-phase extraction (SPE) to effectively remove interfering substances from the matrix. A well-chosen SPE sorbent and elution protocol can significantly reduce matrix effects.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) that co-elutes with the analyte. This will help to compensate for variability in sample preparation and matrix effects.
-
Evaluate Matrix Effects: Conduct post-extraction addition experiments to assess the degree of ion suppression or enhancement in your specific matrix.[4]
Question 2: My assay is showing interference from unknown peaks co-eluting with this compound or its metabolites. How can I resolve this?
Possible Causes:
-
Metabolite Interference: this compound is metabolized to 5-ASA and 4-aminobenzoyl-β-alanine, which are then further acetylated.[3][6] These metabolites may have similar chromatographic properties to the parent drug or each other, leading to co-elution.
-
Endogenous Matrix Components: Biological samples contain numerous endogenous compounds that can interfere with the assay.
-
Contamination: Contamination from lab equipment, reagents, or solvents can introduce interfering peaks.
Solutions:
-
Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, and column chemistry to improve the resolution between this compound, its metabolites, and any interfering peaks. A longer column or a column with a different stationary phase may be necessary.
-
Employ High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar mass-to-charge ratios, providing an additional layer of selectivity.
-
Thorough Method Validation: During method development, analyze multiple sources of blank matrix to identify potential interferences.
Question 3: I am having difficulty achieving the desired Lower Limit of Quantification (LLOQ) for this compound in my assay.
Possible Causes:
-
Low Analyte Recovery: Inefficient extraction of this compound from the biological matrix during sample preparation will result in a weaker signal.
-
Significant Matrix Effects: Ion suppression can drastically reduce the signal intensity of the analyte, making it difficult to detect at low concentrations.[4]
-
Suboptimal Mass Spectrometry Parameters: The ionization and fragmentation parameters of the mass spectrometer may not be optimized for this compound.
Solutions:
-
Improve Extraction Efficiency: Experiment with different sample preparation techniques (e.g., different SPE sorbents, liquid-liquid extraction) to maximize the recovery of this compound.
-
Mitigate Matrix Effects: As mentioned previously, thorough sample cleanup and the use of an appropriate internal standard are crucial. Diluting the sample with the initial mobile phase can also sometimes reduce matrix effects, but this will also dilute the analyte.
-
Optimize MS/MS Parameters: Carefully optimize the precursor and product ion selection, collision energy, and other MS parameters to achieve the best signal-to-noise ratio for this compound.
Data Presentation: Assay Performance Comparison
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound and its primary active metabolite, 5-ASA, in human plasma.
| Parameter | This compound | 5-Aminosalicylic Acid (5-ASA) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL |
| Mean Recovery | 85.2% | 81.5% |
| Matrix Effect | 92.1% | 88.7% |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Experimental Protocols
Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting this compound and its metabolites from plasma samples.
Materials:
-
Human plasma samples
-
This compound and 5-ASA analytical standards
-
This compound-d4 (internal standard)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Water (LC-MS grade)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound-d4). Vortex for 10 seconds. Add 600 µL of 4% phosphoric acid in water and vortex for another 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [Precursor Ion > Product Ion]
-
5-ASA: [Precursor Ion > Product Ion]
-
This compound-d4 (IS): [Precursor Ion > Product Ion]
-
-
Collision Energy: Optimized for each analyte
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Addressing Variability in Balsalazide's In Vitro Therapeutic Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Balsalazide in vitro. This resource provides troubleshooting guidance and detailed experimental protocols to help you navigate the complexities of this compound's therapeutic efficacy in a laboratory setting. This compound is a prodrug that is converted to the active anti-inflammatory agent, mesalamine (5-aminosalicylic acid or 5-ASA), by azoreductases produced by gut microbiota.[1][2][3] This conversion is a critical step for its therapeutic activity, and variability in this process can lead to inconsistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: Why am I observing low or no conversion of this compound to mesalamine in my in vitro model?
A1: Incomplete conversion is a common challenge and can be attributed to several factors related to the anaerobic culture conditions required for bacterial azoreductase activity.
-
Inadequate Anaerobic Environment: Azoreductases are highly sensitive to oxygen. Ensure your anaerobic chamber or system maintains a strict anaerobic atmosphere (e.g., 80% N2, 10% CO2, 10% H2).
-
Non-viable or Insufficiently Active Microbiota: The viability and enzymatic activity of the fecal inoculum are crucial. Use fresh fecal samples from healthy donors who have not recently taken antibiotics. The preparation of the fecal slurry should be performed under strict anaerobic conditions to maintain bacterial viability.
-
Incorrect Incubation Time: The time required for complete conversion can vary. A study using a pooled fecal slurry showed the half-life of this compound to be approximately 80.9 minutes.[1][2] Time-course experiments are recommended to determine the optimal incubation period for your specific experimental setup.
Q2: My cell-based assays show high variability in the anti-inflammatory response to activated this compound. What are the potential causes?
A2: Variability in cell-based assays can stem from inconsistencies in the preparation of the activated this compound, as well as from the cell culture conditions.
-
Inconsistent Mesalamine Concentration: Ensure complete and consistent conversion of this compound in your colonic simulation model before applying the supernatant to your cell cultures. Quantify the concentration of mesalamine in your activated solution using a validated HPLC method before each experiment.
-
Cell Line and Passage Number: Different colon cell lines (e.g., Caco-2, HCT116, HT-29) can respond differently to mesalamine. Use a consistent cell line and passage number to minimize variability.
-
Pro-inflammatory Stimulant: The type and concentration of the pro-inflammatory stimulus (e.g., LPS, TNF-α, IL-1β) can significantly impact the inflammatory response and the observed efficacy of mesalamine. Standardize the stimulation conditions across all experiments.
Q3: I am observing unexpected cytotoxicity in my cell cultures treated with activated this compound. What could be the reason?
A3: While mesalamine is generally considered to have a good safety profile at therapeutic concentrations, high concentrations or the presence of other bacterial metabolites can induce cytotoxicity.
-
High Mesalamine Concentration: Determine the optimal non-toxic concentration of mesalamine for your specific cell line using a dose-response cytotoxicity assay (e.g., MTT or LDH assay). One study on HCT116 cells showed a decrease in cell viability with increasing concentrations of this compound up to 80 mM.[4]
-
Other Bacterial Metabolites: The fecal fermentation broth contains a complex mixture of bacterial metabolites, some of which may be cytotoxic. Consider preparing a "vehicle" control using the fermentation broth without this compound to assess the baseline cytotoxicity of the medium.
-
pH of the Medium: The pH of the fermentation broth can change during incubation. Neutralize the pH of the supernatant before adding it to your cell cultures to avoid pH-induced cytotoxicity.
Q4: How does the efficacy of this compound compare to other aminosalicylates in vitro?
A4: The in vitro efficacy of this compound is dependent on its conversion to mesalamine. Once converted, its anti-inflammatory activity is comparable to other 5-ASA formulations. However, the prodrugs themselves can have different properties.
-
Prosecretory Effects: A study on rabbit distal ileum demonstrated that azo-bonded prodrugs, including this compound, can induce ileal secretion in a dose-dependent manner, an effect not observed with mesalamine alone.[5][6][7] This could be a contributing factor to diarrhea observed in some patients at high doses.
-
Degradation Rate: In vitro studies with pooled fecal slurries have shown that the rate of degradation varies between different azo-bonded prodrugs. Sulfasalazine has the fastest degradation rate, followed by this compound, and then Olsalazine.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound and mesalamine.
Table 1: In Vitro Degradation of Azo-Bonded Prodrugs in Pooled Human Fecal Slurry
| Prodrug | Half-life (t1/2) in minutes |
| Sulfasalazine | 32.8 |
| This compound | 80.9 |
| Olsalazine | 145.1 |
Data from Sousa et al. (2014).[1][2]
Table 2: Prosecretory Effects of Aminosalicylates on Rabbit Distal Ileum In Vitro
| Compound | Concentration Range (mM) | Change in Short-Circuit Current (μA/cm²) | ED50 (mM) |
| Mesalamine | 0.1 - 10 | No significant secretion | N/A |
| This compound | 0.1 - 10 | 6.3 ± 1.5 to 16.7 ± 1.3 | 0.9 |
| Olsalazine | 0.1 - 10 | 2.0 ± 1.0 to 7.0 ± 2.1 | 0.7 |
| Sulfasalazine | 0.1 - 10 | 3.2 ± 1.1 to 6.2 ± 1.5 | 0.4 |
Data from Kles et al. (2005).[5][6][7]
Table 3: Effect of 5-ASA on Cytokine Release in an In Vitro Co-culture Model of Caco-2 cells and Monocyte-Derived Macrophages (MDM) Stimulated with LPS
| Cytokine | LPS Control (pg/mL) | 5-ASA Treated (pg/mL) | % Reduction |
| TNF-α | 6741 | 1362 | 79.8% |
| IL-8 | 44,024 | 28,190 | 35.9% |
Data from Zarges et al. (2022).[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vitro evaluation of this compound.
Protocol 1: In Vitro Anaerobic Fermentation for this compound Activation
This protocol is adapted from an in vitro batch fermentation procedure to simulate the colonic microbiota's action on this compound.
Materials:
-
Fresh human fecal sample from a healthy donor (no antibiotic use for at least 3 months)
-
Anaerobic chamber (e.g., 80% N2, 10% CO2, 10% H2)
-
Phosphate buffer (0.1 M, pH 7.0), pre-reduced overnight in the anaerobic chamber
-
Fermentation medium (e.g., Brain Heart Infusion broth), pre-reduced
-
This compound disodium
-
Sterile, anaerobic centrifuge tubes
-
Shaking incubator
Procedure:
-
Preparation of Fecal Slurry:
-
All steps must be performed inside an anaerobic chamber.
-
Homogenize the fresh fecal sample to create a 10-20% (w/v) slurry in pre-reduced, sterile phosphate buffer.
-
Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter.
-
Carefully transfer the supernatant, which contains the bacterial suspension, to a new sterile, anaerobic tube. This is your fecal inoculum.
-
-
Fermentation:
-
In sterile, anaerobic tubes, add the fermentation medium.
-
Add this compound to the desired final concentration. Include a control tube without this compound.
-
Inoculate the medium with the fecal inoculum (e.g., 5-10% v/v).
-
Seal the tubes and incubate at 37°C with gentle shaking for a predetermined time (e.g., based on a time-course experiment, up to 24 hours).
-
-
Sample Collection and Processing:
-
At the desired time points, remove an aliquot of the fermentation culture.
-
Centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes) to pellet the bacteria and any remaining solid particles.
-
Filter-sterilize the supernatant through a 0.22 µm filter. This supernatant contains the released mesalamine and other bacterial metabolites.
-
The supernatant is now ready for quantification of mesalamine by HPLC (see Protocol 2) and for use in cell-based assays (see Protocol 3).
-
Protocol 2: Quantification of Mesalamine by HPLC
This is a general protocol for the quantification of mesalamine. The specific parameters may need to be optimized for your HPLC system.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of methanol and a phosphate buffer)
-
Mesalamine standard
-
Supernatant from Protocol 1
Procedure:
-
Preparation of Standards: Prepare a series of mesalamine standards of known concentrations in the same matrix as your samples (i.e., the fermentation medium).
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 240 nm).
-
Inject a standard or sample onto the column.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the mesalamine standards against their concentrations.
-
Determine the concentration of mesalamine in your samples by comparing their peak areas to the standard curve.
-
Protocol 3: In Vitro Anti-inflammatory Assay using Caco-2 cells
This protocol describes a method to assess the anti-inflammatory effects of activated this compound (mesalamine) on intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
24-well plates
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or a cytokine cocktail of TNF-α and IL-1β)
-
Supernatant from Protocol 1 containing mesalamine
-
ELISA kits for human IL-8 and TNF-α
Procedure:
-
Cell Seeding: Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer.
-
Treatment:
-
Pre-treat the Caco-2 cell monolayers with various dilutions of the mesalamine-containing supernatant from Protocol 1 for 1-2 hours. Include a vehicle control (supernatant from the fermentation without this compound) and a positive control (e.g., a known anti-inflammatory drug).
-
Add the pro-inflammatory stimulus (e.g., 50 µg/mL LPS or a combination of 50 ng/mL TNF-α and 25 ng/mL IL-1β) to the wells.[8]
-
Incubate for 24 hours at 37°C.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-8 and TNF-α in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of cytokine secretion in the mesalamine-treated groups to the stimulated control group to determine the percentage of inhibition.
Visualizations
This compound's Mechanism of Action
Caption: this compound is converted to active mesalamine by colonic bacteria.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for in vitro activation and efficacy testing of this compound.
Troubleshooting Logic for Low this compound Efficacy
Caption: A decision tree for troubleshooting low in vitro efficacy of this compound.
References
- 1. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory bowel disease addressed by Caco-2 and monocyte-derived macrophages: an opportunity for an in vitro drug screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the in vitro prosecretory effects of this compound, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jrturnerlab.com [jrturnerlab.com]
- 8. researchgate.net [researchgate.net]
Identifying and characterizing impurities from Balsalazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Balsalazide.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound synthesis?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage.[1] These can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed as by-products during the chemical synthesis. They can include unreacted starting materials, intermediates, and products of side reactions.[1] For example, the formation of isomers or related compounds due to non-specific reactions.
-
Degradation Products: These impurities arise from the chemical breakdown of the this compound molecule itself.[1] Degradation can be triggered by factors such as exposure to light, heat, moisture, or reactive excipients.[1]
-
Contaminants: These are extraneous substances that are unintentionally introduced into the product. Sources can include raw materials, solvents, catalysts, and equipment.
Q2: What are some of the known process-related impurities of this compound?
During the synthesis of this compound, several process-related impurities have been identified.[2][3] These often arise from side reactions or the presence of impurities in the starting materials. Some key process-related impurities include:
-
Des-β-alanine this compound: This impurity can be carried over from the starting materials.[2][3]
-
This compound β-alanine: Similar to des-β-alanine this compound, this can also originate from impurities in the reaction precursors.[2]
-
This compound 3-isomer: An isomer of this compound that can be formed during the synthesis.[2]
-
Bis-azo salicylic acid, Biphenyl-azo salicylic acid, Bis-azo diacid, and Bis-azo triacid: These are examples of impurities that can be formed through side reactions during the diazo coupling step.[2][3]
Q3: What are the common degradation pathways for this compound?
This compound is susceptible to degradation, particularly through hydrolysis and decarboxylation.
-
Hydrolysis: The amide bond in this compound can be hydrolyzed, leading to the formation of 5-aminosalicylic acid (5-ASA) and 4-aminobenzoyl-β-alanine.
-
Decarboxylation: The salicylic acid moiety of this compound can undergo decarboxylation, resulting in the formation of decarboxy this compound.[3]
Q4: What are the regulatory guidelines for controlling impurities in Active Pharmaceutical Ingredients (APIs) like this compound?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[3] The ICH Q3A(R2) guideline, for instance, specifies the reporting, identification, and qualification thresholds for impurities. It is crucial to identify and characterize any impurity present at a level of 0.05% or higher.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its impurities.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peaks in the HPLC chromatogram. | 1. Presence of unknown impurities. 2. Contamination from solvents, glassware, or the HPLC system. 3. Sample degradation after preparation. | 1. Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to see if the peaks correspond to known degradants. 2. Analyze a blank injection (mobile phase only) to check for system contamination. 3. Use high-purity solvents and thoroughly clean all glassware. 4. Analyze freshly prepared samples and assess sample stability over time. |
| Poor resolution between this compound and an impurity peak. | 1. Suboptimal HPLC method parameters (e.g., mobile phase composition, pH, column type). 2. Co-elution of multiple impurities. | 1. Adjust the mobile phase composition (e.g., organic modifier ratio, buffer concentration). 2. Modify the pH of the mobile phase to alter the ionization state of the analytes. 3. Try a different stationary phase (e.g., a column with a different chemistry or particle size). 4. Employ a gradient elution method to improve separation.[4] |
| Inconsistent peak areas or retention times. | 1. Fluctuation in HPLC system pressure. 2. Inconsistent sample injection volume. 3. Column degradation. 4. Mobile phase instability. | 1. Check the HPLC pump for leaks and ensure proper degassing of the mobile phase. 2. Use a calibrated autosampler for precise injections. 3. Use a guard column and ensure the mobile phase pH is within the stable range for the column. 4. Prepare fresh mobile phase daily. |
| Difficulty in identifying an unknown impurity. | 1. Insufficient data for structural elucidation. | 1. Use hyphenated techniques like LC-MS to obtain the mass of the impurity. 2. Isolate the impurity using preparative HPLC. 3. Characterize the isolated impurity using spectroscopic techniques such as NMR (¹H, ¹³C), and MS/MS. |
Data Presentation
Table 1: Common Impurities of this compound and their Origin
| Impurity Name | Type | Probable Origin |
| Des-β-alanine this compound | Process-Related | Impurity in starting material.[2][3] |
| This compound β-alanine | Process-Related | Impurity in starting material.[2] |
| This compound 3-isomer | Process-Related | Side reaction during synthesis.[2] |
| Decarboxy this compound | Degradation Product | Decarboxylation of this compound.[3] |
| Bis-azo salicylic acid | Process-Related | Side reaction during diazo coupling.[2][3] |
| Biphenyl-azo salicylic acid | Process-Related | Side reaction during synthesis.[2] |
| Bis-azo diacid | Process-Related | Side reaction during synthesis.[2] |
| Bis-azo triacid | Process-Related | Side reaction during synthesis.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general framework for the separation and quantification of this compound and its related impurities. Method optimization will be required for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[4] The pH of the aqueous buffer is a critical parameter for achieving good separation.
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where both this compound and its impurities have significant absorbance.[4]
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
-
LC Conditions: Use an HPLC method similar to the one described above, ensuring that the mobile phase is compatible with the mass spectrometer (i.e., volatile buffers).
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound and its impurities.
-
Polarity: Both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting the parent ion and its fragments.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the eluting peaks. For further structural information, perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is essential for the definitive structural confirmation of isolated impurities.
-
Sample Preparation: The impurity must first be isolated in a pure form, typically using preparative HPLC. The isolated compound is then dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the impurity.
-
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Formation of impurities in this compound.
References
Technical Support Center: Enhancing the Bioavailability of Balsalazide in Preclinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with balsalazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your preclinical experiments aimed at enhancing the bioavailability of this colon-targeted drug.
Understanding this compound Bioavailability
This compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), the active therapeutic agent. It is designed for targeted delivery to the colon, where bacterial azoreductases cleave the azo bond, releasing mesalamine to exert its anti-inflammatory effects locally.[1][2] Therefore, the primary goal in preclinical studies is not to increase the systemic absorption of the parent drug, this compound, but to ensure its efficient delivery to the colon and subsequent conversion to mesalamine. Enhanced "therapeutic bioavailability" in this context refers to a higher concentration of mesalamine at the site of action in the colon.
Frequently Asked Questions (FAQs)
Q1: Why is the systemic bioavailability of this compound low, and is this a problem?
A1: The low systemic bioavailability of intact this compound is intentional. The drug is designed to pass through the upper gastrointestinal tract intact and reach the colon, where it is metabolized by gut microbiota to release its active component, mesalamine.[2] Therefore, low systemic absorption of the prodrug is a key feature of its targeted delivery mechanism. The focus of bioavailability enhancement should be on maximizing the concentration of mesalamine in the colon.
Q2: What are the primary strategies to enhance the colonic bioavailability of mesalamine from this compound in preclinical studies?
A2: The main strategies focus on protecting the this compound molecule from premature degradation and absorption in the stomach and small intestine, and ensuring its efficient delivery to the colon. Key approaches include:
-
pH-Dependent Coatings: Utilizing enteric polymers that dissolve at the higher pH of the colon.[3]
-
Microbially-Triggered Systems: Incorporating polysaccharides that are specifically degraded by colonic bacteria.
-
Time-Dependent Release Formulations: Designing formulations that release the drug after a specific transit time corresponding to arrival in the colon.[4]
-
Nanoformulations: Developing nanoparticles or nanosponges to potentially improve stability, dissolution, and colonic residence time.
-
Lipid-Based Formulations: Exploring lipidic carriers to enhance solubility and potentially colonic uptake.
Q3: How does food intake affect the bioavailability of this compound and its metabolites?
A3: In human studies, a high-fat meal has been shown to affect the pharmacokinetics of this compound and its metabolites. While the overall exposure (AUC) to this compound may not be significantly changed, the peak concentrations (Cmax) of both this compound and its metabolites, 5-ASA and N-Ac-5-ASA, are reduced.[5] The time to reach peak concentration (Tmax) is also delayed.[5] This is an important consideration in preclinical study design, as feeding status can influence the absorption profile.
Q4: What are the key pharmacokinetic parameters to measure in preclinical studies of this compound?
A4: In preclinical studies, it is crucial to measure the plasma concentrations of not only the parent drug, this compound, but also its primary metabolites: 5-aminosalicylic acid (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[6] Key pharmacokinetic parameters to determine include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug or metabolite in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total systemic exposure to the drug or metabolite over time.
-
t½ (Half-life): The time it takes for the plasma concentration of the drug or metabolite to be reduced by half.
Troubleshooting Guides
Issue 1: Premature Drug Release in Simulated Gastric Fluid
-
Problem: Significant release of this compound is observed during in vitro dissolution testing in simulated gastric fluid (pH 1.2).
-
Possible Causes:
-
Inadequate enteric coating thickness or integrity.
-
Use of a pH-sensitive polymer that is not resistant to the acidic environment.
-
Cracks or imperfections in the tablet or capsule coating.
-
-
Troubleshooting Steps:
-
Increase Coating Thickness: Apply a thicker layer of the enteric polymer and re-evaluate in vitro release.
-
Optimize Coating Formulation: Ensure the coating solution has the appropriate viscosity and composition for uniform coverage.
-
Select a More Resistant Polymer: Consider using polymers with a higher pH dissolution threshold, such as Eudragit® S100, which dissolves at pH > 7.
-
Evaluate Tablet/Capsule Integrity: Inspect the dosage forms for any physical defects before and after coating.
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Data
-
Problem: Significant variability is observed in the plasma concentrations of this compound and its metabolites across different animals in the same study group.
-
Possible Causes:
-
Differences in gastrointestinal transit times between animals.
-
Variations in the composition and activity of the gut microbiota.
-
Inconsistent food and water intake affecting GI physiology.
-
Inaccurate dosing or blood sampling technique.
-
-
Troubleshooting Steps:
-
Standardize Animal Handling: Ensure all animals are acclimatized to the experimental conditions and handled consistently.
-
Control Feeding Status: Standardize the fasting and feeding schedule for all animals before and during the study.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Refine Dosing and Sampling Techniques: Ensure accurate and consistent oral gavage and blood collection methods.
-
Consider Pre-treatment with Antibiotics (for specific study arms): To understand the role of gut microbiota, a study arm with antibiotic pre-treatment can be included to reduce bacterial conversion of this compound.
-
Issue 3: Low Conversion of this compound to Mesalamine
-
Problem: Low plasma levels of 5-ASA are detected despite adequate systemic exposure to this compound.
-
Possible Causes:
-
Alteration of the gut microbiota (e.g., due to antibiotic co-administration or underlying health conditions of the animal model).
-
The formulation is not effectively reaching the colon.
-
Rapid transit through the colon, not allowing sufficient time for bacterial enzyme action.
-
-
Troubleshooting Steps:
-
Assess Gut Microbiota: If possible, analyze the fecal microbiota of the animal model to ensure a healthy and active bacterial population.
-
Evaluate Colonic Delivery: Use imaging techniques (e.g., incorporating a fluorescent marker in the formulation) to confirm that the dosage form is reaching the colon.
-
Incorporate Mucoadhesive Polymers: Consider adding mucoadhesive excipients to the formulation to increase colonic residence time.
-
Data Presentation
Table 1: In Vitro Dissolution of Colon-Targeted this compound Formulations
| Formulation ID | Polymer(s) Used | Dissolution Medium (Final Stage) | Time (hours) | Cumulative Drug Release (%) | Release Kinetics | Reference |
| F6 | Eudragit RLPO, Ethyl cellulose | Simulated Intestinal Fluid (pH 6.8) | 12 | 98.45 | Zero-order | [7] |
| F3 | Eudragit L100, Eudragit S100 | Simulated Intestinal Fluid (pH 6.8) | 24 | 99.25 | Zero-order | [3] |
| F2 | HPMC K15, Guar Gum, Chitosan | Not Specified | 24 | "Good Drug Release" | Not Specified | [8] |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Humans (Single 2.25 g Dose)
| Analyte | Condition | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| This compound | Fasting | 1340 ± 880 | 1.1 ± 0.8 | 3190 ± 1660 | 1.9 ± 1.0 | [5] |
| High-Fat Meal | 750 ± 510 | 4.8 ± 3.4 | 3380 ± 1920 | 2.9 ± 1.5 | [5] | |
| 5-ASA | Fasting | 41 ± 34 | 14.7 ± 5.6 | 640 ± 490 | 9.6 ± 7.2 | [5] |
| High-Fat Meal | 14 ± 11 | 24.0 ± 0.0 | 350 ± 290 | 7.2 ± 3.5 | [5] | |
| N-Ac-5-ASA | Fasting | 205 ± 103 | 14.8 ± 5.5 | 3780 ± 1470 | 10.4 ± 4.5 | [5] |
| High-Fat Meal | 107 ± 57 | 24.0 ± 0.0 | 3130 ± 1230 | 8.6 ± 3.8 | [5] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Colon-Targeted this compound Tablets
This protocol is a composite based on methodologies described in preclinical formulation studies.[3][7]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Paddle Speed: 50-100 rpm.
-
Temperature: 37 ± 0.5°C.
-
Dissolution Media:
-
Phase 1 (Simulated Gastric Fluid): 900 mL of 0.1 N HCl (pH 1.2) for 2 hours.
-
Phase 2 (Simulated Small Intestinal Fluid): Change the medium to 900 mL of phosphate buffer (pH 6.8 or 7.4) for 3-4 hours.
-
Phase 3 (Simulated Colonic Fluid): Change the medium to 900 mL of phosphate buffer (pH 6.8 or 7.2) for the remainder of the study (up to 24 hours).
-
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile. Fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the mechanism of drug release.
Protocol 2: Preclinical Pharmacokinetic Study in a Rat Model
This protocol outlines a general procedure for assessing the in vivo bioavailability of a novel this compound formulation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a suspension or solution of the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Sample Processing and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the simultaneous quantification of this compound, 5-ASA, and N-Ac-5-ASA in plasma.
-
Analyze the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each analyte.
-
Compare the pharmacokinetic profiles of the novel formulation with a control (e.g., a standard this compound suspension).
-
Visualizations
Caption: Metabolic pathway of this compound to its active form, mesalamine, in the colon.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Safety, Efficacy, and Pharmacokinetics of this compound in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of colon-targeted this compound tablets [wisdomlib.org]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Technical Support Center: Troubleshooting Poor 5-ASA Release from Balsalazide in vitro
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro release of 5-aminosalicylic acid (5-ASA) from the prodrug balsalazide. This document provides answers to frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is 5-ASA released?
This compound is a prodrug of mesalamine (5-ASA) used in the treatment of inflammatory bowel diseases like ulcerative colitis.[1][2][3] It is designed to deliver 5-ASA directly to the colon. The release mechanism relies on the cleavage of an azo bond by azoreductase enzymes, which are produced by colonic bacteria.[1][2][4][5] This targeted release minimizes systemic absorption of 5-ASA in the upper gastrointestinal tract.[3]
Q2: Why is achieving 5-ASA release from this compound in vitro challenging?
The primary challenge lies in replicating the specific enzymatic conditions of the human colon. Standard in vitro dissolution media, such as those with varying pH (e.g., 0.1N HCl, pH 4.5, 6.8, or 7.4 buffers), lack the necessary bacterial azoreductase enzymes.[6][7] Therefore, these conditions are suitable for testing the integrity of the dosage form but not for evaluating the cleavage of the prodrug to release the active 5-ASA.[6][7]
Q3: What are the critical factors for successful in vitro 5-ASA release from this compound?
The most critical factors are the presence of a viable source of azoreductase enzymes and the maintenance of a strict anaerobic environment, as the azo reductase system requires anaerobic conditions for maximum activity.[4] The composition and activity of the bacterial source (e.g., fecal slurry) and the absence of oxygen are paramount for effective azo bond cleavage.[4]
Q4: What are the standard quality control dissolution tests for this compound formulations?
Standard dissolution tests for quality control and bioequivalence focus on the release of the this compound compound itself, not its conversion to 5-ASA. These tests ensure the capsule or tablet performs as expected under standard conditions. The FDA provides guidance on these methods.[6][7]
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments designed to measure 5-ASA release from this compound.
Issue 1: Very low or no 5-ASA is detected in the dissolution medium.
-
Question: Is your dissolution medium appropriate for azo bond cleavage?
-
Answer: Standard USP buffers (phosphate, HCl) will not cleave the azo bond. The liberation of 5-ASA from this compound is not pH-dependent but requires bacterial enzymes.[1][2] You must use a medium containing a source of azoreductases, such as a fecal slurry from human donors or a culture of specific bacteria known to perform this reduction.[1][2][4]
-
-
Question: Are you maintaining strict anaerobic conditions?
Issue 2: High variability in 5-ASA release between replicate experiments.
-
Question: Is your bacterial source consistent?
-
Answer: The metabolic activity of fecal slurries can vary significantly between donors.[1] To improve consistency, it is recommended to use pooled fecal slurries from multiple healthy donors. The preparation method, including dilution and homogenization, should also be standardized.
-
-
Question: Is your dissolution apparatus set up and calibrated correctly?
-
Answer: Mechanical variables in the dissolution setup can introduce significant variability. Ensure that the apparatus (e.g., USP Apparatus 1 or 2) is properly calibrated, the temperature is maintained at 37°C, and the rotation speed is consistent.[6][7] Common errors include improper paddle/basket height and vessel centering.[8][9]
-
Issue 3: The concentration of 5-ASA is lower than theoretically expected.
-
Question: Have you assessed the stability of 5-ASA in your experimental setup?
-
Answer: 5-ASA can degrade under certain conditions, such as exposure to light or oxidative environments.[8][9] Ensure that samples are handled promptly, protected from light, and stored appropriately before analysis. It may be necessary to run a stability control of a known 5-ASA concentration in your medium to quantify any degradation.
-
-
Question: Is your analytical method validated for the sample matrix?
-
Answer: The complex nature of a fecal slurry or bacterial culture can interfere with the quantification of 5-ASA. Your analytical method, typically HPLC, must be validated for specificity, linearity, accuracy, and precision in the presence of the dissolution matrix.[10][11] Components from the matrix could co-elute with 5-ASA or cause ion suppression in mass spectrometry.
-
Data Summary
The following tables summarize key quantitative data relevant to this compound dissolution.
Table 1: Recommended USP Dissolution Conditions for this compound Disodium (Bioequivalence)
| Parameter | USP Apparatus 1 (Capsules)[6] | USP Apparatus 2 (Tablets)[7] |
|---|---|---|
| Rotation Speed | 100 rpm | 50 rpm and 100 rpm |
| Medium | 0.1N HCl, pH 4.5 buffer, pH 6.8 buffer, pH 7.4 buffer | 0.1N HCl, pH 4.5 buffer, pH 6.8 buffer, pH 7.4 buffer |
| Volume | 900 mL | 1000 mL |
| Temperature | 37°C | 37°C |
| Sampling Times | 5, 10, 15, 20, 30, 45, 60 min (until ≥80% dissolved) | Not specified |
Note: These conditions test the dissolution of the this compound prodrug, not its conversion to 5-ASA.
Table 2: Comparative In Vitro Degradation Rates of Azo-Prodrugs in Pooled Fecal Slurry
| Prodrug | Half-life (t½) in minutes[1] |
|---|---|
| Sulfasalazine | 32.8 |
| This compound | 80.9 |
| Olsalazine | 145.1 |
This data highlights that the chemical structure of the prodrug, beyond just the azo bond, influences the rate of bacterial metabolism.[1]
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: this compound activation pathway in the colon.
Caption: Experimental workflow for in vitro this compound dissolution.
Caption: Troubleshooting decision tree for poor 5-ASA release.
Experimental Protocols
Protocol 1: In Vitro Dissolution of this compound Using a Fecal Slurry Medium
This protocol describes a general method for testing 5-ASA release in a simulated colonic environment.
-
Preparation of Fecal Slurry (Anaerobic Chamber):
-
Collect fresh fecal samples from at least three healthy human donors who have not taken antibiotics for at least three months.
-
Pool the samples and homogenize them to create a 20% (w/v) slurry in a pre-reduced, sterile phosphate buffer (e.g., pH 7.4).
-
The entire preparation should be conducted under strict anaerobic conditions (e.g., in an anaerobic chamber with an 85% N₂, 10% H₂, 5% CO₂ atmosphere).
-
-
Dissolution Apparatus Setup:
-
Experiment Execution:
-
Place one this compound capsule or tablet into each vessel.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the sample through a 0.45 µm syringe filter to stop the enzymatic reaction and remove solids.
-
Replace the withdrawn volume with an equal amount of pre-warmed, anaerobic medium.
-
-
Sample Handling:
-
Protect samples from light and store them at -80°C until analysis if they cannot be analyzed immediately.
-
Protocol 2: Quantification of 5-ASA by HPLC
This protocol provides a standard method for analyzing 5-ASA concentration.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of 5-ASA reference standard in the mobile phase.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Thaw the experimental samples and dilute them as necessary with the mobile phase to fall within the range of the calibration curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Determine the concentration of 5-ASA in the samples by comparing the peak area to the standard calibration curve.
-
Calculate the cumulative percentage of 5-ASA released at each time point, correcting for the removed sample volume.
-
References
- 1. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Tissue and bacterial splitting of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. holcapek.upce.cz [holcapek.upce.cz]
Impact of gut microbiota variability on Balsalazide efficacy in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of gut microbiota variability on Balsalazide efficacy in animal models.
Troubleshooting Guides
Issue 1: High Variability in Treatment Response to this compound Across Animals
Question: We are observing significant variability in the efficacy of this compound in our DSS-induced colitis mouse model. Some animals respond well, while others show minimal improvement. What could be the underlying cause?
Answer: High variability in treatment response is a common challenge in preclinical studies involving gut microbiota. The primary reason often lies in the inter-individual differences in the composition and function of the gut microbiome.
Possible Causes and Troubleshooting Steps:
-
Baseline Microbiota Differences: The efficacy of this compound is entirely dependent on its conversion to the active form, 5-aminosalicylic acid (5-ASA), by bacterial azoreductases.[1][2] The abundance and activity of these enzymes can vary significantly between animals based on their gut microbiota composition.
-
Recommendation:
-
Microbiota Profiling: Perform 16S rRNA or shotgun metagenomic sequencing of fecal samples collected before the induction of colitis and initiation of treatment. This will help you identify the baseline microbial composition of each animal. While specific microbial signatures for this compound response in animals are still an active area of research, a higher abundance of bacteria known to possess azoreductase activity, such as species from the Clostridium and Eubacterium genera, may correlate with a better response.[2]
-
Animal Sourcing and Acclimation: Source animals from a single, reputable vendor to minimize initial microbiota variability. Upon arrival, co-house the animals for a period of acclimation to encourage a more homogenous gut microbiota across the cohort.
-
-
-
Gastrointestinal Transit Time: The duration of contact between this compound and the gut microbiota influences the extent of its metabolism.[2] Accelerated gastrointestinal transit, often a symptom of severe colitis, can lead to reduced conversion of this compound to 5-ASA.[2]
-
Recommendation:
-
Monitor Disease Severity: Closely monitor the Disease Activity Index (DAI), including stool consistency and diarrhea. Animals with very high DAI scores may have reduced drug exposure time in the colon.
-
Data Stratification: When analyzing your data, consider stratifying the animals based on their baseline and end-of-study DAI scores to see if there is a correlation between disease severity and treatment response.
-
-
-
Diet and Environmental Factors: Diet is a major driver of gut microbiota composition. Variations in food and water consumption, as well as other environmental stressors, can alter the microbiome and consequently affect Balsalazde efficacy.
-
Recommendation:
-
Standardized Diet: Ensure all animals are fed the same diet throughout the study.
-
Controlled Environment: Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, humidity) to minimize stress-induced changes to the gut microbiota.
-
-
Issue 2: Lack of this compound Efficacy in the Animal Model
Question: We are not observing a significant therapeutic effect of this compound in our DSS-induced colitis model, even at higher doses. What could be the issue?
Answer: A complete lack of efficacy could be due to several factors, ranging from the experimental model itself to the composition of the gut microbiota in your specific animal colony.
Possible Causes and Troubleshooting Steps:
-
Inappropriate Animal Model: The specific strain of mouse used can influence the susceptibility to DSS-induced colitis and the composition of the gut microbiota.
-
Recommendation:
-
Strain Selection: C57BL/6 and BALB/c are commonly used strains for DSS-induced colitis, but they exhibit different sensitivities. Ensure the chosen strain is appropriate for your research question.
-
Germ-Free Models: To definitively confirm the role of microbiota, consider using germ-free animals colonized with specific bacterial consortia with and without azoreductase activity.
-
-
-
Sub-optimal Gut Microbiota for Drug Metabolism: Your animal colony may harbor a gut microbiota that is deficient in bacteria capable of efficiently metabolizing this compound.
-
Recommendation:
-
Fecal Microbiota Transplantation (FMT): Consider performing FMT from a donor animal population known to respond well to this compound into your experimental animals before inducing colitis. This can help establish a gut microbial community capable of activating the prodrug.
-
Probiotic Supplementation: Co-administration of probiotics containing bacterial strains with known azoreductase activity could potentially enhance the conversion of this compound to 5-ASA.
-
-
-
Issues with Drug Formulation or Administration:
-
Recommendation:
-
Verify Drug Integrity: Ensure the this compound formulation is stable and has been stored correctly.
-
Consistent Dosing: Use oral gavage for precise and consistent administration of the drug to each animal.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how is it related to the gut microbiota?
A1: this compound is a prodrug of 5-aminosalicylic acid (5-ASA), the active anti-inflammatory agent.[1][2] It consists of 5-ASA linked to an inert carrier molecule via an azo-bond. This bond protects the 5-ASA from absorption in the upper gastrointestinal tract. Upon reaching the colon, gut bacteria produce enzymes called azoreductases that cleave the azo-bond, releasing 5-ASA to exert its therapeutic effect directly at the site of inflammation.[1][2] Therefore, the gut microbiota is essential for the activation of this compound.
Q2: Which bacterial species are known to metabolize this compound?
A2: The primary bacterial enzymes responsible for the metabolism of azo-bonded drugs like this compound are azoreductases. Various bacterial species, particularly anaerobic bacteria residing in the colon, produce these enzymes. The genus Clostridium is known to be a major producer of azoreductases.[2] Other genera, including Eubacterium, have also been implicated in this metabolic process.
Q3: How can I assess the metabolism of this compound by the gut microbiota in my animal model?
A3: You can assess this compound metabolism through both in vivo and in vitro methods:
-
In Vivo Analysis: Measure the concentrations of this compound and its metabolites (5-ASA and the carrier molecule) in the feces and cecal contents of your animals using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Lower levels of the parent drug and higher levels of the metabolites would indicate efficient microbial metabolism.
-
In Vitro Fecal Slurry Incubations: Collect fresh fecal samples from your animals and prepare anaerobic fecal slurries. Incubate these slurries with this compound and measure the rate of its degradation and the appearance of 5-ASA over time. This can provide a direct measure of the metabolic capacity of the gut microbiota.
Q4: Are there any known microbial biomarkers that can predict the response to this compound in animal models?
A4: While the principle that gut microbiota composition influences this compound efficacy is well-established, specific microbial biomarkers for predicting treatment response in animal models are not yet definitively identified and represent an active area of research. However, based on the mechanism of action, a higher abundance of bacterial taxa known to possess azoreductase genes, such as members of the Firmicutes phylum (e.g., Clostridium species), would theoretically be associated with a better response. Researchers are encouraged to perform their own correlational studies between the gut microbiota composition and treatment outcomes in their animal cohorts to identify potential predictive signatures.
Data Presentation
Table 1: Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose (mg/kg) | Disease Activity Index (DAI) Score | Histological Score |
| Control | 0 | 3.5 ± 0.4 | 3.2 ± 0.3 |
| This compound | 42 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| This compound | 141 | 2.1 ± 0.2 | 1.8 ± 0.2 |
| This compound | 423 | 1.5 ± 0.2 | 1.2 ± 0.1 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. Data is representative of typical findings in DSS-induced colitis models.
Experimental Protocols
Protocol 1: Induction of Colitis using Dextran Sulfate Sodium (DSS)
Objective: To induce acute colitis in mice, creating a model for the study of Inflammatory Bowel Disease (IBD).
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile, autoclaved drinking water
-
Animal caging and husbandry supplies
-
Appropriate mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old
Procedure:
-
DSS Solution Preparation: Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and the specific batch of DSS, and should be determined empirically.
-
Administration: Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
Monitoring: Monitor the animals daily for weight loss, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Termination: At the end of the administration period, euthanize the animals and collect colon tissue for histological analysis and measurement of inflammatory markers.
Protocol 2: In Vitro Metabolism of this compound using Fecal Slurries
Objective: To assess the capacity of the gut microbiota from experimental animals to metabolize this compound.
Materials:
-
Fresh fecal pellets from experimental animals
-
Anaerobic dilution medium (pre-reduced)
-
This compound stock solution
-
Anaerobic chamber or workstation
-
Incubator
-
HPLC or LC-MS system for analysis
Procedure:
-
Fecal Slurry Preparation: In an anaerobic chamber, homogenize fresh fecal pellets in pre-reduced anaerobic dilution medium to create a 10% (w/v) fecal slurry.
-
Incubation: Add this compound from a stock solution to the fecal slurry to a final concentration of interest. Include a control incubation with no this compound and a sterile control with this compound but no fecal slurry.
-
Time-Course Sampling: Incubate the slurries at 37°C under anaerobic conditions. Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Stop the reaction in the aliquots (e.g., by adding a solvent like methanol) and centrifuge to pellet the solids. Analyze the supernatant for the concentrations of this compound and its metabolites using HPLC or LC-MS.
-
Data Interpretation: Calculate the rate of this compound degradation and 5-ASA formation to determine the metabolic capacity of the gut microbiota.
Visualizations
Caption: Mechanism of this compound activation by gut microbiota.
Caption: Experimental workflow for assessing this compound efficacy.
References
Validation & Comparative
A Head-to-Head Preclinical Showdown: Balsalazide Versus Sulfasalazine in Inflammatory Bowel Disease Models
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of the preclinical efficacy of two prominent aminosalicylates, balsalazide and sulfasalazine, in the context of inflammatory bowel disease (IBD). This analysis is based on experimental data from head-to-head and independent preclinical studies, providing a comprehensive overview of their comparative anti-inflammatory activities.
Both this compound and sulfasalazine are prodrugs designed to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), to the colon. Their efficacy in mitigating colonic inflammation is well-established, yet subtle differences in their molecular structure and carrier molecules may influence their therapeutic profiles. This guide delves into the preclinical evidence to elucidate these differences.
Mechanism of Action: A Tale of Two Prodrugs
This compound and sulfasalazine share a common therapeutic warhead, 5-ASA, but employ different carrier molecules to ensure its targeted delivery to the colon. Sulfasalazine, a first-generation aminosalicylate, consists of 5-ASA linked to sulfapyridine via an azo bond.[1][2] In contrast, this compound is a second-generation compound in which 5-ASA is bound to the inert carrier molecule, 4-aminobenzoyl-β-alanine.[3][4]
Upon reaching the colon, gut bacteria cleave the azo bond in both prodrugs, liberating 5-ASA.[1][2][3] The anti-inflammatory effects of 5-ASA are attributed to its ability to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3][5] Additionally, 5-ASA is believed to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory cascade.[5]
The primary distinction between the two drugs lies in their carrier molecules. The sulfapyridine released from sulfasalazine is absorbed systemically and is associated with a range of adverse effects.[2] Conversely, the 4-aminobenzoyl-β-alanine carrier of this compound is largely unabsorbed and considered inert, potentially contributing to a more favorable safety profile.[3][4]
Preclinical Comparative Efficacy in an Acute Colitis Model
A direct head-to-head preclinical study in an ethanol-induced colitis model in rats provides valuable insights into the comparative efficacy of this compound and sulfasalazine in an acute inflammatory setting. This model induces acute mucosal injury and inflammation, allowing for the assessment of the drugs' cytoprotective and anti-inflammatory properties.
Experimental Protocol: Ethanol-Induced Colitis in Rats
Animal Model: Male Wistar rats were used in this study.
Induction of Colitis: Colitis was induced by intracolonic administration of ethanol.
Treatment: this compound or sulfasalazine was administered intracolonically prior to the ethanol challenge.
Efficacy Parameters: The following parameters were assessed to evaluate the severity of colitis and the efficacy of the treatments:
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration into the colonic tissue.
-
Histamine Release: An indicator of mast cell degranulation and inflammation.
-
Lactate Dehydrogenase (LDH) Release: A marker of cell damage and cytotoxicity.
-
Tissue Edema: Measured as the wet weight to dry weight ratio of the colonic tissue.
Quantitative Data Summary
| Parameter | Control (Ethanol alone) | This compound | Sulfasalazine |
| MPO Activity (U/g tissue) | High | Significantly Reduced | Significantly Reduced |
| Histamine Release (ng/g tissue) | High | Significantly Reduced | Significantly Reduced |
| LDH Release (U/L) | High | Significantly Reduced | Significantly Reduced |
| Tissue Edema | High | Significantly Reduced | Significantly Reduced |
Note: Specific quantitative values from the study were not available in the public domain. The table reflects the reported significant reductions. The study demonstrated that both this compound and sulfasalazine exhibited significant cytoprotective and anti-inflammatory effects in this acute model, as evidenced by the reduction in all measured inflammatory markers.[3]
Insights from a Chronic Colitis Model: An Indirect Comparison
While a direct head-to-head preclinical study in a chronic colitis model was not identified, separate studies utilizing the dextran sulfate sodium (DSS)-induced colitis model in mice offer an indirect comparison of the two drugs. The DSS model mimics the chronic inflammation characteristic of ulcerative colitis. It is important to note that a direct comparison of data from different studies should be interpreted with caution due to potential variations in experimental protocols.
Experimental Protocol: DSS-Induced Colitis in Mice
Animal Model: Mice are typically administered DSS in their drinking water for a defined period to induce colitis.
Treatment: this compound or sulfasalazine is administered orally during or after the DSS challenge.
Efficacy Parameters:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon length is indicative of more severe inflammation.
-
Histological Score: Microscopic evaluation of tissue damage and inflammation.
-
Pro-inflammatory Cytokine Levels: Measurement of cytokines such as TNF-α and IFN-γ in the colonic tissue.
Quantitative Data from Independent DSS Studies
This compound in DSS-Induced Colitis
A study on this compound in a DSS-induced colitis model in mice demonstrated a dose-dependent reduction in disease severity.
| Parameter | DSS Control | This compound (42 mg/kg) | This compound (141 mg/kg) | This compound (423 mg/kg) |
| DAI Score | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Histological Score | 7.66 ± 1.00 | 5.66 ± 0.71 | 4.11 ± 0.78 | 2.22 ± 0.44 |
| TNF-α Levels (pg/mg protein) | High | Significantly Lower | Significantly Lower | Significantly Lower |
| IFN-γ Levels (pg/mg protein) | High | Significantly Lower | Significantly Lower | Significantly Lower |
Sulfasalazine in DSS-Induced Colitis
A separate study investigating sulfasalazine in a DSS-induced colitis model in mice also showed a reduction in inflammatory parameters.
| Parameter | DSS Control | Sulfasalazine (30 mg/kg) | Sulfasalazine (60 mg/kg) |
| Colon Length | Significantly Shortened | Less Shortening | Less Shortening |
| Body Weight Loss | Significant | Reduced | Reduced |
| Histological Damage | Severe | Suppressed | Suppressed |
Note: Due to the differing experimental designs and reported parameters, a direct quantitative comparison between these two studies is not feasible. However, both studies independently demonstrate the efficacy of each drug in a chronic model of colitis.
Summary and Conclusion
Preclinical data from both acute and chronic models of colitis demonstrate that both this compound and sulfasalazine are effective in reducing inflammation. The direct comparative study in the ethanol-induced colitis model suggests that both drugs have comparable cytoprotective and anti-inflammatory effects in an acute setting.[3]
The primary differentiating factor between this compound and sulfasalazine lies in their carrier molecules. The sulfapyridine moiety of sulfasalazine is associated with a higher incidence of adverse effects, a finding that is consistently reported in clinical studies.[1][6] this compound, with its inert carrier molecule, was designed to improve tolerability while maintaining the therapeutic efficacy of 5-ASA.[4]
For researchers and drug development professionals, these preclinical findings underscore the therapeutic potential of both agents. The choice between them in a clinical setting is often guided by the balance between efficacy and tolerability. The development of this compound represents a rational drug design approach to minimize the side effects associated with the carrier molecule of sulfasalazine, while delivering the same active therapeutic agent to the site of inflammation. Further head-to-head preclinical studies in chronic colitis models would be beneficial to provide a more definitive comparative efficacy profile.
References
- 1. A double-blind comparison of this compound, 6.75 g daily, and sulfasalazine, 3 g daily, in patients with newly diagnosed or relapsed active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. SULFASALAZINE AND this compound HAVE MEMBRANE-STABILIZING EFFECTS AND CYTOPROTECTIVE ACTION ON ETHANOL-TREATED RAT RECTOCOLON | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Sulfasalazine vs. Colazal for Ulcerative Colitis: Important Differences and Potential Risks. [goodrx.com]
- 5. Actions of this compound and sulphasalazine on mast cells - UCL Discovery [discovery.ucl.ac.uk]
- 6. A double-blind comparison of this compound, 6.75 g, and sulfasalazine, 3 g, as sole therapy in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balsalazide and Mesalamine in a DSS-Induced Colitis Model for Preclinical Research
This guide provides a comparative overview of two prominent aminosalicylates, balsalazide and mesalamine, within the context of a dextran sulfate sodium (DSS)-induced colitis model. It is intended for researchers, scientists, and professionals in drug development who are investigating therapeutic agents for inflammatory bowel disease (IBD). The information synthesizes established mechanisms of action and standard experimental protocols to offer a framework for preclinical comparative studies.
Introduction to Therapeutic Agents and the Preclinical Model
Ulcerative colitis (UC), a major form of IBD, is characterized by chronic inflammation of the colonic mucosa. The DSS-induced colitis model in rodents is a widely used and reproducible preclinical model that mimics many of the histopathological and clinical features of human UC, making it invaluable for studying disease pathogenesis and evaluating novel therapies.[1][2]
Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone therapy for inducing and maintaining remission in mild to moderate UC.[3][4] Its therapeutic effect is localized to the colon.[3][5][6] this compound is a prodrug designed to deliver mesalamine more specifically to the large intestine.[7][8][9] It consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[7][9][10] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA component directly at the site of inflammation.[8][10]
Mechanism of Action: A Comparative Overview
Both this compound and mesalamine ultimately exert their therapeutic effects through the actions of 5-ASA, which modulates several key inflammatory pathways. The primary distinction lies in their delivery mechanism, with this compound ensuring more targeted release of 5-ASA in the colon.[7][9]
The anti-inflammatory effects of 5-ASA are multifactorial and include:
-
Inhibition of the NF-κB Pathway : Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][10] 5-ASA has been shown to inhibit NF-κB activation, thereby downregulating the inflammatory cascade.[5][10][11] This is a key mechanism for reducing mucosal inflammation in colitis.[11][12]
-
Activation of PPAR-γ : Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties in the gut.[3][5] Activation of PPAR-γ by 5-ASA can antagonize the activity of pro-inflammatory transcription factors like NF-κB and reduce the production of inflammatory mediators.[3][13]
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways : 5-ASA can inhibit the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid by blocking the COX and LOX pathways, respectively.[5][6][7][9] This contributes to the resolution of inflammation.
Experimental Protocol: DSS-Induced Colitis
The following protocol outlines a standard procedure for inducing and evaluating colitis in mice to compare the efficacy of this compound and mesalamine.
1. Animals and Acclimatization:
-
Species/Strain: C57BL/6 mice (male, 8-10 weeks old) are commonly used as they are susceptible to DSS-induced colitis.[14]
-
Housing: House mice under standard conditions (22-25°C, 12h light/dark cycle) with ad libitum access to standard chow and water.[15]
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.
2. Induction of Acute Colitis:
-
Administer 2.5-4% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[1][14] The concentration may need optimization based on the specific DSS batch and mouse strain.[2] Prepare the DSS solution fresh.[1][15]
3. Treatment Groups (n=8-10 mice per group):
-
Group 1 (Healthy Control): Receive regular drinking water and vehicle control.
-
Group 2 (DSS Control): Receive DSS in drinking water and vehicle control.
-
Group 3 (DSS + this compound): Receive DSS and this compound (e.g., 100 mg/kg, administered via oral gavage daily).
-
Group 4 (DSS + Mesalamine): Receive DSS and an equimolar dose of mesalamine (e.g., 40 mg/kg, administered via oral gavage daily). Note: Doses are examples and should be determined from literature review and pilot studies.
4. Monitoring and Sample Collection:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).[1][15][16]
-
Termination: On day 8 (or as determined by the study endpoint), euthanize mice.
-
Sample Collection:
5. Endpoint Analysis:
-
Disease Activity Index (DAI): Calculated based on scores for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Shortening of the colon is a macroscopic indicator of inflammation.[16]
-
Histological Scoring: H&E stained colon sections are scored for severity of inflammation, crypt damage, and epithelial ulceration.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.
Data Presentation: Expected Outcomes
| Parameter | DSS Control Group | This compound Group | Mesalamine Group |
| Disease Activity Index (DAI) | High score, indicating significant weight loss, diarrhea, and bleeding. | Expected Outcome: Significantly lower DAI compared to DSS control, reflecting improved clinical signs. | Expected Outcome: Significantly lower DAI compared to DSS control. Potentially similar to this compound, but onset may differ. |
| Colon Length (cm) | Significant shortening of the colon. | Expected Outcome: Preservation of colon length, significantly longer than DSS control. | Expected Outcome: Preservation of colon length, significantly longer than DSS control. |
| Histological Score | High score, with severe inflammation, ulceration, and crypt loss. | Expected Outcome: Markedly reduced histological score, with less immune cell infiltration and preserved mucosal architecture. | Expected Outcome: Reduced histological score. Efficacy may be comparable to this compound. |
| MPO Activity (U/g tissue) | Markedly elevated levels, indicating high neutrophil infiltration. | Expected Outcome: Significantly reduced MPO activity compared to DSS control. | Expected Outcome: Significantly reduced MPO activity compared to DSS control. |
| TNF-α Levels (pg/mg protein) | Significantly elevated levels. | Expected Outcome: Significant reduction in TNF-α levels. | Expected Outcome: Significant reduction in TNF-α levels. |
| IL-6 Levels (pg/mg protein) | Significantly elevated levels. | Expected Outcome: Significant reduction in IL-6 levels. | Expected Outcome: Significant reduction in IL-6 levels. |
Discussion and Conclusion
Both this compound and mesalamine are expected to ameliorate the severity of DSS-induced colitis by delivering the active anti-inflammatory agent, 5-ASA, to the colon. The primary hypothesis in a direct comparison would be that this compound, as a colon-specific prodrug, may offer more efficient delivery of 5-ASA, potentially leading to a faster onset of action or superior efficacy at an equivalent molar dose compared to standard mesalamine formulations.[17][18][19][20] Clinical studies in humans have suggested that this compound can be more effective and better tolerated than mesalamine for treating acute UC.[18][21]
A preclinical study following the outlined protocol would be crucial to validate these clinical findings in a controlled experimental setting. Researchers should focus on dose-response relationships and pharmacokinetic/pharmacodynamic (PK/PD) analyses to understand the concentration of active 5-ASA in the colonic tissue from each formulation. Such a comparative analysis would provide valuable data for the optimization and development of aminosalicylate-based therapies for IBD.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesalamine for Ulcerative Colitis [webmd.com]
- 5. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 11. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. socmucimm.org [socmucimm.org]
- 17. A randomized, double blind, dose-response comparison of this compound (6.75 g), this compound (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound is superior to mesalamine in the time to improvement of signs and symptoms of acute mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Balsalazide and Novel 5-ASA Prodrugs in the Management of Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aminosalicylic acid (5-ASA) is a cornerstone in the management of mild-to-moderate ulcerative colitis (UC). However, its rapid absorption in the upper gastrointestinal tract necessitates the development of targeted delivery systems to ensure maximal therapeutic concentrations at the site of inflammation in the colon. Prodrugs of 5-ASA, such as balsalazide, have been designed to overcome this challenge. This compound is an azo-bonded prodrug that links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine, which is cleaved by bacterial azoreductases in the colon to release the active 5-ASA moiety.[1][2] This design minimizes systemic absorption and associated side effects.[2]
The success of early prodrugs like sulfasalazine, which is associated with significant side effects due to its sulfapyridine carrier, spurred the development of non-sulfa alternatives like this compound.[3] The quest for improved efficacy, safety, and patient adherence continues to drive the development of novel 5-ASA prodrugs with different carrier molecules and release mechanisms. This guide provides a head-to-head comparison of this compound with these emerging agents, supported by experimental data.
Mechanism of Action of 5-ASA Prodrugs
This compound and many other 5-ASA prodrugs are designed for colon-specific drug delivery. They remain intact in the upper gastrointestinal tract and are metabolized by bacterial enzymes in the colon to release the active 5-ASA.[3][4] The therapeutic effects of 5-ASA are primarily local within the colonic mucosa.[5] While the exact mechanism is not fully elucidated, 5-ASA is known to have anti-inflammatory and immunosuppressive properties.[3] It is believed to modulate inflammatory pathways by inhibiting the production of prostaglandins and leukotrienes through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1][3][4] Additionally, 5-ASA may inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response, and act as a scavenger of reactive oxygen species.[4]
Novel 5-ASA prodrugs are being developed with different carrier molecules, such as other amino acids or even another 5-ASA molecule, to potentially enhance therapeutic efficacy or reduce side effects.[6][7]
Figure 1: Mechanism of Action of Azo-Bonded 5-ASA Prodrugs.
Head-to-Head Comparison: this compound vs. Other 5-ASA Formulations
Direct head-to-head clinical trials comparing this compound with novel 5-ASA prodrugs are limited. Most comparative data for this compound involves mesalamine, which is a delayed-release formulation of 5-ASA rather than a prodrug. However, these comparisons provide valuable insights into the efficacy and safety of different 5-ASA delivery mechanisms. A meta-analysis has suggested that there are no significant differences in efficacy or safety between various oral 5-ASA formulations when equimolar doses are compared.[8]
Efficacy
Clinical trials have demonstrated that this compound is effective in inducing remission in patients with mild-to-moderate ulcerative colitis.[9] Some studies suggest that this compound may have a more rapid onset of action compared to mesalamine.[10][11]
| Drug/Formulation | Dosage | Study Population | Primary Endpoint | Result | Reference |
| This compound | 6.75 g/day | Mild-to-moderate UC | Symptomatic Remission | Superior to placebo. | [9][12] |
| This compound | 6.75 g/day | Mild-to-moderate UC | Improvement in Sigmoidoscopic Score (2 weeks) | 54.7% improvement. | [10] |
| Mesalamine | 2.4 g/day | Mild-to-moderate UC | Improvement in Sigmoidoscopic Score (2 weeks) | 29.4% improvement (p=0.006 vs. This compound). | [10] |
| This compound | 6.75 g/day | Mild-to-moderate UC | Clinical Improvement | 45% of patients. | [2] |
| This compound | 2.25 g/day | Mild-to-moderate UC | Clinical Improvement | 37% of patients. | [2] |
| This compound | 6.75 g/day | Mild-to-moderate UC | Failure to enter remission (8 weeks) | 22% of patients. | [8] |
| Asacol (Mesalamine) | 2.4 g/day | Mild-to-moderate UC | Failure to enter remission (8 weeks) | 45% of patients (RR 0.49). | [8] |
Safety and Tolerability
This compound is generally well-tolerated, with a safety profile comparable to other oral 5-ASA agents.[3][9] The most common adverse events are gastrointestinal in nature, such as headache and abdominal pain.[2] Because this compound does not contain a sulfa moiety, it is a suitable alternative for patients with a history of intolerance to sulfasalazine.[3]
| Adverse Event | This compound (6.75 g/day ) | This compound (2.25 g/day ) | Mesalamine (2.4 g/day ) | Reference |
| Headache | Common | Common | Not specified | [2] |
| Abdominal Pain | Common | Common | Not specified | [2] |
| Nausea | Reported | Reported | Reported | [5] |
| Diarrhea | Reported | Reported | Reported | [5] |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound results in minimal systemic absorption of the parent drug.[1] The majority of the drug is delivered intact to the colon, where it is cleaved to release 5-ASA.[1][3] A study comparing equimolar doses of 5-ASA from this compound and a delayed-release mesalamine formulation (Asacol) found comparable systemic absorption of 5-ASA and its metabolite, N-acetyl-5-ASA.[13][14]
| Parameter | This compound (2250 mg) | Asacol (800 mg) | P-value | Reference |
| Total Urinary Excretion (5-ASA + N-Ac-5-ASA) | 19.31% | 19.26% | 0.98 | [13] |
| 5-ASA Cmax (ng/mL) | 348 | 319 | 0.80 | [13] |
| N-Ac-5-ASA Cmax (ng/mL) | 1009 | 927 | 0.67 | [13] |
| 5-ASA AUC (ng·h/mL) | 3449 | 3295 | 0.85 | [13] |
| N-Ac-5-ASA AUC (ng·h/mL) | 16050 | 15364 | 0.69 | [13] |
Novel 5-ASA Prodrugs
Research into new 5-ASA prodrugs is ongoing, with a focus on different carrier molecules to potentially improve efficacy and safety. Some examples include:
-
4-ASA Prodrugs: 4-aminosalicylic acid (4-ASA) is an isomer of 5-ASA that has also demonstrated anti-inflammatory properties. Novel carrier-linked azo prodrugs of 4-ASA have shown promise in preclinical models of colitis, with one candidate, 4A4AAZ, demonstrating significant alleviation of inflammation markers in rats.[6]
-
Amino Acid Conjugates: Prodrugs linking 5-ASA to amino acids, such as alanine (5-ASA-ALA) or taurine (5-ASA-Tau), are being investigated.[7][15][16][17] In preclinical studies, 5-ASA-ALA demonstrated colon-targeting properties and a significant therapeutic effect in a mouse model of colitis.[16] Similarly, 5-ASA-Tau was shown to increase the colonic delivery of 5-ASA and was slightly more effective than sulfasalazine in a rat model of colitis.[7][17]
-
Polymeric Prodrugs: These involve linking 5-ASA to polymers, such as chitosan.[18] These conjugates are designed for targeted delivery to the colon and have shown promise in preclinical models of ulcerative colitis.[18]
Currently, robust head-to-head clinical data comparing these novel prodrugs with this compound in humans is not yet available.
Experimental Protocols
The following is a representative experimental protocol for a clinical trial comparing this compound with mesalamine for the treatment of active, mild-to-moderate ulcerative colitis, based on published studies.[2][10][19][20]
Study Design: A multicenter, randomized, double-blind, active-control, parallel-group study.
Participants: Adult patients with a diagnosis of active, mild-to-moderate ulcerative colitis confirmed by sigmoidoscopy. Disease activity is typically assessed using a standardized index such as the Modified Sutherland Ulcerative Colitis Activity Index (MUCAI) or the Modified Mayo Disease Activity Index (MMDAI).[2][19]
Inclusion Criteria:
-
Age 18-75 years.
-
Active, mild-to-moderate UC with a MMDAI score between 6-10.[19]
-
Disease extending at least 20 cm from the rectum.[19]
-
Willingness to provide informed consent.
Exclusion Criteria:
-
Severe ulcerative colitis.
-
History of allergy or intolerance to salicylates.[21]
-
Concomitant use of other medications for UC that could interfere with the assessment of the study drug.
-
Previous bowel surgery (except appendectomy).[21]
Intervention:
-
Group 1: this compound 6.75 g/day .
-
Group 2: Mesalamine 2.4 g/day .
Duration of Treatment: 8 weeks.
Primary Endpoint: Clinical improvement, defined as a reduction in the MUCAI or MMDAI score by a predefined number of points (e.g., ≥3 points) from baseline.[2]
Secondary Endpoints:
-
Clinical remission.
-
Endoscopic improvement.
-
Histological improvement.
-
Time to symptomatic improvement.
-
Safety and tolerability, assessed by monitoring adverse events and laboratory parameters.
Assessments:
-
Disease activity indices, sigmoidoscopy, and histology at baseline and at the end of the study.
-
Symptom diaries to be completed by patients.
-
Adverse event monitoring throughout the study.
-
Blood and urine samples for safety laboratory tests.
Figure 2: Generalized Experimental Workflow for a Comparative Clinical Trial.
Conclusion
This compound is an effective and well-tolerated 5-ASA prodrug for the treatment of mild-to-moderate ulcerative colitis. It offers a targeted delivery of the active moiety to the colon, thereby minimizing systemic side effects. While direct comparative data with novel 5-ASA prodrugs in human clinical trials is scarce, preclinical studies of agents with different carrier molecules, such as amino acids and polymers, show promise for further advancements in colon-specific drug delivery. Future research, including head-to-head clinical trials, will be crucial to determine the relative efficacy and safety of these novel agents compared to established treatments like this compound. For now, the choice of 5-ASA formulation may be guided by factors such as dosing frequency, pill burden, cost, and individual patient tolerability.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safety, Efficacy, and Pharmacokinetics of this compound in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Design and development of novel azo prodrugs using various permutations and combinations of 5- and 4-aminosalicylic acids for inflammatory bowel disease: a colon-targeted approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 5-aminosalicyltaurine as a colon-specific prodrug of 5-aminosalicylic acid for treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. This compound: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, double blind, dose-response comparison of this compound (6.75 g), this compound (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in treating colonic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and this compound: a randomized, single-dose, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and this compound: a randomized, single-dose, crossover study in healthy volunteers1 | CoLab [colab.ws]
- 15. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and characterization of 5-aminosalicylic acid-azobenzyl-chitosan conjugates-based prodrugs for the colon targeted delivery in dextran sodium sulfate (DSS)-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Open-Label, Long-term Balsalziade Disodium Tablet Ulcerative Colitis Study | Clinical Research Trial Listing [centerwatch.com]
Cross-validation of different analytical methods for Balsalazide quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Balsalazide, a key anti-inflammatory prodrug used in the treatment of inflammatory bowel disease. This document outlines the performance of various techniques, supported by experimental data, to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.
Introduction to this compound Analysis
This compound is a prodrug that is specifically designed to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1] This targeted delivery is achieved through the enzymatic cleavage of an azo bond by bacterial azoreductases present in the colon.[2][3] The accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, stability, and therapeutic efficacy. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide will focus on the comparative analysis of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods.
Mechanism of Action of this compound
This compound remains intact as it passes through the upper gastrointestinal tract. Upon reaching the colon, it is metabolized by bacterial azoreductases, which cleave the azo bond to release mesalamine and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] Mesalamine is the pharmacologically active component that exerts its anti-inflammatory effects locally on the colonic mucosa.[4] It is believed to modulate the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][4]
Quantitative Data Comparison
The following tables summarize the key performance parameters of various analytical methods for this compound quantification, providing a clear comparison for method selection.
Table 1: RP-HPLC Methods Comparison
| Parameter | Method 1[5] | Method 2[6] | Method 3[7] |
| Mobile Phase | Water:Acetonitrile | KH2PO4:ACN:MEOH (50:30:20 v/v/v) | Acetonitrile:Methanol:Triethylamine buffer (40:30:30% v/v) |
| Column | C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS 3V, C18 (250x4.6 ID) | Phenomenax Luna C18 (150x4.6mm; 5µ) |
| Detection Wavelength | 368 nm | 304 nm | 254 nm |
| Flow Rate | 0.8 mL/min | Not Specified | 0.7 mL/min |
| Retention Time | 3.685 min | 2.487 min | 3.42 min |
| Linearity Range | 2-10 µg/mL | 90-210 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 | 0.9996 |
| Accuracy (% Recovery) | 99.96 - 100.6% | Not Specified | >95% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| LOD | Not Specified | Not Specified | 0.01643 µg/mL[8] |
| LOQ | Not Specified | Not Specified | 0.04960 µg/mL[8] |
Table 2: UV-Visible Spectrophotometry Methods Comparison
| Parameter | Method A[9] | Method B[9] | Method C (Derivative)[9] | Method D[10] |
| Solvent/Medium | Double distilled water | Alkaline medium (pH 12) | Double distilled water | 0.1 N NaOH |
| Detection Wavelength (λmax) | 358 nm | 456 nm | 383 nm | 454 nm |
| Linearity Range | 2-20 µg/mL | 2-20 µg/mL | 5-25 µg/mL | 10-100 µg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified | 0.998 |
| Accuracy (% Recovery) | Good | Good | Good | Not Specified |
| Precision (%RSD) | < 2% | < 2% | < 2% | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified | Not Specified |
Table 3: HPTLC Method Comparison
| Parameter | Method Details |
| Mobile Phase | Chloroform:Methanol (3.5:2, v/v) |
| Stationary Phase | Pre-coated silica gel G60-F254 aluminum sheet |
| Detection Wavelength | 361 nm |
| Rf Value | 0.61 |
| Linearity Range | 500-3000 ng/band |
| Correlation Coefficient (r²) | Not Specified |
| Accuracy (% Recovery) | 99.99 - 100.04% |
| Precision (%RSD) | Intra-day: 0.49-0.63%, Inter-day: 0.91-1.02% |
| LOD | 0.19 µg/mL |
| LOQ | 1.19 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
General Experimental Workflow
RP-HPLC Method Protocol (Based on Method 1)[5]
-
Preparation of Mobile Phase: A mixture of HPLC grade water and acetonitrile is prepared. The exact ratio should be optimized for best separation. The mobile phase is filtered through a 0.45 µm membrane filter and degassed by sonication.
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water to obtain a concentration of 1 mg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in the mobile phase to achieve concentrations ranging from 2 to 10 µg/mL.
-
Preparation of Sample Solution (for Capsules): Weigh the contents of 20 capsules and calculate the average weight. Take a quantity of powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to volume with distilled water. Further dilute to a suitable concentration within the linearity range with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 368 nm
-
Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
UV-Visible Spectrophotometry Protocol (Based on Method A)[9]
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of double distilled water to get a concentration of 1 mg/mL.
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution using double distilled water to obtain concentrations in the range of 2-20 µg/mL.
-
Preparation of Sample Solution (for Capsules): Take a powder quantity equivalent to 100 mg of this compound, dissolve it in 100 mL of double distilled water. Filter the solution and further dilute to fall within the linearity range.
-
Spectrophotometric Measurement:
-
Blank: Double distilled water
-
Wavelength: 358 nm
-
-
Analysis: Measure the absorbance of the standard and sample solutions against the blank.
-
Quantification: Prepare a calibration curve by plotting absorbance versus concentration of the standard solutions. Calculate the concentration of this compound in the sample from the regression equation of the calibration curve.
HPTLC Method Protocol[11][12]
-
Preparation of Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 0.1 mg/mL.
-
Preparation of Sample Solution (for Capsules): Extract a quantity of capsule powder equivalent to 100 mg of this compound with methanol. Sonicate for 20 minutes to ensure complete extraction, and then dilute to 100 mL with methanol. Filter the solution and further dilute to a concentration of 500 µg/mL.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel G60-F254 aluminum plates.
-
Mobile Phase: Chloroform:Methanol (3.5:2, v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at 361 nm.
-
-
Quantification: Plot the peak area against the amount of this compound in the standard spots to generate a calibration curve. Determine the amount of this compound in the sample by interpolation from this curve.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, throughput, and the available instrumentation. RP-HPLC methods offer excellent resolution and sensitivity, making them suitable for both quality control and research purposes. UV-Visible spectrophotometry provides a simpler, more cost-effective, and rapid alternative for routine analysis, although it may be less specific than chromatographic methods. HPTLC is a high-throughput technique that is also cost-effective and requires less solvent, making it a good option for screening and quality control of pharmaceutical formulations. This guide provides the necessary data and protocols to assist in making an informed decision for the selection of the most appropriate analytical method for this compound quantification.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 5. ijrpc.com [ijrpc.com]
- 6. pharmascholars.com [pharmascholars.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacreations.com [pharmacreations.com]
- 9. rjptonline.org [rjptonline.org]
- 10. UV method for quantifying this compound in capsule formulation. [wisdomlib.org]
Balsalazide vs. Olsalazine: A Comparative Analysis of In Vitro Prosecretory Effects
For researchers and professionals in drug development focused on inflammatory bowel disease (IBD), understanding the nuanced effects of aminosalicylate-based prodrugs is critical. While balsalazide and olsalazine are both designed to deliver the active therapeutic agent, 5-aminosalicylic acid (5-ASA), to the colon, their distinct molecular structures can lead to differing side effect profiles. A notable concern is the potential for secretory diarrhea, a phenomenon linked to the prosecretory effects of these drugs on the intestinal epithelium. This guide provides an objective, data-driven comparison of the in vitro prosecretory effects of this compound and olsalazine, drawing on key experimental evidence.
Quantitative Comparison of Prosecretory Effects
An in-vitro study by Kles et al. (2005) provides a direct comparison of the prosecretory effects of this compound and olsalazine on the rabbit distal ileum. The key findings, measuring the change in short-circuit current (Isc) as an indicator of intestinal secretion, are summarized below. An increase in Isc reflects a net movement of negative ions (primarily chloride) into the intestinal lumen, which drives water secretion.
| Drug | Concentration Range (mM) | Change in Short-Circuit Current (ΔIsc, µA/cm²)[1][2][3][4] | Effective Dose 50 (ED50) for Secretion (mM)[1][2][3][5] |
| This compound | 0.1 - 10 | 6.3 ± 1.5 to 16.7 ± 1.3 | 0.9 |
| Olsalazine | 0.1 - 10 | 2.0 ± 1.0 to 7.0 ± 2.1 | 0.7 |
| Mesalamine (5-ASA) | Not specified | No induced secretion at any dose | Not applicable |
The data clearly indicates that both this compound and olsalazine induce a dose-dependent increase in intestinal secretion, an effect not observed with the active drug component, 5-ASA (mesalamine), alone.[1][2][3][6] This suggests that the prosecretory effect is attributable to the prodrug molecules themselves, specifically their azo bonds, rather than the therapeutic 5-ASA moiety.[1][3][6]
Notably, at equivalent molar concentrations, this compound demonstrated a significantly more potent prosecretory effect, inducing a greater change in the short-circuit current across the tested concentration range compared to olsalazine.[1][2][3][4] However, the ED50 value for olsalazine was slightly lower than that for this compound, indicating that it reaches half of its maximal secretory effect at a lower concentration.[1][2][3][5]
Experimental Protocols
The following is a detailed methodology based on the key experimental study comparing the prosecretory effects of this compound and olsalazine.
Tissue Preparation and Mounting:
-
New Zealand White rabbits were used as the animal model.
-
A segment of the distal ileum was excised, and the muscle layer was stripped away to isolate the mucosa.
-
The isolated mucosal tissue was then mounted in Ussing chambers, which are devices that allow for the measurement of ion transport across an epithelial tissue.
Measurement of Short-Circuit Current (Isc):
-
The Ussing chambers were filled with an appropriate buffer solution and the tissue was allowed to equilibrate.
-
The transepithelial voltage was clamped at 0 mV, and the current required to maintain this clamp, known as the short-circuit current (Isc), was continuously measured. The Isc is a direct measure of net ion transport across the tissue.
-
Equimolar concentrations of this compound, olsalazine, or mesalamine were added to the mucosal (brush border) side of the intestinal tissue.[1][2][3][5]
-
The change in Isc from the baseline was recorded to quantify the prosecretory response to each compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of azo bond-induced secretion and the experimental workflow for its measurement.
Figure 1. Proposed mechanism of azo bond-induced intestinal secretion.
Figure 2. Experimental workflow for measuring in vitro prosecretory effects.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Comparative analysis of the in vitro prosecretory effects of this compound, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the in Vitro Prosecretory Effects of this compound, Sulfasalazine, Olsalazine, and Mesalamine in Rabbit Distal Ileum | Semantic Scholar [semanticscholar.org]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. jrturnerlab.com [jrturnerlab.com]
A Comparative In Vitro Analysis of Balsalazide and its Active Metabolite, Mesalamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of balsalazide and its active component, mesalamine (5-aminosalicylic acid or 5-ASA). This compound is a prodrug designed for targeted delivery of mesalamine to the colon, where it is cleaved by bacterial azoreductases to release the therapeutically active mesalamine. This guide summarizes key in vitro experimental data to elucidate the distinct and overlapping mechanisms of these two compounds.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies, offering a side-by-side comparison of this compound and mesalamine across different experimental endpoints.
Table 1: Prosecretory Effects in Rabbit Distal Ileum
| Compound | Concentration Range (mM) | Change in Short-Circuit Current (μA/cm²) (Mean ± SEM) | EC₅₀ (mM) |
| This compound | 0.1 - 10 | 6.3 ± 1.5 to 16.7 ± 1.3[1] | 0.9[1] |
| Mesalamine | Not specified | No induction of secretion at any dose[1] | Not applicable[1] |
| Sulfasalazine | 0.1 - 10 | 3.2 ± 1.1 to 6.2 ± 1.5[1] | 0.4[1] |
| Olsalazine | 0.1 - 10 | 2.0 ± 1.0 to 7.0 ± 2.1[1] | 0.7[1] |
Table 2: Effects on Key Inflammatory Mediators and Pathways
| Parameter | This compound | Mesalamine |
| NF-κB Inhibition | Suppresses nuclear translocation of p65 subunit and phosphorylation of IκB[2] | Blocks TNF-α-stimulated NF-κB activation and nuclear translocation[3] |
| TNF-α Production | Data not available in direct studies. As a prodrug, its effect is mediated by mesalamine. | Significantly inhibited TNF-α release from THP-1 cells at 0.5 and 1 mM concentrations[4] |
| IL-6 and IL-8 Production | Data not available in direct studies. | Data on direct inhibition is limited in the provided search results. However, inhibition of NF-κB by mesalamine would theoretically lead to decreased production of these cytokines. |
| PPAR-γ Activation | Data not available in direct studies. | Activates PPAR-γ, leading to downstream anti-inflammatory effects. |
Key Experimental Protocols
In Vitro Prosecretory Effects Assay
This experiment, as described in the study by Kles et al. (2005), evaluates the direct effects of the compounds on intestinal ion transport, a measure of secretion.
-
Tissue Preparation: Distal ileum from New Zealand White rabbits is stripped of its outer muscle layers and mounted in Ussing chambers.
-
Experimental Setup: The tissue is bathed in Ringer's solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C. The short-circuit current (Isc), a measure of net ion transport, is continuously monitored.
-
Drug Administration: Equimolar concentrations of this compound, mesalamine, sulfasalazine, and olsalazine are added to the mucosal side of the tissue.
-
Data Analysis: The change in Isc from baseline is measured to determine the prosecretory effect of each compound. The effective dose that produces half of the maximal response (EC₅₀) is calculated.[1]
NF-κB Activation Assay (Western Blotting)
This protocol is a standard method to assess the inhibition of the NF-κB signaling pathway.
-
Cell Culture and Treatment: A human colorectal carcinoma cell line (e.g., HCT116) is cultured. The cells are then treated with the test compounds (this compound and/or an inflammatory stimulus) for a specified period.
-
Cell Lysis and Fractionation: Cells are harvested, and cytosolic and nuclear fractions are separated.
-
Protein Quantification: The protein concentration in each fraction is determined using a standard assay (e.g., Bradford assay).
-
Western Blotting: Equal amounts of protein from the nuclear extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. A decrease in the amount of p65 in the nuclear fraction indicates inhibition of NF-κB translocation.[2]
Cytokine Production Assay (ELISA)
This protocol is used to quantify the production of pro-inflammatory cytokines.
-
Cell Culture and Stimulation: An appropriate cell line, such as the human monocytic cell line THP-1, is cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compounds (mesalamine).
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of a specific cytokine (e.g., TNF-α) in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as the concentration of the cytokine (e.g., in pg/mL), and the percentage of inhibition by the test compound is calculated relative to the stimulated control.[4]
Visualizations
References
- 1. Comparative analysis of the in vitro prosecretory effects of this compound, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Balsalazide on Cyclooxygenase Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Balsalazide's inhibitory effect on cyclooxygenase (COX) pathways relative to other anti-inflammatory agents. Experimental data is presented to support the comparisons, and detailed methodologies for key validation experiments are outlined.
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), a compound known for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel disease (IBD). Its therapeutic effect is primarily attributed to the local delivery of 5-ASA to the colon, where it is cleaved from its carrier molecule by bacterial azoreductases. The active 5-ASA then modulates inflammatory responses, in part, through the inhibition of cyclooxygenase enzymes, which are key to the production of pro-inflammatory prostaglandins.[1][2][3][4][5]
Comparative Inhibitory Effects on COX-1 and COX-2
The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. The relative inhibition of these isoforms is a key determinant of a drug's efficacy and side-effect profile.
The active metabolite of this compound, 5-ASA, demonstrates a weak inhibitory effect on both COX-1 and COX-2, with a preference for COX-1. The following table summarizes the 50% inhibitory concentrations (IC50) of 5-ASA and other common anti-inflammatory drugs against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2 Ratio) | Assay Type |
| 5-Aminosalicylic Acid (5-ASA) | 61 | >1000 | <0.061 | WBA |
| 5-Aminosalicylic Acid (5-ASA) | 410 | >1000 | <0.41 | WHMA |
| Sulfasalazine | 3242 | 2507 | 1.29 | WBA |
| Indomethacin | 0.009 | 0.31 | 0.029 | Monocytes |
| Celecoxib | 82 | 6.8 | 12.06 | Monocytes |
Data sourced from Warner et al. (1999) and Kato et al. (2001). WBA: Whole Blood Assay; WHMA: William Harvey Modified Assay.
Signaling Pathway and Mechanism of Action
This compound acts as a targeted delivery system for 5-ASA. Upon reaching the colon, it is metabolized by bacterial enzymes, releasing the active 5-ASA. 5-ASA then inhibits the conversion of arachidonic acid to prostaglandins by the COX enzymes. This localized action minimizes systemic side effects.
Caption: Mechanism of this compound action on the cyclooxygenase pathway.
Experimental Validation Workflow
Validating the inhibitory effect of this compound on COX pathways involves a series of in vitro experiments to determine its potency and selectivity. A typical workflow is outlined below.
References
- 1. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Study of the Tolerability of Balsalazide and Sulfasalazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical tolerability of Balsalazide and Sulfasalazine, two aminosalicylate prodrugs used in the treatment of inflammatory bowel disease. The information presented is based on available data from animal studies to assist researchers and drug development professionals in understanding the preclinical safety profiles of these compounds.
Introduction
Both this compound and Sulfasalazine are designed to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), to the colon. Their distinct carrier molecules, however, are key determinants of their systemic absorption and overall tolerability. Sulfasalazine is cleaved by colonic bacteria into 5-ASA and sulfapyridine, with the latter being associated with a range of adverse effects[1][2]. In contrast, this compound releases 5-ASA and 4-aminobenzoyl-β-alanine, a carrier molecule designed for minimal absorption and inertness[3]. This fundamental difference in their molecular structure underpins the observed variations in their tolerability profiles in preclinical models.
Data Presentation: Comparative Tolerability in Rats
The following tables summarize quantitative data from repeat-dose oral toxicity studies in rats. It is important to note that the data for Sulfasalazine is derived from a detailed published study, while the data for this compound is primarily sourced from FDA reviews of New Drug Applications, which provide summaries of key findings.
Table 1: Comparative Renal and Hepatic Toxicity of Sulfasalazine in Rats
| Parameter | Control | Sulfasalazine (600 mg/kg/day) |
| Serum Creatinine | Baseline | Significantly Increased |
| Serum Alanine Aminotransferase (ALT) | Baseline | Significantly Increased |
| Serum Aspartate Aminotransferase (AST) | Baseline | Significantly Increased |
| Serum Lactate Dehydrogenase (LDH) | Baseline | Significantly Increased |
| Serum Alkaline Phosphatase (ALP) | Baseline | Significantly Increased |
| Kidney Histopathology | Normal | Interstitial inflammation, tubular atrophy and necrosis |
| Liver Histopathology | Normal | Pre-portal inflammation |
| Renal Tissue Reactive Oxygen Species (ROS) | Baseline | Significantly Increased |
| Renal Tissue Lipid Peroxidation | Baseline | Significantly Increased |
Data sourced from a 14-day study in male Sprague-Dawley rats[4][5].
Table 2: Summary of Key Preclinical Tolerability Findings for this compound in Rats
| Study Duration | Dose Levels | Key Findings |
| 26-Week Oral Gavage | ≥ 600 mg/kg/day | Increased incidence of corticomedullary and pelvic mineralization in the kidney, and urothelial hyperplasia. |
| Animal Studies (unspecified duration) | Up to 2000 mg/kg | No nephrotoxic effects observed in rats or dogs. |
| 24-Month Carcinogenicity (dietary) | Up to 2 g/kg/day | Not tumorigenic. |
Data sourced from FDA reviews of NDA 20-610 and 22-205[6][7][8].
Experimental Protocols
Sulfasalazine-Induced Renal and Hepatic Injury in Rats
-
Animal Model: Male Sprague-Dawley rats were utilized in this study.
-
Dosing: Sulfasalazine was administered orally at a dose of 600 mg/kg/day for 14 consecutive days. A control group received the vehicle.
-
Assessments: On day 15, 24 hours after the final dose, blood samples were collected for the analysis of serum biomarkers of renal and hepatic function, including creatinine, ALT, AST, LDH, and ALP. Kidney and liver tissues were collected for histopathological examination and to measure levels of reactive oxygen species (ROS) and lipid peroxidation[4][5].
This compound 26-Week Oral Toxicity Study in Rats (Summary)
-
Animal Model: The specific strain of rats used is not detailed in the available summary.
-
Dosing: this compound was administered via oral gavage at doses of 600 mg/kg/day and higher for 26 weeks.
-
Assessments: The primary findings reported from this study were renal effects, including corticomedullary and pelvic mineralization, and urothelial hyperplasia[7][8]. Detailed protocols for clinical observations, body weight measurements, food and water consumption, hematology, and full serum chemistry are not publicly available.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The diagrams below, generated using the DOT language, illustrate the metabolic pathways of this compound and Sulfasalazine, their common mechanism of action on the arachidonic acid pathway, and a generalized workflow for a repeat-dose toxicity study.
Caption: Metabolic activation of this compound and Sulfasalazine in the colon.
References
- 1. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database [frontiersin.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. acpjournals.org [acpjournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of Balsalazide in a Laboratory Setting
The safe and compliant disposal of balsalazide is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established procedures is essential to minimize environmental impact and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of this compound waste in a professional laboratory or research environment.
Core Disposal Recommendation: Incineration
The primary and recommended method for the disposal of this compound waste is incineration at a licensed and approved facility.[1][2] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. It is crucial to engage a licensed hazardous material disposal company to handle the collection, transport, and final destruction of this compound waste.[1][2]
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] While some Safety Data Sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS) for transport, it must be managed as a chemical waste in a laboratory setting.[5] Key regulatory points include:
-
Sewer Disposal Prohibition : The EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) explicitly forbids the disposal of hazardous pharmaceutical waste down drains or toilets.[3][6] As a best practice, this should be extended to all chemical waste, including non-hazardous pharmaceuticals, to prevent water contamination.[7]
-
Waste Identification : The laboratory or institution generating the waste is responsible for determining the appropriate hazardous waste code, often in consultation with the waste disposal company.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for safely handling and preparing this compound for disposal.
1. Personal Protective Equipment (PPE) Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Safety goggles with side-shields[2]
-
Chemical-resistant gloves
-
A lab coat or impervious clothing[2]
-
In cases of handling fine powders or generating dust, respiratory protection (e.g., a NIOSH-approved respirator) should be used in a well-ventilated area or fume hood.[2][8]
2. Waste Segregation and Collection
-
Identify Waste Streams : Designate a specific waste container for this compound and materials contaminated with it. This includes expired or unused pure substances, contaminated lab supplies (e.g., weighing papers, gloves, pipette tips), and empty stock containers.
-
Avoid Mixing : Do not mix this compound waste with other chemical or biological waste streams unless permitted by your institution's waste management plan.
3. Containment and Labeling
-
Primary Container : Collect all waste in a designated, sealable, and chemically compatible container.[1] For solids, a securely sealed bag or wide-mouth plastic container is suitable.
-
Labeling : Clearly label the waste container with "this compound Waste" and any other information required by your institution's Environmental Health & Safety (EHS) department and local regulations. The label should be legible and permanent.
4. Storage of Waste
-
Secure Location : Store the sealed waste container in a designated, secure area away from incompatible materials like strong acids and oxidizing agents.[9]
-
Temperature : Store the waste according to the conditions specified in the SDS, typically at controlled room temperature (20° to 25°C or 68° to 77°F).[1]
5. Arranging for Disposal
-
Contact EHS : Follow your institution's established procedures for chemical waste pickup. Contact your EHS department or designated safety officer to schedule a collection.
-
Licensed Disposal Vendor : The waste will be handled by a licensed waste disposal company that will transport it to a permitted treatment, storage, and disposal facility (TSDF) for incineration.[1][3]
6. Accidental Spill Cleanup
-
Prevent Dust Generation : In case of a spill, avoid creating dust.[1][9]
-
Cleanup : Carefully sweep up the spilled solid material and place it into the designated waste container.[1][9] For residual powder, a vacuum cleaner equipped with a HEPA filter can be used.[1]
-
Decontamination : After product recovery, decontaminate the area by flushing with water.[1] Collect the cleaning materials and dispose of them as this compound waste.
-
Environmental Protection : Prevent spilled material from entering drains or waterways.[1]
Data Summary: this compound Waste Handling
The following table summarizes key information for the proper handling and disposal of this compound in a research context.
| Parameter | Guideline | Citation(s) |
| Primary Disposal Method | Incineration at a USEPA-approved incinerator or a facility equipped with an afterburner and scrubber. | [1][2] |
| Disposal Vendor | A licensed hazardous material disposal company must be used. | [1][2] |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat. Respiratory protection for powders. | [2][8] |
| Waste Container | Sealable, labeled, and chemically compatible containers. | [1] |
| Prohibited Disposal | Do not dispose of in drains, sewers, or regular trash. | [1][3][6] |
| Spill Management | Avoid dust formation. Sweep up material, use a HEPA vacuum for fine dust, and decontaminate the area. Prevent entry into waterways. | [1][9] |
| Empty Containers | Liners and empty containers may retain product residue and must be disposed of in the same manner as the chemical waste itself. | [1] |
Experimental Protocols
There are no recommended experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The industry standard and regulatory expectation for the disposal of pharmaceutical compounds from a laboratory setting is complete thermal destruction (incineration) to ensure no active compounds are released into the environment.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste generated in a laboratory or research facility.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory.
References
- 1. carnegiepharma.com [carnegiepharma.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Balsalazide
For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Balsalazide, a medication used to treat inflammatory bowel disease. Adherence to these procedures is critical to minimize exposure risk and ensure proper disposal.
Personal Protective Equipment (PPE) for this compound
When handling this compound in a laboratory setting, particularly when there is a risk of generating dust from the powdered form, a comprehensive PPE strategy is essential. The following table summarizes the recommended protective gear.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use. | Prevents skin contact and potential allergic reactions.[1][2] |
| Body Protection | Laboratory coat or impervious clothing. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if dust is generated and exposure limits are exceeded. | Prevents inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Recommended storage temperature is between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
2. Preparation and Use:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when manipulating the powder form to minimize dust generation.[1][4]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling the material and before leaving the laboratory.[4]
3. Accidental Release Measures:
-
In case of a spill, evacuate unnecessary personnel from the area.[2][4]
-
Wear appropriate personal protective equipment as outlined above.[2][4]
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] A vacuum cleaner equipped with a HEPA filter can also be used.[4]
-
Following product recovery, flush the area with water.[4]
-
Prevent spilled material from entering drains or waterways.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all this compound waste, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, from general laboratory waste.
-
Place these materials in a clearly labeled, sealed, and appropriate waste container.
2. Disposal Method:
-
The recommended method for the disposal of this compound waste is incineration at an approved facility.[4]
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.
3. Container Management:
-
Ensure waste containers are kept closed when not in use.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
Diagram: PPE Selection Workflow for Handling this compound
Caption: Workflow for selecting appropriate PPE when handling this compound.
Diagram: this compound Waste Disposal Plan
Caption: Step-by-step plan for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
